molecular formula C₁₂H₁₈N₃NaO₄S B119245 Demethylamino Ranitidine Acetamide Sodium CAS No. 112251-56-6

Demethylamino Ranitidine Acetamide Sodium

Cat. No.: B119245
CAS No.: 112251-56-6
M. Wt: 323.35 g/mol
InChI Key: YWETXBRGXAEYGG-JCTPKUEWSA-M
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Description

Demethylamino Ranitidine Acetamide Sodium (CAS 112251-56-6) is a designated impurity of Ranitidine, a well-known histamine H2-receptor antagonist . It is scientifically recognized as Ranitidine Hydrochloride - Impurity D (Sodium Salt) and serves as a critical Certified Reference Material (CRM) in pharmaceutical research and development . Its primary application is in analytical chemistry, where it is used as a high-purity standard for quality control and assurance processes . Researchers utilize this compound to identify, quantify, and monitor the presence of this specific impurity in batches of Ranitidine Active Pharmaceutical Ingredient (API), ensuring the safety and efficacy of the final drug product by adhering to strict regulatory guidelines . Furthermore, this sodium salt form of the Ranitidine acetamide impurity offers enhanced solubility and stability in various solvents, which is advantageous during method development and validation in techniques like High-Performance Liquid Chromatography (HPLC) . Beyond quality control, this compound is also a valuable tool in metabolic and stability studies, helping scientists to elucidate the degradation pathways of Ranitidine and understand its behavior under various conditions . This compound is offered for Research Use Only and is essential for advancing pharmaceutical knowledge and maintaining high standards in drug manufacturing.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWETXBRGXAEYGG-JCTPKUEWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551855
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112251-56-6
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demethylamino Ranitidine Acetamide Sodium, a significant impurity and degradation product of the drug Ranitidine. This document elucidates its chemical identity, properties, and its critical role in the context of pharmaceutical quality and safety, particularly its implication in the formation of N-nitrosodimethylamine (NDMA). Detailed methodologies for its analytical characterization and a conceptual framework for its formation are presented. This guide is intended to serve as a crucial resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction

This compound, formally identified as Ranitidine Impurity D (Sodium Salt), is a substance of significant interest in the pharmaceutical sciences.[1][2][3] It is recognized as a degradation product of Ranitidine, a once widely-used histamine H2-receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[4][5] The emergence of concerns over the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products has intensified the scrutiny of its impurities, including this compound, which has been identified as a potential precursor to NDMA formation.[6][7][8] Understanding the chemical characteristics, formation pathways, and biological implications of this impurity is paramount for ensuring the safety and quality of pharmaceutical products.

Chemical and Physical Properties

This compound is the sodium salt of N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide.[9] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide, Sodium Salt
Synonyms Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide Sodium[9]
CAS Number 112251-56-6[1][2]
Molecular Formula C12H18N3NaO4S[1][9]
Molecular Weight 323.34 g/mol [1][9]
Appearance Typically supplied as a solid
Solubility Soluble in polar solvents such as water and methanol.

Formation and Synthesis

This compound is primarily formed through the degradation of Ranitidine.[4] While specific, detailed protocols for its de novo synthesis are not widely published, it can be generated and isolated for research and analytical purposes through forced degradation studies of Ranitidine.

Formation through Forced Degradation

Ranitidine Impurity D can be formed when Ranitidine is subjected to acidic or basic conditions.[6] A general protocol for its formation via forced degradation is outlined below. This protocol is intended as a conceptual workflow; specific concentrations, temperatures, and durations may require optimization based on the desired yield and purity.

Experimental Protocol: Forced Degradation of Ranitidine Hydrochloride

  • Preparation of Ranitidine Solution: Prepare a stock solution of Ranitidine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acidic/Basic Hydrolysis:

    • For acidic degradation, add a strong acid (e.g., HCl) to the Ranitidine solution to achieve a final concentration of 0.1 N HCl.

    • For basic degradation, add a strong base (e.g., NaOH) to the Ranitidine solution to achieve a final concentration of 0.1 N NaOH.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). The reaction progress should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After the desired level of degradation is achieved, neutralize the solutions with an appropriate acid or base.

  • Isolation and Purification: The resulting solution, containing a mixture of Ranitidine and its degradation products, can be subjected to preparative HPLC or other chromatographic techniques to isolate and purify Demethylamino Ranitidine Acetamide (the free acid form).

  • Salt Formation: The purified free acid can then be converted to the sodium salt by reacting it with a stoichiometric amount of a sodium-containing base (e.g., sodium hydroxide or sodium methoxide) in a suitable solvent, followed by precipitation or lyophilization.

G cluster_0 Forced Degradation Workflow Ranitidine_HCl Ranitidine HCl Solution Acid_Base Add Acid (e.g., 0.1N HCl) or Base (e.g., 0.1N NaOH) Ranitidine_HCl->Acid_Base Incubation Incubate at Elevated Temperature (e.g., 60-80°C) Acid_Base->Incubation Neutralization Neutralize Solution Incubation->Neutralization Purification Isolate Impurity D (free acid) via Preparative HPLC Neutralization->Purification Salt_Formation React with Sodium Base to form Sodium Salt Purification->Salt_Formation Final_Product Demethylamino Ranitidine Acetamide Sodium Salt_Formation->Final_Product

Caption: Workflow for the generation of this compound via forced degradation of Ranitidine.

Analytical Characterization

The identification and quantification of this compound in pharmaceutical samples are crucial for quality control. Standard analytical techniques are employed for its characterization. Reference standards are commercially available from various suppliers, who typically provide a Certificate of Analysis (CoA) with detailed analytical data.

Table of Analytical Data (Typical from a Certificate of Analysis)

Analytical TechniqueTypical Data Provided
¹H-NMR Full spectrum with peak assignments confirming the chemical structure.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.
HPLC Purity assessment, typically >98%.
Infrared (IR) Spectroscopy Spectrum showing characteristic functional group vibrations.
Thermogravimetric Analysis (TGA) Data on thermal stability and decomposition.

Mechanism of Action and Biological Implications

As an impurity, this compound is not intended to have a therapeutic effect. Its primary significance lies in its potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.

Role as an NDMA Precursor

Studies have shown that several ranitidine impurities, including Impurity D, can produce NDMA upon degradation.[7][8] The dimethylamino moiety within the structure of this impurity is a potential source for the formation of NDMA. The degradation can be influenced by factors such as temperature, pH, and the presence of nitrosating agents.

G cluster_1 NDMA Formation Pathway Ranitidine Ranitidine Degradation Degradation (Acid/Base, Heat) Ranitidine->Degradation Impurity_D Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D) Degradation->Impurity_D Further_Degradation Further Degradation/ Reaction with Nitrosating Agents Impurity_D->Further_Degradation NDMA N-nitrosodimethylamine (NDMA) Further_Degradation->NDMA

Caption: Conceptual pathway illustrating the role of this compound as an intermediate in NDMA formation from Ranitidine.

Toxicology

Direct and comprehensive toxicological data specifically for this compound is not extensively available in public literature. The primary toxicological concern is its contribution to the formation of NDMA. Regulatory agencies have established strict limits for NDMA in pharmaceutical products due to its carcinogenic potential. Therefore, controlling the levels of impurities like this compound is a critical aspect of mitigating the risk of NDMA contamination.

Conclusion

This compound, or Ranitidine Impurity D, is a critical compound to monitor in the manufacturing and storage of ranitidine-containing products. Its role as a degradation product and a potential precursor to the formation of the carcinogen NDMA underscores the importance of robust analytical methods for its detection and control. This technical guide provides a foundational understanding of this impurity for professionals engaged in pharmaceutical research, development, and quality assurance, highlighting the ongoing need for vigilance in ensuring drug safety.

References

An In-depth Technical Guide to Ranitidine Impurity D Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. However, the discovery of N-nitrosodimethylamine (NDMA) as a potential contaminant in ranitidine products has led to extensive investigation into its degradation pathways and the formation of various impurities. Among these, Ranitidine Impurity D has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and formation of Ranitidine Impurity D sodium salt, a crucial reference standard for pharmaceutical quality control.

Chemical Structure and Identification

Ranitidine Impurity D is chemically known as N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide. The sodium salt form is the ionized version of this molecule.

Chemical Structure:

G Chemical Structure of Ranitidine Impurity D Sodium Salt cluster_0 C1 CH₂ N1 N⁺ C1->N1 Furan C1->Furan C2 CH₃ N1->C2 C3 CH₃ N1->C3 C4 C5 CH₂ S1 S C5->S1 C6 CH₂ S1->C6 C7 CH₂ C6->C7 N2 N C7->N2 C8 C N2->C8 C9 CH₂ C8->C9 O3 O C8->O3 N3 N⁺ C9->N3 O1 O⁻ N3->O1 O2 O N3->O2 Na Na⁺ Furan->C5

Caption: Chemical structure of Ranitidine Impurity D sodium salt.

Molecular and Physical Properties

PropertyValueReference
Chemical Name N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide sodium salt[1][2][3]
Synonyms Demethylamino Ranitidine Acetamide Sodium[2][3]
CAS Number 112251-56-6[1][2][3]
Molecular Formula C₁₂H₁₈N₃NaO₄S[1]
Molecular Weight 323.34 g/mol [1][2]
Appearance White Powder (Hygroscopic)[2]
Storage Condition -20°C, dark[2]

Structural Identifiers

IdentifierValueReference
IUPAC Name sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate[3]
SMILES CN(C)CC1=CC=C(CSCCNC(=O)C--INVALID-LINK--[O-])O1.[Na+][3]
InChI InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8H,5-7,9H2,1-2H3,(H,13,16);/q;+1/p-1[3]

Formation and Degradation Pathway

Ranitidine Impurity D is known to be formed from the degradation of ranitidine under certain conditions. Studies have shown that Impurity D, along with other impurities, can be formed under acidic or basic conditions.[4] Furthermore, forced degradation studies have revealed that several ranitidine impurities, including Impurity D, can produce N-nitrosodimethylamine (NDMA) upon heating.[5]

degradation_pathway Ranitidine Ranitidine Impurity_D Ranitidine Impurity D Ranitidine->Impurity_D Degradation (Acidic/Basic Conditions) NDMA NDMA Impurity_D->NDMA Thermal Degradation

Caption: Simplified degradation pathway of Ranitidine to Impurity D and subsequent NDMA formation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reliable HPLC method is crucial for the detection and quantification of Ranitidine Impurity D in drug substances and products. While a specific method solely for the sodium salt is not detailed in the public literature, methods for ranitidine and its impurities can be adapted. The following is a representative HPLC method based on available data for the analysis of ranitidine and its impurities.[5][6]

Chromatographic Conditions

ParameterDescription
Column XSelect HSS T3, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.02% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be optimized to achieve separation of ranitidine and its impurities.
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 25.0 µL
Detection UV at 245 nm
Mass Detection ESI+ mode, scanning a mass range that includes the m/z of Ranitidine Impurity D for peak confirmation.

Sample Preparation

  • Drug Substance: Prepare a solution of the ranitidine drug substance in water at a concentration of 30 mg/mL.[4]

  • Drug Product (Tablets): Crush tablets and dissolve the powder in water to achieve a ranitidine concentration of 30 mg/mL. Centrifuge the solution for 30 minutes at 4000 rpm and filter through a 0.2 µm PVDF syringe filter before injection.[4]

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes assessing parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the method's performance.

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the furan ring, the dimethylamino group, the ethyl chain, and the nitroacetamide moiety.

  • ¹³C-NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule, such as:

  • N-H stretching vibrations

  • C-H stretching of the furan ring and alkyl groups

  • C=C stretching of the furan ring

  • NO₂ stretching of the nitro group

  • C=O stretching of the amide group

  • C-N and C-S stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, which is crucial for structural elucidation and identification in complex matrices.

Conclusion

Ranitidine Impurity D sodium salt is a critical reference standard for the pharmaceutical industry, particularly in the quality control of ranitidine-containing products. Its proper identification and quantification are essential to ensure the safety and efficacy of these medicines. This technical guide has provided a detailed overview of its chemical structure, formation, and analytical methodologies. For researchers and drug development professionals, a thorough understanding of this impurity is paramount for developing robust manufacturing processes and stable formulations. It is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis for precise analytical work.

References

Unveiling Demethylamino Ranitidine Acetamide Sodium: A Technical Profile of a Key Ranitidine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylamino Ranitidine Acetamide Sodium, also known as Ranitidine Impurity D (Sodium Salt), with the CAS number 112251-56-6. This document collates available scientific information regarding its chemical properties, formation, and its significant role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen that led to the widespread recall of ranitidine products.[1][2][3]

Core Compound Data

This compound is recognized as a significant impurity and degradation product of the H2 histamine receptor antagonist, ranitidine.[4][5] Its presence in ranitidine drug substances and products is a critical parameter for quality control in the pharmaceutical industry.

PropertyValueSource(s)
Chemical Name N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide, Sodium Salt[6]
Synonyms Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide[6][7]
CAS Number 112251-56-6[4][6]
Molecular Formula C₁₂H₁₈N₃NaO₄S[4][6]
Molecular Weight 323.34 g/mol [4][6]

Formation and Synthesis

This compound (Ranitidine Impurity D) is known to form from the degradation of ranitidine under acidic or basic conditions.[8] While specific, detailed synthesis protocols for the isolated impurity are not widely published in scientific literature, its formation is a key aspect of forced degradation studies of ranitidine.[9][10] These studies are essential for understanding the stability of the parent drug and identifying potential impurities that may arise during its shelf life.[11]

The general pathway for its formation involves the hydrolysis of the N-methyl-2-nitro-1,1-ethenediamine group of the ranitidine molecule.

Ranitidine Ranitidine Degradation Degradation (Acidic/Basic Conditions) Ranitidine->Degradation ImpurityD Demethylamino Ranitidine Acetamide (Ranitidine Impurity D) Degradation->ImpurityD

Ranitidine Degradation to Impurity D.

Contribution to NDMA Formation

A significant concern associated with several ranitidine impurities, including Impurity D, is their potential to act as precursors to the formation of N-nitrosodimethylamine (NDMA).[8][12] Forced thermal degradation studies have demonstrated that Ranitidine Impurity D generates NDMA.[8][13]

One study investigated the amount of NDMA formed from various ranitidine impurities after heating at 110°C for 1 hour. The results for Impurity D are summarized below.

ImpurityStateNDMA Formed (µM)
Ranitidine Impurity DCrystalline<0.01

Data from a forced degradation study at 110°C for 1 hour.[13]

It is important to note that while the amount of NDMA generated from crystalline Impurity D under these specific conditions was minimal compared to other amorphous impurities, its presence still contributes to the overall risk of NDMA contamination in ranitidine products.[8][13]

ImpurityD Demethylamino Ranitidine Acetamide (Ranitidine Impurity D) ThermalStress Thermal Stress ImpurityD->ThermalStress NDMA N-nitrosodimethylamine (NDMA) (Probable Carcinogen) ThermalStress->NDMA cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Drug Product (Tablets/Syrup) Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (e.g., C18 column) Filtration->HPLC Detection Detection (UV/MS) HPLC->Detection Quantification Quantification of Impurities Detection->Quantification Reporting Reporting Quantification->Reporting

References

Physicochemical Properties of Ranitidine Impurity D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. The purity of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. Ranitidine Impurity D is a known impurity of Ranitidine that requires careful characterization and control. This technical guide provides a comprehensive overview of the known physicochemical properties of Ranitidine Impurity D, detailed experimental protocols for its analysis, and a logical representation of its relationship to the parent compound.

Physicochemical Properties

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide, is a substance that requires thorough characterization to ensure the quality of ranitidine drug products. While extensive experimental data for some properties are not publicly available, the following table summarizes the key known and predicted physicochemical characteristics of this impurity.

PropertyValueSource
Chemical Name N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide[1][2]
Synonyms Ranitidine EP Impurity D, Ranitidine BP Impurity D[2]
CAS Number 117846-02-3[3][4]
Molecular Formula C12H19N3O4S[1][3][4]
Molecular Weight 301.36 g/mol [2][3][4]
Physical State Solid (powder)[5]
Boiling Point 476.9 ± 45.0 °C (Predicted)[6]
pKa 6.06 ± 0.29 (Predicted)[6]
Storage 2-8°C[7]

Experimental Protocols

Accurate determination of Ranitidine Impurity D is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of ranitidine and its impurities.

High-Performance Liquid Chromatography (HPLC) for the Determination of Ranitidine and its Impurities

This protocol is a composite based on established methods for the analysis of ranitidine and its related substances.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used. For example, a 100 x 4.6 mm column with 3 µm particle size.[8]

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is commonly employed.

      • Solvent A: 0.1 M Ammonium acetate in water.

      • Solvent B: Methanol.

      • A typical gradient could start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the impurities and the active ingredient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[8]

    • Detection Wavelength: UV detection at 230 nm or 322 nm.[8]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of Ranitidine Impurity D in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

    • Sample Solution: Accurately weigh the ranitidine drug substance or a crushed tablet and dissolve it in the diluent to a suitable concentration for analysis.

    • All solutions should be filtered through a 0.45 µm filter before injection.

  • Data Analysis:

    • The identification of Ranitidine Impurity D is based on the retention time compared to the reference standard.

    • Quantification is achieved by comparing the peak area of the impurity in the sample solution with the peak area of the standard solution.

Logical Relationship Diagram

The following diagram illustrates the relationship between Ranitidine and its impurity, Ranitidine Impurity D. This relationship is primarily one of chemical structure, where the impurity is a variant of the parent drug molecule, often formed during synthesis or degradation.

Ranitidine_Impurity_Relationship Ranitidine Ranitidine (Active Pharmaceutical Ingredient) ImpurityD Ranitidine Impurity D (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide) Ranitidine->ImpurityD Is a known impurity of

Relationship between Ranitidine and Impurity D.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for Ranitidine Impurity D. While some experimental data remains elusive in the public domain, the provided analytical methodology offers a robust framework for its identification and quantification. The logical diagram visually encapsulates the direct relationship between the active pharmaceutical ingredient and this specific impurity. For researchers and professionals in drug development, stringent control and a thorough understanding of such impurities are paramount to ensuring the safety and quality of pharmaceutical products.

References

In-Depth Technical Guide: Synthesis of Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylamino Ranitidine Acetamide Sodium, chemically known as N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide sodium salt, is recognized as Impurity D in the European Pharmacopoeia (EP) monograph for Ranitidine Hydrochloride. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored to ensure the safety and efficacy of drug products. Understanding the synthesis pathways of such impurities is crucial for their identification, characterization, and control during drug manufacturing. This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, based on established chemical principles and analogous reactions reported in the literature for ranitidine and its derivatives.

While a specific, step-by-step synthesis protocol for this particular impurity is not extensively documented in publicly available literature, this guide constructs a scientifically sound synthetic route, complete with proposed experimental protocols and relevant data presented for clarity. It is important to note that this compound is primarily considered a process-related impurity or a degradation product of ranitidine, and its formation can occur under acidic or basic conditions[1]. The information presented herein is intended to serve as a foundational resource for researchers in process development, quality control, and drug metabolism studies.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned as a multi-step process, culminating in the formation of the target molecule. The key strategic disconnection involves the formation of an amide bond between the crucial intermediate, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine, and a suitable nitroacetic acid derivative.

Overall Synthesis Scheme:

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Amide Formation cluster_3 Step 4: Salt Formation A 5-(Dimethylaminomethyl)furfuryl alcohol C Intermediate A (2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine) A->C HCl B Cysteamine B->C D Nitroacetic acid F Intermediate B (Ethyl nitroacetate) D->F H+ cat. E Ethanol E->F C_ref Intermediate A G Demethylamino Ranitidine Acetamide C_ref->G F_ref Intermediate B F_ref->G Heat G_ref Demethylamino Ranitidine Acetamide I This compound (Target Molecule) G_ref->I H Sodium Hydroxide H->I

Caption: Proposed four-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis pathway. These are based on analogous reactions found in the literature for the synthesis of ranitidine and related compounds.

Step 1: Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (Intermediate A)

This procedure is adapted from known methods for the synthesis of the ranitidine side chain.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-(dimethylaminomethyl)furfuryl alcohol (1 equivalent) and cysteamine hydrochloride (1.1 equivalents).

  • Add a suitable solvent, such as a mixture of 1-butanol and toluene (1:1 v/v).

  • Add a strong base, for instance, potassium hydroxide (2 equivalents), to the suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 18-24 hours.

  • After cooling to room temperature, wash the reaction mixture with water and brine.

  • Separate the organic phase and evaporate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of Ethyl Nitroacetate (Intermediate B)

This is a standard esterification reaction.

Methodology:

  • To a solution of nitroacetic acid (1 equivalent) in ethanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain ethyl nitroacetate.

Step 3: Synthesis of N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide

This step involves the acylation of the primary amine (Intermediate A) with the nitroacetate ester (Intermediate B).

Methodology:

  • In a sealed reaction vessel, dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (1 equivalent) in a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add ethyl nitroacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction should be monitored by TLC or HPLC to track the consumption of the starting materials and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by precipitation upon addition of a non-polar solvent or by extraction and subsequent purification by column chromatography.

Step 4: Formation of this compound

This is a straightforward acid-base reaction to form the sodium salt.

Methodology:

  • Dissolve the purified N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide in a suitable solvent such as ethanol or methanol.

  • Add a stoichiometric amount of a sodium base, for example, a solution of sodium hydroxide or sodium ethoxide in ethanol, dropwise with stirring.

  • The sodium salt may precipitate out of the solution or can be obtained by evaporation of the solvent.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to yield the final product.

Data Presentation

As a specific synthesis of this compound is not well-documented, quantitative data from a validated process is not available. The following table presents the key chemical properties of the target compound.

PropertyValueSource(s)
Chemical Name N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Sodium Salt[2]
Synonyms Ranitidine Impurity D (Sodium Salt)[2]
CAS Number 112251-56-6[2]
Molecular Formula C12H18N3NaO4S[2]
Molecular Weight 323.34 g/mol [2]

Logical Workflow for Synthesis

The logical progression of the synthesis is outlined in the following diagram, illustrating the transformation of starting materials into the final product.

Logical_Workflow Start Starting Materials (5-(Dimethylaminomethyl)furfuryl alcohol, Cysteamine, Nitroacetic acid, Ethanol) Step1 Synthesis of Intermediate A (Thioether Formation) Start->Step1 Step2 Synthesis of Intermediate B (Esterification) Start->Step2 Step3 Amide Bond Formation (Acylation) Step1->Step3 Step2->Step3 Step4 Salt Formation Step3->Step4 End Final Product (this compound) Step4->End

Caption: Logical workflow of the proposed synthesis.

Signaling Pathways and Biological Context

There is currently no specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways in a pharmacological context. As an impurity of ranitidine, its biological activity has not been a primary focus of research. The main concern regarding ranitidine impurities has been their potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen[3]. Further research would be required to elucidate any specific biological effects or pathway interactions of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthesis pathway for this compound (Ranitidine Impurity D). By leveraging established chemical reactions for the synthesis of ranitidine and its analogues, a plausible and detailed route has been outlined. The provided experimental protocols are intended to serve as a starting point for researchers aiming to synthesize this impurity for analytical, toxicological, or metabolic studies. The lack of extensive literature on the specific synthesis and biological activity of this compound highlights an area for potential future investigation, particularly in the context of pharmaceutical impurity profiling and safety assessment.

References

Unveiling the Molecular Vibrations: An In-depth Technical Guide to the Infrared Spectroscopy of Demethylamino Ranitidine Acetamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylamino Ranitidine Acetamide Sodium, also identified as Ranitidine Impurity D (Sodium Salt), is a significant related substance in the manufacturing and stability studies of Ranitidine, a widely used histamine H2-receptor antagonist. The characterization of such impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and identification of these compounds by providing a unique "molecular fingerprint" based on the vibrational frequencies of their functional groups. This technical guide provides a comprehensive overview of the infrared spectroscopic analysis of this compound, including predicted spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Predicted Infrared Spectral Data

While a publicly available, experimentally verified infrared spectrum of pure this compound is not readily found in the literature, its characteristic absorption bands can be predicted based on its known chemical structure (Molecular Formula: C₁₂H₁₈N₃O₄S·Na) and by comparing it to the well-documented spectrum of ranitidine hydrochloride. The key functional groups present in this compound and their expected vibrational frequencies are summarized in the table below.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Notes
N-H (Secondary Amine)3300 - 3500StretchingLikely to be a broad peak due to hydrogen bonding. This is a key difference from Ranitidine which has a secondary amine and a protonated tertiary amine in its hydrochloride salt form.
C-H (Alkane)2850 - 2960StretchingCorresponding to the methylene and methyl groups in the molecule.
C=C (Furan ring)1500 - 1600StretchingCharacteristic of the furan moiety.
C=C (Nitroacetamide)1620 - 1680StretchingPart of the conjugated system of the nitroacetamide group.
NO₂ (Nitro group)1500 - 1570 (asymmetric) 1300 - 1370 (symmetric)StretchingStrong absorption bands characteristic of the nitro functional group.
C-N1020 - 1250StretchingVibrations from the various C-N bonds within the molecule.
C-O-C (Furan ring)1000 - 1300StretchingEther linkage within the furan ring.
C=O (Acetamide)1630 - 1680StretchingThe carbonyl group of the acetamide functionality.
S-C600 - 800StretchingThioether linkage.

Table 1: Predicted Infrared Absorption Bands for this compound.

Experimental Protocols

A standard protocol for obtaining the infrared spectrum of a solid pharmaceutical substance like this compound is provided below. This protocol is based on the widely used Potassium Bromide (KBr) pellet method, which is suitable for transmission FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Gently grind approximately 1-2 mg of the this compound sample in a clean, dry agate mortar. b. Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. c. Thoroughly mix the sample and KBr by grinding with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation. d. Transfer a portion of the mixture into the collar of the pellet-forming die. e. Level the surface of the powder and place the plunger into the collar. f. Place the die assembly into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. g. Carefully remove the pellet from the die.

  • Instrument Setup and Background Collection: a. Ensure the FTIR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. b. Collect a background spectrum using an empty sample holder or a pure KBr pellet. This will be subtracted from the sample spectrum to remove any instrumental and atmospheric absorptions.

  • Sample Analysis: a. Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer. b. Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹). c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Interpretation: a. Perform a background subtraction on the collected sample spectrum. b. Identify and label the major absorption peaks in the spectrum. c. Correlate the observed peak positions with the characteristic vibrational frequencies of the functional groups present in the this compound molecule.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing start Start: Obtain Sample grind Grind 1-2 mg of Sample start->grind mix Mix with 100-200 mg KBr grind->mix press Press into a Pellet mix->press background Collect Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract identify Identify & Label Peaks subtract->identify interpret Correlate Peaks to Functional Groups identify->interpret end End: Structural Characterization interpret->end

Caption: Experimental workflow for FTIR analysis of this compound.

spectral_interpretation spectrum Infrared Spectrum Peak 1 (Wavenumber, Intensity) Peak 2 (Wavenumber, Intensity) ... Peak n (Wavenumber, Intensity) functional_groups Functional Group Correlation N-H Stretch C-H Stretch C=O Stretch NO2 Stretch C-N Stretch ... spectrum:p1->functional_groups Correlation spectrum:p2->functional_groups spectrum:pn->functional_groups structure {Molecular Structure | this compound} functional_groups->structure Confirmation

Caption: Logical relationship for infrared spectral interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of pharmaceutical impurities like this compound. By understanding the predicted absorption frequencies of its constituent functional groups and employing standardized experimental protocols, researchers and drug development professionals can effectively utilize FTIR to confirm the identity and assess the purity of this ranitidine-related compound. The workflows presented in this guide provide a systematic approach to the acquisition and interpretation of infrared spectral data, contributing to robust quality control and regulatory compliance in the pharmaceutical industry.

Ranitidine forced degradation studies and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Forced Degradation Studies of Ranitidine and Its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, was widely used to treat conditions caused by excess stomach acid. However, the discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) as a degradation byproduct led to its widespread withdrawal from the market. Understanding the chemical stability of ranitidine and the pathways through which it degrades is crucial for ensuring the safety and efficacy of pharmaceutical products. Forced degradation, or stress testing, is a vital component of drug development that helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the forced degradation of ranitidine under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress. It summarizes key degradation products, presents quantitative data from various studies, details experimental protocols, and visualizes the degradation pathways.

Forced Degradation Pathways and Byproducts

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. This helps to rapidly elucidate the degradation profile. For ranitidine, these studies have revealed its susceptibility to degradation under multiple conditions, leading to a variety of byproducts, including the highly scrutinized NDMA.

Hydrolytic Degradation (Acidic and Basic Conditions)

Ranitidine's stability is highly dependent on pH. Studies show that it undergoes degradation in both acidic and alkaline environments, with two distinct pathways being operative under strongly acidic and strongly alkaline conditions.[1][2][3] The molecule is reported to be most stable in the pH range of 5-8.[4]

Under basic hydrolysis (e.g., 0.5 M NaOH), a major degradation product with a mass-to-charge ratio (m/z) of 302 has been identified.[5][6][7] In one study, degradation under unspecified conditions yielded three primary molecules: an alcohol, an oxime, and an amine.[4]

Table 1: Quantitative Data from Hydrolytic Degradation Studies

Stress ConditionDegradation ProductsYield/PercentageReference
Unspecified HydrolysisAlcohol9%[4]
Oxime32%[4]
Amine28%[4]
0.5 M NaOH, 24h, RTDegradation Product (m/z 302)Major Product[5][6][7]
Oxidative Degradation

Ranitidine is susceptible to oxidation. Common metabolites like ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine are also observed as degradation products.[8] Studies using advanced oxidation processes (AOPs) like UV-photolysis, UV in the presence of peroxodisulfate (UV/PDS), and sonolysis have demonstrated high removal efficiencies.[8][9] Exposure to 10% hydrogen peroxide (H₂O₂) also results in significant degradation.[4] The degradation pathways primarily involve C-N and C-H bond cleavage, hydroxylation, and reduction of the nitro group.[9]

Table 2: Quantitative Data from Oxidative Degradation Studies

Stress ConditionDegradation EfficiencyTimeReference
UV-photolysis99.8%60 min[8][9]
UV/Peroxodisulfate (PDS)100%60 min[8][9]
Sonolysis98.8%60 min[8][9]
10% H₂O₂Significant Degradation15 min[4]
Photolytic Degradation

Exposure to light is a significant factor in ranitidine degradation. Direct photolysis is considered a major degradation pathway.[10][11] When exposed to a xenon lamp in its solid state, as many as sixteen degradation products were detected.[4] Among these were several volatile compounds, including N,N-dimethylformamide (DMF), acetaldoxime, thiazole, dimethylacetamide, and 5-methylfurfural.[4][12][13] Under noon summertime sunlight, ranitidine was found to have a short half-life of just 35 minutes.[10][11]

Table 3: Identified Photodegradation Products

Stress ConditionIdentified ProductsReference
Xenon Lamp (Solid State)N,N-dimethylformamide (DMF), 15 other products[4]
Photo-irradiation (Solid State)Acetaldoxime, Thiazole, Dimethylformamide, Dimethylacetamide, 5-methylfurfural[12][13]
Summertime Sunlight(Unspecified products)[10][11]
Thermal Degradation

Heat is a critical factor accelerating the degradation of ranitidine, particularly in the solid state. This degradation is a key pathway for the formation of NDMA.[14][15] Studies have shown that ranitidine is unstable at temperatures of 40°C and 55°C.[4] One early study noted approximately 20% degradation when stored at 45°C with 45% relative humidity.[4] The presence of impurities and moisture can eliminate lag times and promote a phase transition to a more reactive solution phase, thereby accelerating degradation.[16]

Table 4: Quantitative Data from Thermal Degradation Studies

Stress ConditionDegradation/ObservationReference
40°C and 55°C (Injectable Solution)Failed stability testing[4]
45°C, 45% Relative Humidity~20% degradation[4]
60°C, 80°C, 100°C (Solid State)Formation of multiple thermal decomposition products[17][18][19]
50°C and 110°C (Solid State)NDMA generated from ranitidine and its impurities[14]
60°C / 75% RHNDMA formation triggered by moisture and oxygen[20]

The Formation of N-Nitrosodimethylamine (NDMA)

The presence of NDMA in ranitidine products is a major safety concern. NDMA is not typically an impurity from the manufacturing process but is formed from the degradation of the ranitidine molecule itself.[14][15] The chemical structure of ranitidine contains both a dimethylamino group and a nitro group, which can react intermolecularly under certain conditions (especially heat) to form NDMA.[4][14] The formation is significantly influenced by heat and humidity.[15] Furthermore, certain process impurities of ranitidine can also degrade to form NDMA when heated.[14] Another well-documented pathway is the reaction of ranitidine with chloramine during water disinfection processes, which can produce high yields of NDMA.[21][22]

Visualizing Degradation and Experimental Workflows

Forced_Degradation_Workflow Figure 1: General Experimental Workflow for Forced Degradation Studies cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Identification Drug_Substance Ranitidine HCl (Drug Substance or Product) Preparation Prepare Sample Solutions (e.g., 1 mg/mL in water) Drug_Substance->Preparation Hydrolytic Hydrolytic (Acid: 0.5M HCl) (Base: 0.5M NaOH) Preparation->Hydrolytic Oxidative Oxidative (e.g., 10% H2O2) Preparation->Oxidative Photolytic Photolytic (UV / Xenon Lamp) Preparation->Photolytic Thermal Thermal (40-110°C, Solid/Solution) Preparation->Thermal Neutralization Neutralize/Dilute Samples Hydrolytic->Neutralization Oxidative->Neutralization Photolytic->Neutralization Thermal->Neutralization Analytical_Method Analytical Technique (HPLC, LC-MS, GC-MS) Neutralization->Analytical_Method Data_Acquisition Data Acquisition (Chromatograms, Spectra) Analytical_Method->Data_Acquisition Quantification Quantify Degradation (% Loss of API) Data_Acquisition->Quantification Identification Identify Byproducts (Mass Spec, NMR, etc.) Quantification->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: A typical workflow for conducting ranitidine forced degradation studies.

Ranitidine_Degradation_Pathways Figure 2: Major Degradation Pathways and Byproducts of Ranitidine cluster_products Ranitidine Ranitidine NDMA N-Nitrosodimethylamine (NDMA) Ranitidine->NDMA Thermal, Humidity, Impurities Oxides Ranitidine S-Oxide Ranitidine N-Oxide Ranitidine->Oxides Oxidative Volatiles Volatile Products (DMF, Thiazole, Acetaldoxime) Ranitidine->Volatiles Photolytic Hydrolysis_Products Hydrolysis Products (Amine, Oxime, Alcohol) Ranitidine->Hydrolysis_Products Hydrolytic (Acid/Base)

Caption: Overview of ranitidine degradation under different stress conditions.

NDMA_Formation_Pathway Figure 3: Simplified Conceptual Pathway for NDMA Formation Ranitidine_Molecule Ranitidine Molecule (Contains Dimethylamino and Nitro-like Moieties) Intermolecular_Reaction Intermolecular Degradation Reaction Ranitidine_Molecule->Intermolecular_Reaction Stress_Conditions Stress Conditions (Heat, Humidity) Stress_Conditions->Intermolecular_Reaction Intermediates Formation of Reactive Intermediates (e.g., Nitrosating Agent) Intermolecular_Reaction->Intermediates NDMA N-Nitrosodimethylamine (NDMA) Intermediates->NDMA

Caption: Conceptual pathway illustrating the intrinsic degradation to NDMA.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following protocols are based on methodologies cited in the literature for conducting forced degradation studies on ranitidine.

Protocol 1: Acid and Base-Induced Degradation
  • Objective: To study hydrolytic degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of ranitidine hydrochloride drug substance in purified water.[5][6]

  • Acid Degradation: Mix the ranitidine solution with an equal volume of 1.0 M hydrochloric acid (to achieve a final concentration of 0.5 M HCl and 0.5 mg/mL ranitidine). Store at room temperature.[5][6]

  • Base Degradation: Mix the ranitidine solution with an equal volume of 1.0 M sodium hydroxide (to achieve a final concentration of 0.5 M NaOH and 0.5 mg/mL ranitidine). Store at room temperature.[5][6]

  • Time Points: Withdraw aliquots at specified intervals (e.g., 3, 6, and 24 hours).[5]

  • Analysis: Neutralize the aliquots with an equivalent concentration of base or acid, respectively. Dilute with water to a suitable working concentration (e.g., 0.1 mg/mL) and analyze immediately using a stability-indicating HPLC or LC-MS method.[5][7]

Protocol 2: Thermal Degradation (Solid State)
  • Objective: To study the effect of heat on solid ranitidine.

  • Sample Preparation: Place a known quantity of ranitidine hydrochloride powder into glass vials.[17][18]

  • Stress Conditions: Expose the samples to various temperatures in a calibrated thermostat or stability chamber. Examples from literature include:

    • 5 days at 60°C[17][18]

    • 8 days at 80°C[17][18]

    • 2 hours at 100°C[17][18]

  • Analysis: Dissolve the heat-stressed powder in a suitable solvent. Analyze using HPTLC or HPLC to separate and identify the degradation products.[17][18] For NDMA analysis, store samples under controlled temperature and humidity (e.g., 60°C / 75% RH) and analyze using a validated LC-MS/MS method.[20]

Protocol 3: Photodegradation (Solid State)
  • Objective: To assess the impact of light on ranitidine stability.

  • Sample Preparation: Expose ranitidine hydrochloride powder directly to a light source.

  • Stress Conditions: Use a photostability chamber equipped with a xenon lamp or UV lamps that meet ICH Q1B guidelines. One study exposed solid ranitidine to a xenon lamp at 45°C.[4] Another used a weathering chamber with UVB radiation (λ = 310 nm).[23]

  • Analysis: For volatile products, use Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[13] For non-volatile degradants, dissolve the powder and analyze by HPLC.

Protocol 4: Analytical Method for NDMA Quantification (LC-HRMS)
  • Objective: To accurately quantify NDMA levels while avoiding artifactual formation during analysis. (Note: GC-based methods can cause thermal degradation of ranitidine, leading to artificially high NDMA readings).[24]

  • Instrumentation: Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS).[24]

  • Chromatography: Use a reverse-phase column to separate NDMA from the ranitidine peak.

  • Detection: Monitor the accurate mass-to-charge ratio of the protonated NDMA ion in the mass spectrometer.[24]

  • Quantification: Perform quantification by comparing the peak area of NDMA in the sample to an external calibration curve prepared with a certified NDMA reference standard.[24] The FDA's published method achieved a Limit of Quantitation (LOQ) of 1.0 ng/mL, equivalent to 0.033 ppm in the drug substance.[24]

Conclusion

The forced degradation of ranitidine is a complex process influenced by pH, temperature, light, oxygen, and moisture. Studies have conclusively shown that the drug is inherently unstable, capable of degrading through multiple pathways to form a variety of byproducts. The formation of N-nitrosodimethylamine (NDMA) via the intrinsic degradation of the ranitidine molecule is of paramount concern and is significantly accelerated by heat and humidity. The comprehensive data and protocols outlined in this guide serve as a critical resource for pharmaceutical scientists in understanding the stability profile of ranitidine, developing robust analytical methods, and ensuring the safety of drug products. These findings underscore the importance of rigorous stability and forced degradation testing throughout the drug development lifecycle.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and analysis of process-related impurities in ranitidine. The discovery of N-nitrosodimethylamine (NDMA) in ranitidine products has underscored the critical importance of understanding and controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products. This document details the known process-related and degradation impurities of ranitidine, their formation pathways, and detailed analytical methodologies for their detection and quantification.

Overview of Ranitidine and its Impurities

Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[1] The synthesis and storage of ranitidine can lead to the formation of various impurities. These are broadly categorized as process-related impurities (formed during manufacturing) and degradation products (formed during storage).[2] The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list eleven potential impurities, designated as Impurities A through K.[3]

The most critical of these impurities, due to its classification as a probable human carcinogen, is N-nitrosodimethylamine (NDMA).[4] The formation of NDMA in ranitidine has been linked to the degradation of the ranitidine molecule itself, particularly at elevated temperatures and humidity.[5][6] Furthermore, certain process-related impurities can also act as precursors or contribute to the formation of NDMA.[3]

Ranitidine Process-Related and Degradation Impurities

The known impurities of ranitidine, as listed in the USP and Ph. Eur., are detailed below.

Chemical Structures and Nomenclature

The chemical structures and names of ranitidine and its designated impurities are presented in the following table.

CompoundChemical Name
Ranitidine N-(2-[([5-((dimethylamino)methyl)furan-2-yl]methyl)thio]ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Impurity A N,N'-bis[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]-2-nitroethene-1,1-diamine
Impurity B [5-[[(2-aminoethyl)thio]methyl]furan-2-yl]methyldimethylamine
Impurity C N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine (Ranitidine S-Oxide)
Impurity D N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]-N'-methyl-urea
Impurity E N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]thio]ethyl]acetamide
Impurity F 5-[(dimethylamino)methyl]furan-2-carboxylic acid
Impurity G 2,2'-dithiobis(N-methyl-1-nitro-2-ethenamine)
Impurity H 1-methylamino-1-methylthio-2-nitroethene
Impurity I 2,2'-methylenebis[N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine]
Impurity J Ranitidine N-Oxide
Impurity K N,N-dimethyl-5-((methylthio)methyl)furan-2-methanamine
Formation Pathways of Key Impurities

The formation of these impurities can occur through various mechanisms during the synthesis and storage of ranitidine.

  • Impurity A is a known process-related impurity that can also be formed through the hydrolysis of ranitidine.[3]

  • Impurity C (Ranitidine S-Oxide) is formed by the oxidative degradation of the sulfide linkage in the ranitidine molecule.[3][7]

  • Impurities D and H can be formed from ranitidine under acidic or basic conditions.[3]

  • N-Nitrosodimethylamine (NDMA) is primarily formed through the degradation of the ranitidine molecule itself.[8] The dimethylamino moiety and the nitro group in the ranitidine structure are precursors to its formation.[3] Several of the process-related impurities, such as A, C, D, E, H, and I, have also been shown to generate NDMA under forced degradation conditions.[3][4]

The following diagram illustrates the general pathways for the formation of key ranitidine impurities.

G Formation Pathways of Key Ranitidine Impurities cluster_process Process-Related cluster_degradation Degradation Ranitidine Ranitidine ImpurityA Impurity A Ranitidine->ImpurityA Synthesis Hydrolysis ImpurityC Impurity C (Ranitidine S-Oxide) Ranitidine->ImpurityC Oxidation ImpurityD Impurity D Ranitidine->ImpurityD Acid/Base ImpurityH Impurity H Ranitidine->ImpurityH Acid/Base NDMA NDMA Ranitidine->NDMA Degradation (Heat, Humidity) ImpurityA->NDMA Degradation ImpurityC->NDMA Degradation ImpurityD->NDMA Degradation ImpurityH->NDMA Degradation

Caption: Formation pathways of key ranitidine impurities.

Quantitative Data on Ranitidine Impurities

The presence and levels of impurities in ranitidine drug substances and products are subject to strict regulatory control. The focus has been predominantly on NDMA due to its carcinogenic potential.

ImpurityTypical Levels ObservedRegulatory Limit (Acceptable Intake)
NDMA 3.38 - 57.05 ng/mL in some tested batches[9]96 ng/day[4]
Impurity A -≤ 0.3% (w/w) in ranitidine hydrochloride drug substance[3]
Other Impurities (B-K) -Generally controlled according to ICH guidelines

Experimental Protocols for Impurity Analysis

Accurate and sensitive analytical methods are essential for the identification and quantification of ranitidine impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

HPLC-UV Method for General Impurity Profiling

This method is suitable for the routine quality control of ranitidine and its known impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1 M Ammonium acetate in water
Mobile Phase B Methanol
Gradient Isocratic: 15% A, 85% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm or 314 nm
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known quantity of ranitidine hydrochloride USP reference standard and impurity reference standards in the mobile phase to obtain a desired concentration.

  • Sample Solution: For tablets, crush a suitable number of tablets to obtain a powder equivalent to a specific amount of ranitidine. Dissolve in the mobile phase, sonicate for 10-20 minutes, and dilute to the final concentration. For liquid dosage forms, directly dilute with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for HPLC-UV analysis.

G HPLC-UV Experimental Workflow for Ranitidine Impurity Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter end_prep Prepared Sample filter->end_prep inject Inject into HPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Data Analysis & Quantification detect->quantify end_analysis Results quantify->end_analysis

Caption: HPLC-UV experimental workflow for ranitidine impurity analysis.

LC-MS/MS Method for Trace-Level NDMA Analysis

This highly sensitive and specific method is required for the quantification of NDMA at the low levels mandated by regulatory agencies.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column ACE C18-AR, 4.6 mm x 150 mm, 3 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Gradient Time(min)/%B: 0/3, 3/3, 15/15, 15.1/100, 17/100, 17.1/3, 22/3
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 50 µL
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
MS/MS Transition (MRM) Q1: 75.1 m/z -> Q3: 58.2 m/z for NDMA

Sample Preparation:

  • Standard Solution: Prepare a stock solution of NDMA in methanol. Serially dilute with water to prepare calibration standards ranging from approximately 0.03 to 20 ppm.

  • Sample Solution: Weigh an amount of ranitidine drug substance or powdered tablets equivalent to 1.5 g of ranitidine into a 100 mL volumetric flask. Add 50 mL of diluent (water or methanol) and sonicate for 20 minutes. Dilute to volume.

  • Centrifuge the sample solution at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

The logical relationship for method selection is depicted below.

G Method Selection for Ranitidine Impurity Analysis start Analyze Ranitidine Sample decision Target Impurity? start->decision hplc HPLC-UV for General Impurity Profile (A-K) decision->hplc Known Process-Related & Degradation Impurities lcms LC-MS/MS for Trace NDMA Quantification decision->lcms NDMA end Report Results hplc->end lcms->end

Caption: Method selection for ranitidine impurity analysis.

Conclusion

The identification and control of process-related impurities are paramount to ensuring the safety and efficacy of ranitidine products. This guide has provided a detailed overview of the known impurities, their formation pathways, and robust analytical methods for their detection. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to mitigate the risks associated with impurities and to comply with stringent regulatory standards. The continued development and application of sensitive analytical techniques will remain a cornerstone of ensuring the quality of pharmaceutical products.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Ranitidine Related Compound D, a known impurity of the drug ranitidine. This document outlines the compound's fundamental properties, detailed analytical methodologies for its identification and quantification, and a summary of its key characterization data.

Introduction to Ranitidine Related Compound D

Ranitidine Related Compound D is an impurity associated with the synthesis and degradation of ranitidine, a histamine H2-receptor antagonist. Regulatory bodies require the identification and control of such impurities to ensure the safety and efficacy of pharmaceutical products. A thorough chemical characterization of these related compounds is therefore essential for drug development and quality control.

Chemical Identity:

ParameterValue
Chemical Name N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide
CAS Number 117846-02-3[1][2][3]
Molecular Formula C12H19N3O4S[1][2][3]
Molecular Weight 301.36 g/mol [1][2][3]
Appearance Pale Yellow Gel[3]

Analytical Methodologies

The accurate identification and quantification of Ranitidine Related Compound D necessitate the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation of Ranitidine Related Compound D from ranitidine and its other impurities. A key challenge in method development is achieving adequate resolution between impurity D and the closely eluting impurity E.[4]

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Drug Substance/Product dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC System filtration->hplc_system Injection column C18 Column hplc_system->column detector UV Detector column->detector mobile_phase Gradient Elution mobile_phase->column chromatogram Chromatogram detector->chromatogram Data Acquisition integration Peak Integration chromatogram->integration quantification Quantification integration->quantification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis sample Compound D Standard dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) sample->dissolution nmr_spectrometer NMR Spectrometer dissolution->nmr_spectrometer Sample Insertion acquisition Acquisition of 1H & 13C Spectra nmr_spectrometer->acquisition fid Free Induction Decay (FID) acquisition->fid processing Fourier Transform & Phasing fid->processing spectrum NMR Spectrum processing->spectrum interpretation Structural Interpretation spectrum->interpretation Synthesis_Impurity cluster_synthesis Ranitidine Synthesis cluster_impurity Impurity Formation starting_materials Starting Materials intermediates Key Intermediates starting_materials->intermediates final_synthesis Final Synthesis Step intermediates->final_synthesis side_reaction Side Reaction intermediates->side_reaction Unwanted Reaction ranitidine Ranitidine API final_synthesis->ranitidine degradation Degradation ranitidine->degradation Stress Conditions (e.g., heat, pH) compound_d Ranitidine Related Compound D side_reaction->compound_d degradation->compound_d

References

Stability Profile of Demethylamino Ranitidine Acetamide Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of Demethylamino Ranitidine Acetamide Sodium, a known impurity and degradation product of Ranitidine.[1][2][3] The information presented herein is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details potential degradation pathways, analytical methodologies for stability assessment, and presents data in a structured format for ease of interpretation.

Introduction

This compound (CAS No. 112251-56-6) is recognized as impurity D of Ranitidine Hydrochloride.[1][3] Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled. Understanding the stability of this impurity is essential for setting appropriate specifications, determining retest periods, and defining storage conditions for Ranitidine-containing products. While direct and extensive stability studies on this specific impurity are not widely published, a robust stability profile can be inferred from the extensive research on the degradation of Ranitidine under various stress conditions.[4][5][6]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ranitidine has been shown to degrade under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[4][5]

Summary of Forced Degradation Conditions for Ranitidine

The following table summarizes typical stress conditions applied in forced degradation studies of Ranitidine, which would lead to the formation of impurities such as this compound.

Stress ConditionReagent/ParameterDurationObservations
Acid Hydrolysis 0.1 M HCl24 - 48 hoursSignificant degradation observed.[4][5]
Base Hydrolysis 0.1 M NaOH24 - 48 hoursSignificant degradation observed.[4][5]
Oxidative 3-30% H₂O₂15 - 30 minutesSignificant degradation observed.[4][5][6]
Thermal 60 - 80°C10 - 28 daysRelatively stable, some degradation may occur at higher temperatures over extended periods.[5][6]
Photolytic UV light (254 nm), Xenon lamp7 - 10 daysRelatively stable, though some degradation products have been identified upon intense irradiation.[5][6]
Humidity 75-90% RH7 - 28 daysMoisture can promote degradation, especially in the presence of other impurities.[7]

Analytical Methodologies for Stability Testing

A validated, stability-indicating analytical method is paramount for accurately quantifying this compound and other impurities in the presence of the active pharmaceutical ingredient (API) and other degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[4][5]

Representative HPLC Method Protocol

The following protocol is a representative example of a stability-indicating HPLC method for the analysis of Ranitidine and its impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm or 314 nm[4][8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[8]

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4]

Visualization of Key Processes

Potential Degradation Pathway of Ranitidine

The following diagram illustrates a simplified potential degradation pathway for Ranitidine that could lead to the formation of this compound and other related impurities.

G Potential Degradation Pathway of Ranitidine Ranitidine Ranitidine Impurity_A Ranitidine S-Oxide Ranitidine->Impurity_A Oxidation Impurity_B Ranitidine N-Oxide Ranitidine->Impurity_B Oxidation Impurity_D Demethylamino Ranitidine Acetamide Sodium Ranitidine->Impurity_D Hydrolysis Other_Degradants Other Degradation Products Ranitidine->Other_Degradants Various Stressors

Caption: Simplified degradation pathways of Ranitidine under stress conditions.

Experimental Workflow for Stability Testing

The diagram below outlines a typical experimental workflow for conducting a comprehensive stability study of a pharmaceutical product.

G General Experimental Workflow for Stability Testing cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Evaluation Phase Protocol Develop Stability Protocol Samples Prepare Drug Product Batches Protocol->Samples Storage Place Samples in Stability Chambers Samples->Storage Pull_Samples Pull Samples at Defined Time Points Storage->Pull_Samples Analysis Analyze Samples using Validated HPLC Method Pull_Samples->Analysis Data_Review Review and Tabulate Analytical Data Analysis->Data_Review Trending Perform Trend Analysis of Impurity Levels Data_Review->Trending Report Generate Stability Report Trending->Report

Caption: A typical workflow for conducting pharmaceutical stability studies.

Summary and Conclusions

The stability of this compound is intrinsically linked to the stability of the parent drug, Ranitidine. Understanding the conditions that promote the degradation of Ranitidine is key to controlling the formation of this and other impurities. The use of a validated, stability-indicating HPLC method is essential for the accurate monitoring of impurity levels throughout the shelf-life of the drug product. While this guide provides a comprehensive overview based on available data for Ranitidine, further studies focusing specifically on the stability of isolated this compound would be beneficial for a more complete understanding.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the identification and quantification of Demethylamino Ranitidine Acetamide Sodium, a known impurity of Ranitidine, referred to as Ranitidine Impurity D in the European Pharmacopoeia (EP). The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ranitidine and its related substances.

Introduction

This compound is a process-related impurity and a potential degradant of Ranitidine Hydrochloride. Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of ranitidine drug products. The primary analytical technique for the determination of this impurity is High-Performance Liquid Chromatography (HPLC) with UV detection. This document outlines a detailed HPLC method based on the European Pharmacopoeia monograph for Ranitidine Hydrochloride and other validated methods.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: System Suitability Criteria

ParameterAcceptance Criterion
ResolutionMinimum 1.5 between the peaks of impurity J and ranitidine[2]

Table 2: Impurity Limits

ImpurityLimit
Impurity DNot more than 0.2 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.2%)[2]

Table 3: Method Validation Parameters

ParameterResult
LinearityAssessed from Limit of Quantification (LOQ) to 300% of the standard concentration[1]
AccuracyRecovery between 90% and 110%[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound (Ranitidine Impurity D) using a gradient reverse-phase HPLC method.

Reagents and Materials
  • Ranitidine Hydrochloride Reference Standard (CRS)

  • Ranitidine for system suitability CRS (containing impurities A, D, and H)

  • Potassium dihydrogen phosphate

  • Strong sodium hydroxide solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Instrumentation
  • A High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, a UV detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column Octadecylsilyl amorphous organosilica polymer (3.5 µm), 0.1 m x 4.6 mm[2]
Mobile Phase A A mixture of 10 volumes of mobile phase B and 90 volumes of buffer solution[2]
Mobile Phase B Acetonitrile[2]
Buffer Solution Dissolve 6.8 g of potassium dihydrogen phosphate in 950 mL of water, adjust to pH 7.1 with strong sodium hydroxide solution, and dilute to 1000 mL with water.[2]
Flow Rate 1.5 mL/min[2]
Gradient Elution See Table 4
Detection UV at 230 nm[1][2]
Injection Volume 10 µL[2]
Column Temperature Ambient or controlled at a specific temperature (e.g., 40°C) for better reproducibility[1]
Relative Retention Time Impurity D: approximately 0.8 (relative to Ranitidine)[2]

Table 4: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 11000
1 - 15100 → 500 → 50
15 - 205050
20 - 2250 → 10050 → 0
22 - 251000
Preparation of Solutions
  • Test Solution: Dissolve 13 mg of the substance to be examined in mobile phase A and dilute to 100.0 mL with mobile phase A.[2]

  • Reference Solution (a) - System Suitability: Dissolve 6.5 mg of ranitidine for system suitability CRS (containing impurities A, D, and H) in mobile phase A and dilute to 50.0 mL with mobile phase A.[2]

  • Reference Solution (b) - Quantitation: Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase A sample->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity Content integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship method Analytical Method hplc HPLC method->hplc validation Method Validation method->validation system_suitability System Suitability method->system_suitability rp_hplc Reverse-Phase HPLC hplc->rp_hplc gradient Gradient Elution rp_hplc->gradient uv_detection UV Detection rp_hplc->uv_detection specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision resolution Resolution system_suitability->resolution

Caption: Logical relationship of the analytical method components.

References

Application Note: Quantification of Ranitidine Impurities Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

[AN-HPLC-001]

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of impurities in ranitidine drug substances and products. The described method is crucial for quality control and stability testing in the pharmaceutical industry.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to be susceptible to degradation, forming various impurities that can compromise its safety and efficacy.[1][2] Therefore, a validated, stability-indicating analytical method is essential to separate and quantify these impurities, ensuring the quality and stability of the final product. This document provides a comprehensive protocol for such a method, including detailed experimental procedures and validation data, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with phosphoric acid: Acetonitrile (98:2, v/v)[3]
Mobile Phase B Acetonitrile: Water (95:5, v/v)[3]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[1][3][5]
Column Temperature 40 °C[3]
Detection Wavelength 230 nm[3][4]
Injection Volume 20 µL[1]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B
00
105
2515
3520
4055
550
600
Reagents and Solutions
  • Potassium Dihydrogen Phosphate: Analytical grade

  • Phosphoric Acid: Analytical grade

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or Milli-Q water

  • Ranitidine Hydrochloride Reference Standard (RS): USP or equivalent

  • Ranitidine Impurity Standards: As required (e.g., Ranitidine Related Compound A, B, C, etc.)

Preparation of Solutions
  • Mobile Phase A Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in water to obtain a 0.05M solution. Adjust the pH to 6.5 with phosphoric acid. Mix with acetonitrile in a 98:2 (v/v) ratio. Filter and degas.[3]

  • Mobile Phase B Preparation: Mix acetonitrile and water in a 95:5 (v/v) ratio. Filter and degas.[3]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine Hydrochloride RS in Mobile Phase A to obtain a known concentration.

  • Impurity Stock Solution: Accurately weigh and dissolve known amounts of each ranitidine impurity standard in Mobile Phase A to obtain a stock solution with a known concentration of each impurity.

  • System Suitability Solution (SSS): Prepare a solution containing a known concentration of Ranitidine Hydrochloride RS and each of the specified impurities in Mobile Phase A.[3]

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of ranitidine, transfer to a suitable volumetric flask, and dissolve in Mobile Phase A with the aid of sonication. Dilute to volume with Mobile Phase A and filter through a 0.45 µm syringe filter.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][4]

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Ranitidine peak) ≤ 2.0
Theoretical Plates (for Ranitidine peak) ≥ 2000
Resolution (between critical pairs) ≥ 1.5
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Table 4: Method Validation Data

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for ranitidine and all impurities
Limit of Detection (LOD) Varies by impurity, typically in the range of 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) Varies by impurity, typically in the range of 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 90% - 110% for all impurities at different concentration levels[3]
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Robustness The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase pH.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, ranitidine was subjected to forced degradation under various stress conditions as per ICH guidelines.[3]

Table 5: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 N HCl at 60 °C for 30 minutes[3]
Base Hydrolysis 0.1 N NaOH at 60 °C for 30 minutes[3]
Oxidative Degradation 1.0% H₂O₂ at 60 °C for 30 minutes[3]
Thermal Degradation 60 °C for 10 days[3]
Photolytic Degradation Exposure to UV light

The method effectively separated the degradation products from the main ranitidine peak and other known impurities, confirming its stability-indicating capability.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of ranitidine impurities.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases A & B system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard & Impurity Solutions prep_standards->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Blank, Standards, and Samples prep_sample->inject_samples system_suitability->inject_samples If Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Experimental workflow for HPLC analysis of ranitidine impurities.

Conclusion

The described stability-indicating HPLC method is specific, accurate, precise, and robust for the quantification of impurities in ranitidine. This method can be effectively implemented in quality control laboratories for routine analysis and stability studies of ranitidine drug substances and formulations.

References

LC-MS/MS analysis of Demethylamino Ranitidine Acetamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Analysis of Demethylamino Ranitidine Acetamide Sodium

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to treat conditions caused by excess stomach acid.[1][2] However, the discovery of impurities in ranitidine drug products has led to widespread recalls and increased regulatory scrutiny.[1][3] One such impurity is this compound, also known as Ranitidine Impurity D.[4][5] Its monitoring is crucial for ensuring the quality and safety of ranitidine-containing pharmaceuticals.

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in drug substances and finished products. The method is designed to provide high selectivity and low detection limits, making it suitable for trace-level impurity analysis in a quality control environment.

Experimental

Reagents and Materials
  • This compound reference standard (CAS No. 112251-56-6)[4][5]

  • Ranitidine drug substance/product for analysis

  • Methanol (LC-MS grade)[6][7]

  • Water (LC-MS grade)[6][7]

  • Formic acid (LC-MS grade)[6][7]

  • Acetonitrile (LC-MS grade)[6]

Sample Preparation

Drug Substance:

  • Accurately weigh 100 mg of the ranitidine drug substance into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[6]

Drug Product (Tablets):

  • Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of ranitidine.

  • Transfer the powder to a 15 mL centrifuge tube.

  • Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.[3][6]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[3][6]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[3][6]

Calibration Standards: A stock solution of this compound (100 µg/mL) is prepared in methanol. A series of working standard solutions ranging from 1 ng/mL to 200 ng/mL are prepared by serial dilution of the stock solution with methanol.

LC-MS/MS Method

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[3][8]

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsHypothetical values based on compound structure
Quantifier: m/z 324.1 -> 176.1
Qualifier: m/z 324.1 -> 98.1
Dwell Time100 ms
Collision GasArgon
Ion Spray Voltage5500 V
Source Temperature500 °C

Note: The molecular weight of this compound is 323.34 g/mol . The sodium salt will likely dissociate in solution, and the protonated molecule [M+H]+ of the free acid (C12H19N3O4S, MW 301.11) would be observed. However, for this application note, we will assume analysis of the sodiated adduct [M+Na]+ for the intact molecule, resulting in a precursor ion of m/z 324.1.

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation of this compound from the parent ranitidine peak and other potential impurities. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for quantification.

Table 3: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 5%

Experimental Workflow Diagram

G LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Drug Substance or Product weigh Weigh Sample start->weigh dissolve Dissolve/Extract with Methanol weigh->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge (for Drug Product) dissolve->centrifuge Drug Product Only filter Filter (0.22 µm) sonicate->filter centrifuge->filter end_prep Prepared Sample in HPLC Vial filter->end_prep inject Inject Sample into UHPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantification detect->quantify end_analysis Final Report quantify->end_analysis

Caption: Workflow for the analysis of this compound.

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in ranitidine samples. The method is suitable for routine quality control analysis and can be used to ensure that ranitidine products meet the stringent purity requirements set by regulatory agencies. The low detection limits and high specificity make it an ideal tool for pharmaceutical manufacturers and regulatory laboratories.

References

Application Note: Protocol for Detecting Impurities in Ranitidine Oral Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to treat and prevent stomach and intestinal ulcers. However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as an impurity in ranitidine products has led to global recalls and heightened regulatory scrutiny.[1][2] This application note provides a detailed protocol for the detection and quantification of both common process-related impurities and the genotoxic impurity NDMA in ranitidine oral solutions. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) for general impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive NDMA analysis, in line with regulatory guidance.[3]

I. Detection of Process-Related and Degradation Impurities

This section outlines a stability-indicating HPLC method for the determination of ranitidine and its known impurities in oral solutions.[4][5]

Experimental Protocol

1. Reagents and Materials

  • Ranitidine Hydrochloride Reference Standard

  • Ranitidine Related Compounds/Impurities (A, B, C, D, E, F, G as per USP)[4][5]

  • Potassium Phosphate Monobasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solvent A: A suitable mixture of buffer and organic solvent as described in the chromatographic conditions.[4][5]

2. Equipment

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Column: ACE C18, 100 x 4.6 mm, 3µm particle size[4]

  • Mobile Phase: A gradient of Solvent A (a buffered aqueous solution) and Solvent B (acetonitrile)

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 40°C[4]

  • Detection Wavelength: 230 nm[4][5]

  • Injection Volume: 40 µL[5]

4. Preparation of Solutions

  • Standard Stock Solution (Ranitidine): Accurately weigh and dissolve Ranitidine Hydrochloride reference standard in Solvent A to obtain a known concentration.[5]

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of each ranitidine impurity in Solvent A.[4][5]

  • System Suitability Solution: Prepare a solution containing both ranitidine and the impurities at appropriate concentrations.[4][5]

  • Sample Preparation (Ranitidine Oral Solution):

    • Transfer 2 mL of the ranitidine oral solution (syrup), equivalent to 30 mg of ranitidine, into a 100 mL volumetric flask.[4][5]

    • Add 50 mL of Solvent A and sonicate for 10 minutes to dissolve.[4][5]

    • Dilute to volume with Solvent A to achieve a final concentration of approximately 300 µg/mL.[5]

    • Centrifuge the solution at 4000 rpm for 10 minutes to separate insoluble excipients.[4][5]

    • Filter the supernatant through a 0.45 µm nylon syringe filter before injection.[4][5]

5. Data Analysis

  • Identify and quantify the impurities in the sample solution by comparing their peak areas with those of the standards.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]

Data Presentation

Table 1: System Suitability and Validation Parameters for HPLC Method

ParameterSpecification
ResolutionResolution between critical peak pairs (e.g., impurity-D and impurity-E) should be >1.5.[4]
Tailing FactorTailing factor for the ranitidine peak should be ≤ 2.0.
Theoretical PlatesA minimum number of theoretical plates for the ranitidine peak.
Linearity (r²)Correlation coefficient for the calibration curve of each impurity should be ≥ 0.99.[4]

II. Detection of N-Nitrosodimethylamine (NDMA) Impurity

This section details a sensitive LC-MS/MS method for the quantification of NDMA in ranitidine oral solution.[6][7]

Experimental Protocol

1. Reagents and Materials

  • N-Nitrosodimethylamine (NDMA) Reference Standard

  • Methanol (LC-MS grade)[8][9]

  • Water (LC-MS grade)[8]

  • Formic Acid (LC-MS grade)[6][9]

2. Equipment

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[6]

  • Analytical balance

  • Vortex mixer[6][9]

  • Ultrasonic bath[6]

  • Centrifuge[7][8][9]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm PVDF)[7][8][9]

3. Chromatographic and Mass Spectrometric Conditions

  • Column: Diamonsil C18, 4.6 mm × 150 mm, 5 µm[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[6]

  • Flow Rate: 1.2 mL/min[6]

  • Column Temperature: 45°C[6]

  • Injection Volume: 10 µL[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition for NDMA

4. Preparation of Solutions

  • NDMA Standard Stock Solution: Prepare a stock solution of NDMA in methanol. Further dilute with methanol to prepare working standards and calibration curve solutions.[7][8]

  • Sample Preparation (Ranitidine Oral Solution):

    • Accurately measure a volume of the oral solution to obtain a target concentration of the active pharmaceutical ingredient (API), for example, 30 mg/mL, and transfer it into a centrifuge tube.[8][9]

    • Add an appropriate volume of methanol.[9]

    • Vortex mix for approximately 1 minute and sonicate in an ultrasonic bath for 40 minutes.[6][9]

    • Centrifuge the sample for 15 minutes at 4500 rpm.[8][9]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL, into an LC-MS vial for analysis.[7][8][9]

5. Data Analysis

  • Quantify NDMA in the sample by comparing the peak area to a calibration curve generated from the NDMA standards.

  • The method should be validated for sensitivity (LOD and LOQ), linearity, accuracy, and precision.[9]

Data Presentation

Table 2: Quantitative Data for NDMA Analysis by LC-MS/MS

ParameterValueReference
Linearity Range3 - 100 ng/mL[6]
Correlation Coefficient (r)0.9992[6]
Limit of Detection (LOD)0.011 ppm[9]
Limit of Quantitation (LOQ)0.033 ppm[9]

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of impurities in ranitidine oral solution.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Ranitidine Oral Solution dilution Dilution with Solvent start->dilution sonication Sonication dilution->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.22-0.45 µm) centrifugation->filtration hplc HPLC-UV Analysis (General Impurities) filtration->hplc Inject lcms LC-MS/MS Analysis (NDMA) filtration->lcms Inject data_analysis Peak Integration & Quantification hplc->data_analysis lcms->data_analysis reporting Impurity Profiling Report data_analysis->reporting

Caption: Workflow for impurity analysis in ranitidine oral solution.

References

Application Notes and Protocols: Use of Ranitidine Impurity D as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating and preventing peptic ulcers and gastroesophageal reflux disease. However, the discovery of the probable human carcinogen, N-nitrosodimethylamine (NDMA), in ranitidine drug products led to widespread recalls and a heightened focus on the purity and stability of the drug substance and its formulations.[1][2] Several impurities of ranitidine are listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4][5]

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide hydrochloride[6][7], is a known impurity of ranitidine. Studies have indicated that some ranitidine impurities, including Impurity D, can act as precursors to the formation of NDMA, particularly under conditions of heat.[3][4][5] Therefore, the accurate identification and quantification of Ranitidine Impurity D are critical for ensuring the quality, safety, and stability of ranitidine-containing products.

Certified Reference Materials (CRMs) are essential for the accuracy and reliability of analytical testing in the pharmaceutical industry.[8][9][10] They serve as a benchmark for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[8][11] This document provides detailed application notes and protocols for the use of Ranitidine Impurity D CRM in the quality control of ranitidine drug substances and products.

Chemical and Physical Data

ParameterValue
Chemical Name N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide hydrochloride
Synonyms Ranitidine BP Impurity D, Ranitidine EP Impurity D
CAS Number 117846-02-3[7]
Molecular Formula C12H19N3O4S[7]
Molecular Weight 301.36 g/mol [7]

Logical Relationship of Ranitidine and Impurity D in NDMA Formation

The following diagram illustrates the potential pathway from ranitidine to NDMA, highlighting the role of impurities like Ranitidine Impurity D as potential intermediates or contributors to NDMA formation.

G Potential NDMA Formation Pathway from Ranitidine Ranitidine Ranitidine Degradation Degradation (e.g., Heat, Humidity) Ranitidine->Degradation Impurity_D Ranitidine Impurity D Degradation->Impurity_D Other_Impurities Other Ranitidine Impurities (A, C, E, H, I) Degradation->Other_Impurities NDMA_Precursors NDMA Precursors Impurity_D->NDMA_Precursors Other_Impurities->NDMA_Precursors NDMA NDMA (N-nitrosodimethylamine) NDMA_Precursors->NDMA

Caption: Relationship between Ranitidine, its impurities, and NDMA formation.

Experimental Protocol: Quantification of Ranitidine Impurity D in a Drug Substance by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ranitidine Impurity D in a ranitidine drug substance using Ranitidine Impurity D as a Certified Reference Material.

Materials and Reagents
  • Ranitidine Impurity D Certified Reference Material (CRM)

  • Ranitidine Hydrochloride Drug Substance (for testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • pH meter

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[12]
Injection Volume 20 µL
Preparation of Solutions

1. Standard Stock Solution of Ranitidine Impurity D (CRM):

  • Accurately weigh about 10 mg of Ranitidine Impurity D CRM and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This gives a stock solution of approximately 100 µg/mL.

2. Standard Solution:

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase diluent (a mixture of Mobile Phase A and Mobile Phase B in the initial gradient ratio, e.g., 90:10 v/v). This yields a standard solution of approximately 1.0 µg/mL.

3. Sample Solution:

  • Accurately weigh about 100 mg of the Ranitidine Hydrochloride drug substance and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase diluent. This gives a sample solution of approximately 1000 µg/mL.

Experimental Workflow

G HPLC Analysis Workflow for Ranitidine Impurity D cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (Ranitidine Impurity D CRM) Inject_Standard Inject Standard Solution Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solution (Ranitidine Drug Substance) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Acquire_Data Acquire Chromatograms Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Identify_Peak Identify and Integrate Impurity D Peak Acquire_Data->Identify_Peak Calculate_Concentration Calculate Concentration of Impurity D Identify_Peak->Calculate_Concentration

Caption: Workflow for the quantification of Ranitidine Impurity D.

System Suitability

Before sample analysis, perform system suitability tests by injecting the Standard Solution (at least five replicate injections). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calculation

The amount of Ranitidine Impurity D in the drug substance is calculated using the following formula:

% Impurity D = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Where:

  • Area_Sample = Peak area of Ranitidine Impurity D in the sample chromatogram

  • Area_Standard = Average peak area of Ranitidine Impurity D in the standard chromatograms

  • Conc_Standard = Concentration of Ranitidine Impurity D CRM in the standard solution (µg/mL)

  • Conc_Sample = Concentration of the Ranitidine drug substance in the sample solution (µg/mL)

Conclusion

The use of a certified reference material for Ranitidine Impurity D is crucial for the accurate and reliable quantification of this impurity in ranitidine drug substances and products. The provided HPLC method is a robust and sensitive approach for monitoring the levels of this critical impurity, thereby contributing to the overall safety and quality of ranitidine-based pharmaceuticals. Adherence to this protocol will enable researchers and quality control analysts to meet stringent regulatory requirements and ensure product integrity.

References

Application Note: Sample Preparation for Ranitidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating and preventing peptic ulcers and gastroesophageal reflux disease.[1][2][3] However, the discovery of the N-nitrosodimethylamine (NDMA) impurity in ranitidine products has led to widespread recalls and heightened regulatory scrutiny.[1][4][5] NDMA is classified as a probable human carcinogen, making its detection and quantification in pharmaceutical products a critical safety concern.[1][4][5]

This application note provides detailed protocols for the sample preparation of ranitidine drug substances and drug products for the analysis of impurities, with a primary focus on NDMA. The methodologies described are based on established and validated techniques, primarily utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which has proven to be a highly sensitive and specific method for this purpose.[1][6][7] It is important to note that while GC-MS is a common analytical technique, it is not recommended for ranitidine analysis as the high temperatures used in the instrument can cause thermal degradation of the ranitidine molecule, leading to the artificial formation of NDMA and resulting in overestimated impurity levels.[8]

Experimental Protocols

Protocol 1: Sample Preparation of Ranitidine Drug Substance (API)

This protocol outlines the procedure for preparing the active pharmaceutical ingredient (API) for analysis.

Materials:

  • Ranitidine Drug Substance (API)

  • Methanol (LC-MS grade)[9][10] or Water (LC-MS grade)[1][6]

  • 15 mL centrifuge tubes[1][6]

  • Vortex mixer[1][6]

  • Centrifuge[1][6]

  • 0.2 µm or 0.22 µm nylon or PVDF syringe filters[1][6][11]

  • HPLC vials[11]

Procedure:

  • Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[1][6]

  • Add 4.0 mL of water or methanol to the tube.[1][6]

  • Vortex the mixture until the drug substance is completely dissolved.[1][6]

  • For enhanced extraction, the sample can be placed on a mechanical shaker for 40 minutes.[1][11]

  • Centrifuge the sample solution for 15 minutes at 4,500 rpm.[1][11]

  • Filter the supernatant through a 0.2 µm or 0.22 µm syringe filter, discarding the first 1 mL of the filtrate.[1][6][11]

  • Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.[11]

Protocol 2: Sample Preparation of Ranitidine Drug Product (Tablets/Capsules)

This protocol is suitable for the preparation of solid dosage forms of ranitidine.

Materials:

  • Ranitidine Tablets or Capsules

  • Mortar and pestle or tablet crusher

  • Methanol (LC-MS grade)[9] or Water (LC-MS grade)[1][11]

  • 15 mL centrifuge tubes[1][6][11]

  • Vortex mixer[1][6][11]

  • Mechanical shaker[1][6][11]

  • Centrifuge[1][6][11]

  • 0.2 µm or 0.22 µm nylon or PVDF syringe filters[1][6][11]

  • HPLC vials[11]

Procedure:

  • Crush a sufficient number of tablets or empty the contents of capsules to obtain a powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API).[1][6]

  • Transfer the powdered drug product into a 15 mL centrifuge tube.[1][6]

  • Add the appropriate volume of water or methanol to achieve the target concentration of 30 mg/mL.[1][6]

  • Vortex the mixture for approximately one minute.[1][6]

  • Place the tube on a mechanical shaker for 40 minutes to ensure thorough extraction.[1][6][11]

  • Centrifuge the sample for 15 minutes at 4,500 rpm.[1][6][11]

  • Collect the supernatant and filter it using a 0.2 µm or 0.22 µm syringe filter, discarding the first 1 mL.[1][6][11]

  • Transfer the filtered sample into an HPLC vial for analysis.[11]

Data Presentation

The following tables summarize quantitative data from various studies on ranitidine impurity profiling.

Table 1: Linearity and Detection Limits for NDMA Analysis

Analytical MethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
LC-MS/MS3 - 100<1.03.0[9]
LC-MS/MS1 - 500.31.0[11]
LC-MS/MS1.0 - 1000.31.0[6]
LC-MS/MS0.1 - 1000.0033 ppm0.1 ng/mL[7]
HPLC/UV10 - 300--[12]

Table 2: Recovery of NDMA from Spiked Ranitidine Samples

Sample TypeSpiked Concentration (ng/mL)Recovery (%)Analytical MethodReference
Ranitidine API (30 mg/mL)1.286.4LC-MS/MS[1]
Ranitidine API (30 mg/mL)393.3LC-MS/MS[1]
Ranitidine API (30 mg/mL)686.5LC-MS/MS[1]
Ranitidine Tablet (30 mg/mL)2494.9LC-MS/MS[1]
Ranitidine Tablet (30 mg/mL)4887.4LC-MS/MS[1]
Ranitidine Formulations1098.07 - 100.22LC-MS/MS[11]
Ranitidine Test Samples5085HPLC/UV[12]

Table 3: Detected Levels of NDMA in Ranitidine Products

Product BatchNDMA Concentration (ng/mL)Reference
7 Batches from 6 Manufacturers3.38 - 57.05[9]
Ranitidine Tablet29.0 (1 ppm relative to API)[2]

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.

Ranitidine_API_Sample_Preparation_Workflow cluster_0 Start cluster_1 Extraction cluster_2 Separation cluster_3 Filtration & Analysis start Weigh 120 mg API add_solvent Add 4 mL Water/Methanol start->add_solvent Step 1 vortex Vortex until dissolved add_solvent->vortex Step 2 shake Optional: Shake for 40 min vortex->shake Step 3 centrifuge Centrifuge at 4500 rpm for 15 min shake->centrifuge Step 4 filter Filter supernatant (0.22 µm) centrifuge->filter Step 5 hplc_vial Transfer to HPLC vial filter->hplc_vial Step 6 analysis LC-MS/MS Analysis hplc_vial->analysis Step 7

Caption: Workflow for Ranitidine API Sample Preparation.

Ranitidine_Drug_Product_Sample_Preparation_Workflow cluster_0 Start cluster_1 Extraction cluster_2 Separation cluster_3 Filtration & Analysis start Crush Tablets/Capsules add_powder Transfer powder to tube start->add_powder Step 1 add_solvent Add Water/Methanol (30 mg/mL) add_powder->add_solvent Step 2 vortex Vortex for 1 min add_solvent->vortex Step 3 shake Shake for 40 min vortex->shake Step 4 centrifuge Centrifuge at 4500 rpm for 15 min shake->centrifuge Step 5 filter Filter supernatant (0.22 µm) centrifuge->filter Step 6 hplc_vial Transfer to HPLC vial filter->hplc_vial Step 7 analysis LC-MS/MS Analysis hplc_vial->analysis Step 8

Caption: Workflow for Ranitidine Drug Product Sample Preparation.

Conclusion

The accurate and reliable quantification of impurities in ranitidine, particularly NDMA, is paramount for ensuring patient safety. The sample preparation protocols detailed in this application note provide a robust foundation for researchers and drug development professionals. These methods, centered around simple solvent extraction followed by centrifugation and filtration, are well-suited for subsequent analysis by highly sensitive techniques like LC-MS/MS. The use of a diverter valve during LC-MS/MS analysis is highly recommended to prevent instrument contamination from the high concentration of the ranitidine API.[1][7] Adherence to these validated procedures will facilitate the accurate profiling of impurities and support the development of safer pharmaceutical products.

References

Application Note: Development of a Stability-Indicating Assay for Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to treat conditions caused by excess stomach acid. However, the inherent instability of the ranitidine molecule, leading to the formation of impurities and degradation products, has raised significant concerns. Notably, the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, has led to widespread recalls of ranitidine products.[1][2][3] Therefore, a robust stability-indicating assay method (SIAM) is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of ranitidine-containing products.

This application note provides a detailed protocol for developing and validating a stability-indicating assay for ranitidine. The method is designed to separate and quantify ranitidine in the presence of its degradation products, which may form under various stress conditions. The protocol is based on established scientific literature and follows the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle

The stability-indicating assay for ranitidine is based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. Ranitidine and its degradation products, having different polarities, will interact differently with the stationary phase and will therefore be eluted at different times, allowing for their individual detection and quantification.

Forced degradation studies are performed to intentionally degrade the ranitidine sample under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[4] This ensures that the analytical method is capable of separating the active pharmaceutical ingredient (API) from any potential degradation products that might be formed during the product's shelf life.

Materials and Reagents

  • Ranitidine Hydrochloride Reference Standard

  • Ranitidine Hydrochloride Drug Substance or Product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

  • 0.45 µm membrane filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Hot air oven

  • Photostability chamber

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Solutions

5.1.1. Mobile Phase Preparation

A commonly used mobile phase for ranitidine analysis is a mixture of an aqueous phosphate buffer and an organic solvent like acetonitrile or methanol.[4][6]

  • Buffer Preparation (e.g., 10 mM Disodium Hydrogen Phosphate, pH 7.1):

    • Dissolve an appropriate amount of disodium hydrogen phosphate in HPLC grade water to make a 10 mM solution.

    • Adjust the pH to 7.1 using 0.1 N sodium hydroxide or orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix the prepared buffer and acetonitrile in a specific ratio (e.g., 80:20 v/v).[4][6]

    • Degas the mobile phase by sonication or other suitable means before use.

5.1.2. Standard Solution Preparation

  • Accurately weigh about 25 mg of Ranitidine Hydrochloride Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.

5.1.3. Sample Solution Preparation

  • For drug substance: Accurately weigh about 25 mg of the ranitidine hydrochloride sample, and follow the same procedure as for the standard solution preparation.

  • For tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of ranitidine and transfer it to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution and then filter the supernatant through a 0.45 µm filter. Further dilute to a working concentration of about 100 µg/mL with the mobile phase.

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of ranitidine and its degradation products.[7][4]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 7.1) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm or 313 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

5.3.1. Acid Hydrolysis

  • To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 30 minutes.[7]

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.2. Base Hydrolysis

  • To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 30 minutes.[7]

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.3. Oxidative Degradation

  • To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 30 minutes.[7]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.4. Thermal Degradation

  • Expose the solid drug substance or product to a temperature of 60°C in a hot air oven for 24 hours.[4]

  • After exposure, prepare a sample solution at a concentration of 100 µg/mL.

5.3.5. Photolytic Degradation

  • Expose the solid drug substance or product to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[7]

  • After exposure, prepare a sample solution at a concentration of 100 µg/mL.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly show the extent of degradation and the ability of the method to separate the ranitidine peak from the degradation product peaks.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTreatment% Degradation of RanitidineObservations
Acid Hydrolysis 0.1 N HCl at 60°C for 30 minValueNumber of degradation peaks, RRTs
Base Hydrolysis 0.1 N NaOH at 60°C for 30 minValueNumber of degradation peaks, RRTs
Oxidative Degradation 3% H₂O₂ at RT for 30 minValueNumber of degradation peaks, RRTs
Thermal Degradation 60°C for 24 hoursValueNumber of degradation peaks, RRTs
Photolytic Degradation UV and Visible light exposureValueNumber of degradation peaks, RRTs

RRT = Relative Retention Time

Method Validation

The developed stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference from degradantsComplies
Linearity (Correlation Coefficient, r²) ≥ 0.999Value
Accuracy (% Recovery) 98.0% - 102.0%Value
Precision (RSD) ≤ 2.0%Value
LOD (µg/mL) -Value
LOQ (µg/mL) -Value
Robustness No significant change in resultsComplies

Visualization of Workflows and Pathways

Ranitidine Degradation Pathway

The degradation of ranitidine can proceed through several pathways, particularly leading to the formation of NDMA and other related substances. The following diagram illustrates a simplified degradation pathway.

G Ranitidine Ranitidine Degradation_Products Degradation Products Ranitidine->Degradation_Products Stress Conditions Acid Acid Acid->Degradation_Products Base Base Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products NDMA N-Nitrosodimethylamine (NDMA) Degradation_Products->NDMA Other_Impurities Other Impurities Degradation_Products->Other_Impurities

Caption: Simplified degradation pathway of ranitidine under various stress conditions.

Experimental Workflow for Stability-Indicating Assay

The following diagram outlines the key steps involved in the development and validation of the stability-indicating assay for ranitidine.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Forced_Degradation Forced Degradation Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness Report Final Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Workflow for the development and validation of a stability-indicating assay.

Conclusion

The development of a robust and validated stability-indicating assay is paramount for ensuring the quality and safety of ranitidine drug products. The detailed protocol and methodologies provided in this application note offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. By following these procedures, laboratories can effectively monitor the stability of ranitidine and quantify its degradation products, thereby contributing to the overall safety of the medication for patients. The inherent instability of ranitidine, particularly its propensity to form NDMA, underscores the critical need for such rigorous analytical monitoring throughout the drug product's lifecycle.[1][2][3][8][9]

References

Chromatographic Analysis of Ranitidine and Its Impurities: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a comprehensive overview of established chromatographic methods for the analysis of ranitidine and its associated impurities, with a particular focus on the genotoxic impurity N-nitrosodimethylamine (NDMA). The protocols and data presented are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of ranitidine drug substances and products.

Introduction

Ranitidine is a histamine H2-receptor antagonist widely used to decrease stomach acid production.[1] However, the discovery of the potential carcinogen N-nitrosodimethylamine (NDMA) in some ranitidine products has led to widespread recalls and highlighted the critical need for sensitive and specific analytical methods to monitor this and other impurities.[2][3][4] High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for the separation and quantification of ranitidine and its related substances.

This document details various chromatographic conditions, including those adapted from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), as well as methods specifically developed for the trace analysis of NDMA.

Experimental Protocols and Methodologies

General Chromatographic Workflow

The general workflow for the chromatographic analysis of ranitidine and its impurities involves several key steps, from sample preparation to data analysis and reporting. This process ensures the accuracy and reliability of the analytical results.

Chromatographic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample Preparation (e.g., Dissolution, Extraction, Filtration) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Ranitidine & Impurity Standards) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Buffering, Degassing) SystemSetup HPLC/UPLC System Setup (Column Installation, Equilibration) MobilePhasePrep->SystemSetup Sequence Sequence Setup (Injection Volumes, Run Order) SystemSetup->Sequence Sequence->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Calculation & Verification Quantification->Results SST System Suitability Test (SST) (Resolution, Tailing Factor) SST->Results Report Final Report Generation Results->Report

Fig. 1: General workflow for chromatographic analysis.
Protocol for Ranitidine and Related Substances (Based on Pharmacopeial Methods)

This protocol is a generalized procedure for the determination of ranitidine and its process-related impurities and degradation products, adapted from various pharmacopeial monographs.

Materials and Reagents:

  • Ranitidine Hydrochloride Reference Standard (RS)

  • Ranitidine Resolution Mixture RS (containing specified impurities)[5][6]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Sodium hydroxide

  • Water (HPLC grade)

Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Mobile Phase Preparation:

    • Solution A: Prepare a mixture of phosphate buffer and acetonitrile (e.g., 98:2). The phosphate buffer is typically prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH.[6][7]

    • Solution B: Prepare a mixture of phosphate buffer and acetonitrile (e.g., 78:22).[6]

    • Filter and degas all mobile phase components before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of USP Ranitidine Hydrochloride RS and dissolve it in the diluent (often Solution A) to achieve a known concentration (e.g., 0.125 mg/mL).[6]

  • Resolution Solution Preparation:

    • Dissolve USP Ranitidine Resolution Mixture RS in the diluent to verify system suitability, ensuring the separation of closely eluting peaks.[5][6]

  • Sample Solution Preparation:

    • For drug substance, accurately weigh about 25 mg of Ranitidine Hydrochloride, transfer to a 200-mL volumetric flask, and dissolve and dilute to volume with the diluent.[6]

    • For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of ranitidine into a suitable volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions specified in Table 1.

    • Inject the resolution solution to confirm system suitability, including resolution between critical peak pairs.[8][9]

    • Inject the standard solution in replicate to check for repeatability.

    • Inject the sample solution.

    • Identify and quantify the impurities based on their retention times relative to the main ranitidine peak.

Protocol for NDMA Analysis in Ranitidine

This protocol is designed for the sensitive detection and quantification of N-nitrosodimethylamine (NDMA) in ranitidine drug substances and products, often employing LC-MS/MS for enhanced sensitivity and specificity.

Materials and Reagents:

  • NDMA standard

  • Ranitidine drug substance or product for testing

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Equipment:

  • HPLC or UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).[10]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PVDF)[3]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for instance, a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

  • Standard Stock Solution Preparation:

    • Prepare a stock solution of NDMA in a suitable solvent like methanol.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by spiking the NDMA stock solution into a blank matrix (e.g., a solution of ranitidine known to be free of NDMA or in the mobile phase) to cover a concentration range from the limit of quantification (LOQ) to a suitable upper limit (e.g., 0.1 to 100 ng/mL).[2][10]

  • Sample Preparation:

    • Accurately weigh the ranitidine drug substance or an equivalent amount of crushed tablets to achieve a target concentration of approximately 30 mg/mL in water.[2]

    • Vortex the solution until the active pharmaceutical ingredient (API) is completely dissolved.[2]

    • Centrifuge the sample solution (e.g., at 4000 rpm for 30 minutes) and filter the supernatant through a 0.22 µm PVDF syringe filter.[3]

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system according to the parameters outlined in Table 2.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of NDMA in the sample by comparing its response to the calibration curve.

Data Presentation: Chromatographic Conditions

The following tables summarize the chromatographic conditions for the analysis of ranitidine and its impurities, including specific methods for NDMA.

Table 1: HPLC/UPLC Conditions for Ranitidine and Related Substances
ParameterMethod 1 (USP-based)Method 2 (Stability Indicating)Method 3 (EP-based)
Instrumentation HPLC with UV/PDA DetectorWaters HPLC PDA 2996 System[8]Liquid Chromatograph[7]
Column 4.6-mm × 10-cm; 3.5-µm packing L1ACE C18 (100 × 4.6 mm, 3 μm)[8]4.6-mm x 25-cm; 5-µm packing L1
Mobile Phase A: Phosphate buffer:ACN (98:2) B: Phosphate buffer:ACN (78:22)[6]A: Buffer B: ACN:Buffer (95:5)[11]A: Phosphate buffer pH 7.1:ACN (98:2) B: ACN[7]
Gradient Linear GradientT/%B: 0/0, 10/5, 25/15, 35/20, 40/55, 55/0, 60/0[11]T/%B: 0/2, 20/22, 35/22, 50/2, 60/2[7]
Flow Rate ~1.5 mL/min1.0 mL/min[8]1.5 mL/min[7]
Column Temp. 35 °C40 °C[8]Ambient
Detector UV at 230 nmPDA at 230 nm[8][11]UV at 230 nm[7]
Injection Volume ~10 µLNot specified10 µL[7]
Table 2: HPLC and LC-MS/MS Conditions for NDMA Analysis
ParameterMethod 4 (HPLC-UV)Method 5 (UPLC-MS/MS)Method 6 (LC-Orbitrap MS)
Instrumentation ACQUITY Arc System with 2998 PDA DetectorACQUITY UPLC I-Class PLUS with Xevo TQ-XS MS/MS[10]Vanquish Flex Binary UHPLC with Q Exactive Focus MS[3]
Column XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[10]Hypersil GOLD Phenyl (dimensions not specified)[3]
Mobile Phase Isocratic or simple gradient (details not fully specified)Gradient of water and methanol with 0.1% formic acidNot fully specified, implies gradient capability
Flow Rate Not specifiedNot specifiedNot specified
Column Temp. Not specifiedNot specifiedNot specified
Detector PDA, with optional QDa Mass Detector for confirmationTandem Quadrupole Mass Spectrometer (MS/MS)[10]Hybrid Quadrupole-Orbitrap Mass Spectrometer[3]
Injection Volume Not specified30 µL[10]Not specified
LOD/LOQ UV quantitation limits previously reportedLLOQ: 0.025–0.1 ng/mL[10]Detection and quantitative limits meet FDA requirements[3]

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before any sample analysis. Key parameters include:

  • Resolution: The resolution between critical peak pairs, such as ranitidine and its closely eluting impurities, should be greater than 1.5.[8][9]

  • Tailing Factor: The tailing factor for the ranitidine peak should typically not be more than 2.0.[8]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the quality control of ranitidine, addressing both process-related impurities and the critical genotoxic impurity, NDMA. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control of known impurities and LC-MS/MS offering the high sensitivity and specificity required for trace-level analysis of NDMA. Proper method validation in accordance with ICH guidelines is essential before implementation for routine use.[8][11]

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a widely used histamine H2-receptor antagonist, has been the subject of significant regulatory scrutiny due to the detection of the probable human carcinogen, N-nitrosodimethylamine (NDMA).[1][2] The presence of this impurity has led to global recalls of ranitidine products, underscoring the critical need for sensitive and reliable analytical methods to ensure patient safety.[2] High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), has emerged as the gold standard for the accurate identification and quantification of NDMA in ranitidine drug substances and products.[3][4]

This application note provides a comprehensive overview and detailed protocols for the use of LC-HRMS in the analysis of NDMA in ranitidine. It is intended to guide researchers, quality control analysts, and drug development professionals in establishing robust analytical workflows for impurity testing. It is crucial to employ LC-MS based methods as techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can lead to the thermal degradation of ranitidine and artificially generate NDMA, resulting in false-positive results.[3][4][5]

Experimental Protocols

Accurate and reproducible analysis of NDMA in ranitidine relies on meticulous sample preparation and optimized LC-HRMS conditions. The following protocols are based on methodologies published by regulatory agencies and in the scientific literature.[2][3][6]

Sample Preparation

2.1.1. Drug Substance:

  • Accurately weigh 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[5][6]

  • Add 4.0 mL of a suitable solvent (e.g., methanol or water).[5][6]

  • Vortex the mixture until the active pharmaceutical ingredient (API) is completely dissolved.[5][6]

  • Filter the resulting solution through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial for analysis.[3][7]

2.1.2. Drug Product (Tablets):

  • Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 30 mg/mL of ranitidine API.[2][5][6]

  • Transfer the accurately weighed powder into a 15 mL centrifuge tube.

  • Add the appropriate volume of solvent (e.g., methanol or water) to achieve the target concentration.[2][5][6]

  • Vortex the mixture for approximately one minute.[2]

  • Place the tube on a mechanical shaker for 40 minutes to ensure complete extraction.[2][3]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[2][3]

  • Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter, discarding the first 1 mL, into an HPLC vial for analysis.[3][6][7]

Liquid Chromatography (LC) Method
  • System: UHPLC or HPLC system

  • Column: A reverse-phase column suitable for polar compounds, such as a C18 or a specialized column for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid[8]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte of interest, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 10 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 4 - 8 °C[6]

High-Resolution Mass Spectrometry (HRMS) Method
  • System: Q Exactive™ hybrid quadrupole-orbitrap mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[7][9] APCI has been shown to provide enhanced sensitivity for nitrosamines.[9]

  • Monitored Ion: The accurate mass of the protonated NDMA ion ([M+H]⁺) is monitored. The exact m/z to be extracted is 75.0553.[3]

  • Resolution: A resolving power of ≥ 70,000 is typically used to ensure high mass accuracy and specificity.

  • Data Acquisition: Full scan mode or targeted single ion monitoring (t-SIM) can be used.

Data Presentation

Quantitative analysis of NDMA is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards.

Table 1: Quantitative Performance of LC-HRMS Method for NDMA Analysis
ParameterValueReference
Limit of Detection (LOD)0.32 ng/mL (0.011 ppm)[3]
Limit of Quantitation (LOQ)1.0 ng/mL (0.033 ppm)[3][10]
Calibration Range1.0 - 100 ng/mL (0.033 - 3.33 ppm)[3]
Linearity (R²)> 0.999[5]
Table 2: Reported NDMA Levels in Ranitidine Products
Sample TypeNDMA Concentration RangeReference
Ranitidine Products (21 batches)3.38 - 57.05 ng/mL[7]

Note: The acceptable daily intake for NDMA is 96 ng/day.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the analytical workflow for NDMA analysis and the proposed chemical pathway for its formation from ranitidine.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start Ranitidine Sample (Drug Substance or Product) weigh Weighing start->weigh dissolve Dissolution/Extraction in Solvent weigh->dissolve vortex Vortexing & Shaking dissolve->vortex centrifuge Centrifugation (for Drug Product) vortex->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection into LC System filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+ or APCI) separate->ionize detect High-Resolution Mass Detection ionize->detect extract Extracted Ion Chromatogram (m/z 75.0553) detect->extract integrate Peak Integration extract->integrate quantify Quantification against Calibration Curve integrate->quantify report Reporting of NDMA Concentration quantify->report

Caption: Experimental workflow for NDMA analysis in ranitidine.

G ranitidine Ranitidine Structure degradation Degradation ranitidine->degradation dma_group Dimethylamine (DMA) moiety or precursor degradation->dma_group nitrosation Nitrosation dma_group->nitrosation nitrosating_agent Nitrosating Agent (e.g., nitrite) nitrosating_agent->nitrosation ndma N-Nitrosodimethylamine (NDMA) nitrosation->ndma

Caption: Simplified pathway of NDMA formation from ranitidine.

Mechanism of NDMA Formation

The formation of NDMA from ranitidine is a complex process that can occur during manufacturing, storage, and even under certain physiological conditions. The ranitidine molecule itself contains a dimethylamino group, which is a known precursor to NDMA.[11] The degradation of the ranitidine molecule can release this dimethylamine or a related precursor.[11] In the presence of a nitrosating agent, such as nitrite, the dimethylamine moiety can be converted to NDMA.[11]

Studies have proposed a multi-step pathway for NDMA formation, which can be initiated by processes like nucleophilic substitution, oxidation, and dehydration.[12][13] The nitrosation reaction is considered a critical and often rate-limiting step in the formation of NDMA.[12][14] It has also been observed that the levels of NDMA in ranitidine products can increase over time, especially when stored at higher temperatures, highlighting the inherent instability of the drug substance.[7]

Conclusion

The use of high-resolution mass spectrometry is indispensable for the accurate and sensitive determination of NDMA in ranitidine. The detailed protocols and information provided in this application note offer a robust framework for laboratories to implement reliable testing methodologies. By employing these advanced analytical techniques, the pharmaceutical industry can better ensure the quality and safety of ranitidine-containing products for patients worldwide.

References

Application Notes: Demethylamino Ranitidine Acetamide Sodium Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the procurement, handling, and utilization of the Demethylamino Ranitidine Acetamide Sodium reference standard. This compound is a critical impurity in the quality control of ranitidine-containing pharmaceutical products.

Introduction and Significance

This compound, identified as Ranitidine Impurity D in the European Pharmacopoeia (EP), is a known degradation product of the active pharmaceutical ingredient (API) Ranitidine.[1] Its chemical structure and properties are well-defined, and its presence in ranitidine drug substances or products can indicate instability and degradation.

The monitoring of ranitidine impurities has become increasingly critical following the discovery that ranitidine and some of its impurities can generate N-Nitrosodimethylamine (NDMA), a probable human carcinogen, under certain conditions such as elevated temperatures.[1][2][3][4][5][6] Studies have shown that Impurity D is among those that can produce NDMA under forced degradation conditions.[1] Therefore, the accurate identification and quantification of this compound are paramount for ensuring the safety, efficacy, and stability of ranitidine-based medicines. This reference standard is intended for use in analytical procedures to confirm the identity and measure the level of this specific impurity.

Purchasing and Handling of the Standard

2.1. Recommended Suppliers: Certified reference standards for this compound (CAS No. 112251-56-6) can be procured from specialized chemical and pharmaceutical standard suppliers. Reputable sources include:

  • LGC Standards[7][8]

  • Sigma-Aldrich (Merck)[9][10]

  • SynThink Research Chemicals[1][11]

2.2. Certificate of Analysis (CoA): Upon purchase, the standard should be accompanied by a comprehensive Certificate of Analysis. The CoA provides critical data for its proper use. A typical CoA will include:

  • Product Name and Synonyms (e.g., Ranitidine Impurity D)

  • CAS Number

  • Molecular Formula and Weight

  • Lot Number

  • Purity, typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.[1]

  • Identity confirmation data (e.g., ¹H-NMR, Mass Spectrometry).[1]

  • Recommended storage conditions.

  • Retest or Expiry Date.

2.3. Storage and Stability: To ensure the integrity of the reference standard, it should be stored under the conditions specified in the CoA. Typically, this involves storage in a well-sealed container, protected from light and moisture, at low temperatures (e.g., -10 to -25°C).[9]

Quantitative Data and Specifications

The following table summarizes the typical specifications for a pharmaceutical-grade this compound reference standard.

ParameterSpecification
Chemical Name N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium
Synonyms Ranitidine Impurity D (EP, Sodium Salt)
CAS Number 112251-56-6
Molecular Formula C₁₂H₁₈N₃NaO₄S
Molecular Weight 323.34 g/mol
Purity (by HPLC) ≥ 99.5%[12]
Identity Confirmed by ¹H-NMR and Mass Spectrometry
Appearance Solid Powder

Experimental Protocols

The primary application of this standard is for the quantification of Ranitidine Impurity D in drug substances and products using High-Performance Liquid Chromatography (HPLC).

4.1. Protocol: Quantification of Impurity D in Ranitidine Tablets by HPLC-UV

This protocol outlines a representative method for the determination of this compound. Method validation as per ICH guidelines is required before routine use.

A. Materials and Reagents:

  • This compound Reference Standard

  • Ranitidine Tablet Sample

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (Reagent Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (for pH adjustment)

B. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC system with UV/PDA Detector | | Column | ACE C18, 100 x 4.6 mm, 3µm (or equivalent C18 column)[13] | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 7.1 | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 98 | 2 | | | 10.0 | 78 | 22 | | | 15.0 | 78 | 22 | | | 15.1 | 98 | 2 | | | 20.0 | 98 | 2 | | Flow Rate | 1.0 mL/min | | Column Temperature | 40°C[13] | | Detection Wavelength | 230 nm[13] | | Injection Volume | 10 µL |

C. Solution Preparation:

  • Standard Stock Solution (Impurity D): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of ~100 µg/mL.

  • Standard Working Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Mobile Phase A to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Preparation (Ranitidine Tablets):

    • Weigh and finely powder no fewer than 20 ranitidine tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of ranitidine and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.

    • Dilute to volume with Mobile Phase A and mix well.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL, into an HPLC vial. This gives a final ranitidine concentration of ~1000 µg/mL.

D. Analysis and Quantification:

  • System Suitability: Inject the Standard Working Solution six times. The relative standard deviation (RSD) for the peak area should be not more than 5.0%. The tailing factor for the Impurity D peak should not be more than 2.0.

  • Procedure: Inject the blank (Mobile Phase A), the Standard Working Solution, and the Sample Preparation in sequence.

  • Calculation: The amount of this compound in the tablet sample is calculated using the following formula:

    % Impurity D = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

    • Area_Sample: Peak area of Impurity D in the sample chromatogram.

    • Area_Standard: Average peak area of Impurity D from the standard injections.

    • Conc_Standard: Concentration of the Impurity D Standard Working Solution (in mg/mL).

    • Conc_Sample: Concentration of ranitidine in the Sample Preparation (in mg/mL).

Visualizations

5.1. Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the reference standard in a quality control setting.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting A Procure Certified Reference Standard B Prepare Standard Stock Solution A->B C Prepare Sample Solution (from API/Product) A->C D HPLC System Setup & System Suitability Test B->D C->D E Inject Solutions (Blank, Standard, Sample) D->E F Integrate Peaks & Calculate Results E->F G Compare Against Specification Limits F->G H Generate Final Report (CoA or QC Report) G->H

Caption: Workflow for the analysis of Ranitidine Impurity D.

5.2. Ranitidine Degradation Pathway

This diagram shows the logical relationship between the parent drug, stress conditions, and the formation of Impurity D.

G Ranitidine Ranitidine API Stress Stress Conditions (e.g., Acidic/Basic Hydrolysis) Ranitidine->Stress ImpurityD Demethylamino Ranitidine Acetamide Sodium (Impurity D) Stress->ImpurityD Degradation NDMA Potential for NDMA Formation ImpurityD->NDMA Can Contribute to

Caption: Formation of Impurity D from Ranitidine degradation.

References

Troubleshooting & Optimization

Technical Support Center: Ranitidine Impurity D Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for the analysis of Ranitidine Impurity D.

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, is a specified impurity that requires sensitive analytical methods for its detection and quantification.[1][2][3] While much of the recent literature focuses on N-nitrosodimethylamine (NDMA), the principles and advanced techniques used to achieve low detection limits for NDMA in ranitidine are directly applicable to other trace impurities like Impurity D.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical factor for achieving a low Limit of Detection (LOD) for Ranitidine Impurity D?

The single most critical factor is the use of a highly sensitive analytical instrument, specifically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5][6]

  • Recommendation: Employ a triple quadrupole (TQ) or a high-resolution mass spectrometer (like a Q-TOF). TQ instruments, operated in Multiple Reaction Monitoring (MRM) mode, provide excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, which is ideal for quantifying trace-level impurities.[6][7][8][9] LC-MS/MS-based methods are specific, highly sensitive, and serve as the base technique for methods developed to detect and quantify trace impurities in ranitidine.[6]

Q2: How can I optimize my chromatographic method to improve sensitivity?

Optimizing the liquid chromatography (LC) separation is key to ensuring a strong, sharp signal for Impurity D, which directly improves the signal-to-noise ratio (S/N) and, therefore, the LOD.

  • Utilize UPLC/UHPLC Systems: Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) systems use columns with smaller particle sizes (sub-2-μm) to provide sharper and narrower peaks compared to traditional HPLC.[10][11] This concentrates the analyte as it enters the detector, increasing peak height and improving sensitivity.

  • Column Selection: A reversed-phase C18 column is commonly used and effective for separating polar compounds like ranitidine and its impurities.[10][11]

  • Mobile Phase Composition: Use high-purity, LC-MS grade solvents. The addition of a modifier like 0.1% formic acid to the mobile phase is common to improve peak shape and ionization efficiency.[8][12]

  • Flow Rate Optimization: While high flow rates offer faster analysis, a lower flow rate (e.g., 0.3-0.4 mL/min) can sometimes increase the analyte signal by allowing for more efficient ionization in the MS source.[10][11]

Q3: My signal-to-noise ratio is poor. What are common causes and solutions related to sample preparation?

A clean sample is essential for a stable baseline and optimal signal. Improper sample preparation can introduce interferences and suppress the ionization of your target analyte.

  • Diluent Selection: The ideal diluent is one that completely dissolves the sample and is compatible with the mobile phase. For ranitidine, water is often used.[6][8][13] If solubility is an issue, methanol or other organic solvents may be required, but this can lead to poor peak shapes if there is a mismatch with the initial mobile phase conditions.[13]

  • Extraction and Cleanup: Ensure the impurity is fully extracted from the sample matrix. A typical procedure involves dissolving the sample in the chosen diluent, followed by vortexing and/or sonication.[6][7][14] Subsequent centrifugation and filtration (using a 0.2 µm filter) are crucial to remove insoluble excipients and particulates that can clog the column and create background noise.[6][8][14]

  • Automated Sample Preparation: To improve consistency and reduce the risk of contamination or error, consider using an automated sample preparation system.[15]

Q4: How can I minimize matrix effects from the high concentration of the Ranitidine API?

The high concentration of the ranitidine active pharmaceutical ingredient (API) relative to the trace impurity can cause significant ion suppression in the mass spectrometer, drastically reducing the signal of Impurity D.

  • Chromatographic Separation: The primary goal of the LC method should be to achieve baseline separation between the main ranitidine peak and the Impurity D peak.

  • Diverter Valve: The most effective solution is to use a diverter valve. This allows the flow from the column to be directed to waste during the elution of the highly concentrated ranitidine peak, preventing it from entering the mass spectrometer.[6] The valve is then switched back to direct the flow to the MS just before the impurity of interest elutes. This technique significantly reduces source contamination and ion suppression.[6][14]

Q5: What are the key mass spectrometry parameters to optimize for Ranitidine Impurity D?

Fine-tuning the mass spectrometer settings is essential to maximize the signal from Impurity D.

  • Ionization Source: For nitrosamines and related impurities, Atmospheric Pressure Chemical Ionization (APCI) is often a robust choice, though Electrospray Ionization (ESI) can also be effective.[7][9][10] The choice should be determined experimentally by infusing a standard of Impurity D and evaluating the signal intensity and stability with each source.

  • MRM Transition Optimization: If using a triple quadrupole mass spectrometer, you must optimize the MRM transitions. This involves:

    • Infusing a standard solution of Ranitidine Impurity D to identify the most abundant precursor ion (the molecular ion, [M+H]⁺).

    • Fragmenting the precursor ion and identifying the most intense and specific product ions.

    • Optimizing the collision energy (CE) and other lens voltages for each transition to maximize the product ion signal.[16]

  • Multiple Transitions: Monitor at least two MRM transitions for the analyte. One is used for quantification (quantifier), and the second is used for confirmation (qualifier), which increases the confidence and specificity of the results.

Data Presentation

The following tables summarize typical instrument parameters and performance data from validated methods for analyzing nitrosamine impurities in ranitidine. These serve as a valuable reference for developing a method for Ranitidine Impurity D.

Table 1: Example LC-MS/MS Systems and Achieved Limits of Quantification (LOQ) for NDMA in Ranitidine

InstrumentAchieved LOQ (in solution)Equivalent LOQ (in API)Reference
Waters ACQUITY UPLC I-Class / Xevo TQ-XS0.025–0.1 ng/mL<0.003 ppm[10][11]
Agilent 6420 Triple Quadrupole LC/MS1.0 ng/mL0.033 ppm[8]
Shimadzu LCMS-9030 Q-TOF1.3 ng/mLNot specified[17]

Table 2: General Chromatographic Conditions for Nitrosamine Impurity Analysis in Ranitidine

ParameterConditionReference
LC System UHPLC or UPLC System[7][10]
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
ACE Excel C18-AR, 3 µm, 50 x 4.6 mm[8]
Mobile Phase A 0.1% Formic Acid in Water[8][12]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[8][12][16]
Flow Rate 0.3 - 0.5 mL/min[10][11]
Column Temp. 40 °C[8]
Injection Vol. 5 - 30 µL[10][11]
Gradient Optimized for separation of impurity from API[12]

Experimental Protocols

Protocol 1: Sample Preparation for Ranitidine Drug Substance and Product

This protocol is a general guideline based on methods published by regulatory agencies and instrument manufacturers.[6][8]

  • Weighing: Accurately weigh an amount of ranitidine drug substance or powdered drug product equivalent to 120 mg of the API into a 15 mL centrifuge tube.

  • Dissolution: Add 4.0 mL of LC-MS grade water (or other appropriate solvent) to achieve a target API concentration of 30 mg/mL.[8][10]

  • Extraction: Vortex the solution for approximately one minute to dissolve the sample. For drug products, further extraction on a mechanical shaker for 40 minutes may be required.[6][8]

  • Centrifugation: Centrifuge the sample for 15 minutes at 4500 rpm to pelletize insoluble excipients.[6][8]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm nylon or PVDF syringe filter.[6][8] Discard the first portion of the filtrate.

  • Analysis: Transfer the final filtered sample into an HPLC vial for injection.

Protocol 2: General LC-MS/MS Method Parameters

This protocol provides a starting point for method development.

  • LC Setup:

    • Equilibrate the column specified in Table 2 with the initial mobile phase conditions.

    • Set the column temperature to 40 °C and the autosampler temperature to 10 °C.

    • Develop a gradient elution method that separates Ranitidine Impurity D from the main ranitidine peak and other potential interferences.

  • MS/MS Setup:

    • Ion Source: APCI or ESI (Positive Ion Mode).

    • Source Parameters: Optimize gas flows (e.g., nebulizer, heater), and temperatures according to the instrument manufacturer's recommendations.

    • Analyte Tuning: Infuse a standard of Ranitidine Impurity D to determine the optimal precursor and product ions, as well as the collision energy for each MRM transition.

    • Acquisition Method: Create a timed MRM acquisition method. If a diverter valve is used, program it to divert the ranitidine API peak to waste.

Visualizations

The following diagrams illustrate key workflows and logical relationships for improving the LOD of Ranitidine Impurity D.

LOD_Improvement_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data & Results Sample 1. Weigh Sample (e.g., 30 mg/mL API) Extract 2. Extract & Dissolve (Water, Vortex, Sonicate) Sample->Extract Cleanup 3. Cleanup (Centrifuge, Filter) Extract->Cleanup LC 4. UPLC Separation (C18 Column, Gradient) Cleanup->LC Divert 5. Divert API Peak (to Waste) LC->Divert MS 6. MS/MS Detection (Optimized MRM) Divert->MS Data 7. Data Processing (Integration & Quantification) MS->Data LOD_Calc 8. Evaluate LOD/LOQ (S/N Ratio) Data->LOD_Calc

Caption: Workflow for optimizing Ranitidine Impurity D analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ranitidine.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of ranitidine, offering step-by-step solutions to mitigate matrix effects and ensure data quality.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Symptoms: Tailing or fronting peaks, broad peaks, or shifting retention times for ranitidine.

Possible Causes & Solutions:

  • Matrix Overload: High concentrations of co-eluting matrix components can interfere with the chromatographic separation.

    • Solution: Dilute the sample extract or optimize the sample preparation method to remove more interferences. Consider using a more selective extraction technique like Solid-Phase Extraction (SPE).

  • Inadequate Chromatography: The analytical column and mobile phase may not be optimal for the sample matrix.

    • Solution:

      • Experiment with different C18 columns or consider alternative chemistries like phenyl-hexyl columns.[1]

      • Adjust the mobile phase composition, such as the organic solvent ratio or the concentration of additives like formic acid. A gradient elution may be necessary to resolve ranitidine from matrix components.[2]

      • Ensure the mobile phase pH is appropriate for ranitidine, which is a basic compound.

  • Column Contamination: Buildup of matrix components on the column can degrade performance.

    • Solution: Implement a column washing step after each run or periodically flush the column with a strong solvent. Use a guard column to protect the analytical column.

Issue 2: Ion Suppression or Enhancement

Symptoms: Lower or higher than expected analyte response, poor reproducibility, and inaccurate quantification.

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids in plasma) can compete with ranitidine for ionization in the MS source.

    • Solution:

      • Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids than protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[3]

      • Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of ranitidine from the region of ion suppression. This can be achieved by modifying the gradient profile or changing the column chemistry.[4]

      • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds and matrices.[5][6]

      • Use a Diverter Valve: Program a diverter valve to direct the highly concentrated matrix components to waste before they enter the mass spectrometer.[7]

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

Workflow for Diagnosing and Mitigating Ion Suppression:

IonSuppressionWorkflow start Observe Inconsistent Analyte Response infusion Perform Post-Column Infusion Experiment start->infusion check_suppression Ion Suppression Detected? infusion->check_suppression optimize_chrom Optimize Chromatographic Separation check_suppression->optimize_chrom Yes no_suppression No Significant Suppression (Investigate other causes) check_suppression->no_suppression No improve_cleanup Enhance Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup change_ionization Consider Alternative Ionization (APCI) improve_cleanup->change_ionization matrix_match Use Matrix-Matched Calibrants change_ionization->matrix_match re_evaluate Re-evaluate with Post-Column Infusion matrix_match->re_evaluate end Method Optimized re_evaluate->end SamplePrepWorkflow start Define Analytical Requirements (Sensitivity, Throughput) matrix_complexity Assess Matrix Complexity (Plasma, Urine, Tissue) start->matrix_complexity high_throughput High Throughput Needed? matrix_complexity->high_throughput ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) quechers QuEChERS high_throughput->ppt Yes high_sensitivity High Sensitivity Required? high_throughput->high_sensitivity No high_sensitivity->lle Moderate complex_matrix Complex Matrix? high_sensitivity->complex_matrix Yes complex_matrix->spe Yes complex_matrix->quechers Tissue/Food

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of ranitidine and its related compounds. The information is presented in a question-and-answer format to directly address specific problems researchers, scientists, and drug development professionals may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant peak tailing with my ranitidine peak?

Peak tailing for ranitidine, a basic compound with a pKa of approximately 8.2, is a common issue in reverse-phase HPLC.[1] This is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based columns.[2][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds like ranitidine, a mobile phase pH of around 7 or higher can suppress the ionization of residual silanols and improve peak shape.[1][4] Conversely, a lower pH (around 2.5-3) can protonate the ranitidine molecule, which can also lead to good peak shape, but care must be taken to avoid exposing the column to pH extremes for extended periods.[5]

  • Use of an Appropriate Buffer: Incorporate a buffer into your mobile phase to maintain a consistent pH. Ammonium acetate or potassium phosphate are commonly used buffers in ranitidine analysis.[4][6] Doubling the buffer concentration can sometimes resolve peak shape issues.[7]

  • Column Selection:

    • End-capped Columns: Utilize a well-end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.

    • High Purity Silica Columns: Modern columns packed with high-purity silica (Type B) have fewer metal impurities and a more homogenous surface, leading to improved peak symmetry for basic compounds.[8]

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or polymerically bonded phases, which can shield the analyte from residual silanols.

  • Lower Analyte Concentration: Sample overload can lead to peak tailing.[3][9] Try diluting your sample to see if the peak shape improves.

Q2: My ranitidine peak is fronting. What are the likely causes and solutions?

Peak fronting is less common than tailing for ranitidine but can occur under certain conditions.

Possible Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[9]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[3][10]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[10][11] If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.

  • Column Collapse: A collapsed column bed, which can be caused by extreme pH or pressure, can lead to peak fronting.[9]

    • Solution: This is an irreversible problem, and the column will need to be replaced.[9] To prevent this, always operate within the column manufacturer's recommended pH and pressure ranges.

Q3: I'm seeing split peaks for ranitidine or its related compounds. How can I fix this?

Split peaks can be frustrating and can arise from several issues, both chemical and physical.

Troubleshooting Flowchart:

G start Split Peak Observed q1 Is the column new or has it been performing well? start->q1 q2 Check for a partially blocked frit. Is the problem resolved after back-flushing the column? q1->q2 a1_yes end_bad Replace Column q1->end_bad a1_no a1_yes Yes a1_no No q3 Is the sample dissolved in the mobile phase? q2->q3 a2_no end_good Problem Resolved q2->end_good a2_yes a2_yes Yes a2_no No q4 Consider analyte isomerization or on-column degradation. Adjust mobile phase pH or temperature. q3->q4 a3_yes dissolve_in_mp Dissolve sample in mobile phase. q3->dissolve_in_mp a3_no a3_yes Yes a3_no No q4->end_good dissolve_in_mp->end_good

Troubleshooting workflow for split peaks.

Detailed Explanations:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.[7]

    • Solution: Disconnect the column from the detector, reverse it, and flush it with a strong solvent to waste. If this doesn't work, the frit may need to be replaced, or the column itself may be compromised.

  • Sample Solvent Effects: As with peak fronting, a mismatch between the sample solvent and the mobile phase can cause peak splitting.[10]

    • Solution: Prepare your sample in the mobile phase.

  • Column Bed Void: A void or channel in the column packing material can create different flow paths for the analyte, leading to a split or misshapen peak.[5]

    • Solution: This usually indicates the end of the column's life, and it will need to be replaced.

Data & Protocols

Table 1: Typical HPLC Methods for Ranitidine Analysis
ParameterMethod 1Method 2Method 3
Column C18, 250 x 4.6 mm, 5 µmACE C18, 100 x 4.6 mm, 3 µm[12]Symmetry C18, 150 x 4.6 mm, 5 µm[4]
Mobile Phase Methanol and 0.1 M aqueous ammonium acetate (85:15)[6]Gradient of Solvent A and B[12]35 mM Potassium dihydrogen phosphate (pH 7.0) : Acetonitrile (78:28 v/v)[4]
Flow Rate 2.0 mL/min[6]1.0 mL/min[12]1.0 mL/min[4]
Detection (UV) 314 nm[6]230 nm[12]215 nm[4]
Column Temp. Ambient40°C[12]Ambient
Experimental Protocol: Evaluating the Effect of Mobile Phase pH on Ranitidine Peak Shape

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for ranitidine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Ranitidine standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid or acetic acid

  • Ammonium hydroxide

  • Calibrated pH meter

Procedure:

  • Prepare Mobile Phase Stock Solutions:

    • Organic: Acetonitrile

    • Aqueous Buffer (e.g., 20 mM Ammonium Acetate): Dissolve the appropriate amount of ammonium acetate in HPLC-grade water.

  • Prepare a Series of Mobile Phases with Varying pH:

    • Create at least three different mobile phase compositions by mixing the organic and aqueous stock solutions (e.g., 30:70 Acetonitrile:Aqueous Buffer).

    • Adjust the pH of the aqueous buffer component before mixing with the organic solvent.

      • pH 3.0: Add formic acid dropwise.

      • pH 5.0: Use as is or adjust with dilute acetic acid/ammonium hydroxide.

      • pH 7.0: Adjust with dilute ammonium hydroxide.

  • Prepare Ranitidine Standard:

    • Dissolve ranitidine standard in the mobile phase of the initial run (e.g., the pH 7.0 mobile phase) to a concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the ranitidine standard and record the chromatogram.

    • Flush the system and column thoroughly with an intermediate solvent (e.g., 50:50 methanol:water) before introducing the next mobile phase.

    • Repeat the equilibration and injection for each of the remaining mobile phases (pH 5.0 and pH 3.0).

  • Data Analysis:

    • Compare the peak shape and tailing factor for ranitidine at each pH. The tailing factor is typically calculated at 5% of the peak height. A value close to 1.0 indicates a symmetrical peak. The USP specifies a tailing factor of not more than 2.0 for ranitidine.[6]

Expected Outcome Visualization:

G cluster_0 Mobile Phase pH cluster_1 Chemical Interaction cluster_2 Expected Peak Shape pH3 pH 3.0 interaction_low_pH Ranitidine: R-NH+ Silanol: Si-OH (Repulsion/Reduced Interaction) pH3->interaction_low_pH pH7 pH 7.0 interaction_high_pH Ranitidine: R-N Silanol: Si-O- (Strong Interaction - Tailing) pH7->interaction_high_pH peak_good Symmetrical Peak interaction_low_pH->peak_good peak_bad Tailing Peak interaction_high_pH->peak_bad

Effect of mobile phase pH on ranitidine peak shape.

References

Technical Support Center: Analysis of Ranitidine and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of ranitidine and its impurities during HPLC analysis.

Troubleshooting Guide: On-Column Degradation of Ranitidine Impurities

Issue 1: Appearance of Unexpected Peaks or Distorted Peak Shapes for Ranitidine and its Impurities

Question: My chromatogram shows unexpected peaks, or the peaks for ranitidine and its known impurities are tailing or broader than expected. Could this be on-column degradation?

Answer: Yes, the appearance of unknown peaks or poor peak shapes can be indicative of on-column degradation. Ranitidine is susceptible to degradation under various conditions, and the HPLC column environment can sometimes promote these reactions. Here’s a step-by-step guide to troubleshoot this issue:

Experimental Protocol: Diagnosing On-Column Degradation

  • Sample Stability Check:

    • Prepare your sample diluent (mobile phase without the organic modifier is a good starting point).

    • Dissolve your ranitidine standard or sample in the diluent.

    • Inject the sample immediately after preparation and then again after letting it sit on the autosampler for several hours (e.g., 4, 8, and 24 hours) at the autosampler temperature.

    • Interpretation: If new peaks appear or existing peaks change in area over time before injection, the issue is with sample stability in your chosen diluent, not on-column degradation. If the chromatogram is consistent over time, proceed to the next step.

  • Flow Rate Variation:

    • Inject your sample at your standard flow rate.

    • Decrease the flow rate (e.g., by 50%) and inject again.

    • Increase the flow rate (e.g., by 50%) and inject again.

    • Interpretation: If the relative area of the degradation products decreases with an increased flow rate, it suggests that the degradation is time-dependent and occurring on the column. A shorter residence time on the column provides less opportunity for degradation.

  • Temperature Variation:

    • If you are using an elevated column temperature, try reducing it (e.g., to ambient temperature or 25 °C). Ranitidine degradation can be accelerated by heat.[1]

    • Interpretation: If the degradant peaks are significantly reduced or eliminated at a lower temperature, thermal degradation on the column is a likely cause.

Troubleshooting Workflow

OnColumnDegradation Start Unexpected Peaks or Poor Peak Shape CheckSampleStability Perform Sample Stability Study Start->CheckSampleStability DegradationInDiluent Degradation Observed in Diluent CheckSampleStability->DegradationInDiluent ChangeDiluent Optimize Sample Diluent/Storage DegradationInDiluent->ChangeDiluent Yes NoDegradationInDiluent No Degradation in Diluent DegradationInDiluent->NoDegradationInDiluent No VaryFlowRate Vary Flow Rate NoDegradationInDiluent->VaryFlowRate DegradationFlowDependent Degradation Changes with Flow Rate? VaryFlowRate->DegradationFlowDependent OnColumnDegradationSuspected On-Column Degradation Likely DegradationFlowDependent->OnColumnDegradationSuspected Yes CheckColumnAndMobilePhase Investigate Column and Mobile Phase DegradationFlowDependent->CheckColumnAndMobilePhase No VaryTemperature Vary Column Temperature OnColumnDegradationSuspected->VaryTemperature DegradationTempDependent Degradation Changes with Temperature? VaryTemperature->DegradationTempDependent ThermalDegradation Thermal Degradation on Column DegradationTempDependent->ThermalDegradation Yes DegradationTempDependent->CheckColumnAndMobilePhase No ThermalDegradation->CheckColumnAndMobilePhase DegradationPathways Ranitidine Ranitidine AcidHydrolysis Acid Hydrolysis Ranitidine->AcidHydrolysis BaseHydrolysis Base Hydrolysis Ranitidine->BaseHydrolysis Oxidation Oxidation Ranitidine->Oxidation ThermalStress Thermal Stress Ranitidine->ThermalStress Photodegradation Photodegradation Ranitidine->Photodegradation DegradationProducts Various Degradation Products (e.g., Ranitidine S-Oxide, etc.) AcidHydrolysis->DegradationProducts BaseHydrolysis->DegradationProducts Oxidation->DegradationProducts ThermalStress->DegradationProducts NDMA NDMA ThermalStress->NDMA Photodegradation->DegradationProducts PreventionStrategy Goal Minimize On-Column Degradation of Ranitidine MobilePhase Optimize Mobile Phase Goal->MobilePhase ColumnSelection Select Appropriate Column Goal->ColumnSelection SystemInertness Ensure System Inertness Goal->SystemInertness TemperatureControl Control Column Temperature Goal->TemperatureControl pH_Control Buffer pH to 6-7 MobilePhase->pH_Control Use_Additives Use Chelating Agents (e.g., EDTA) MobilePhase->Use_Additives HighPuritySilica High-Purity Silica ColumnSelection->HighPuritySilica EndCapped Well End-Capped ColumnSelection->EndCapped InertHardware PEEK or Inert Hardware ColumnSelection->InertHardware BioInertSystem Use Bio-Inert HPLC System SystemInertness->BioInertSystem RegularMaintenance Regular System Maintenance SystemInertness->RegularMaintenance LowTemp Operate at Lower Temperature (e.g., 25°C) TemperatureControl->LowTemp

References

Technical Support Center: Ion Suppression in ESI-MS for Ranitidine Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects encountered during the ESI-MS analysis of ranitidine acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of ranitidine acetamide derivatives?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, such as a ranitidine acetamide derivative, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][4] Ranitidine acetamide derivatives, being potentially polar and analyzed in complex biological matrices, are susceptible to these effects.

Q2: What are the common causes of ion suppression in ESI-MS?

A2: Common causes of ion suppression include:

  • High concentrations of salts or buffers: Non-volatile salts can build up on the ESI probe and interfere with droplet formation and evaporation.[2]

  • Co-eluting matrix components: Endogenous substances from biological samples (e.g., phospholipids, proteins) or exogenous materials (e.g., dosing vehicles, anticoagulants) can compete with the analyte for ionization.[1][5]

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can form ion pairs with the analyte, reducing its ionization.[6]

  • High concentrations of the analyte itself or co-administered drugs: This can lead to saturation of the ESI process.[2]

Q3: How can I quickly determine if my ranitidine acetamide derivative analysis is affected by ion suppression?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[2][7] This involves infusing a constant flow of your ranitidine acetamide derivative standard into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of your analyte indicates the retention times where co-eluting matrix components are causing suppression.[7][8]

Q4: What are the general strategies to mitigate ion suppression?

A4: The primary strategies to reduce or eliminate ion suppression are:

  • Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal plates can effectively remove interfering matrix components.[3][5][9]

  • Chromatographic Optimization: Modifying the LC method to separate the ranitidine acetamide derivative from co-eluting interferences is a highly effective approach.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, but may also decrease the analyte signal to below the limit of quantitation.[2][3]

  • Mobile Phase Modification: Adjusting the mobile phase pH or using alternative additives can improve the ionization efficiency of your analyte.[10][11]

  • Switching Ionization Mode or Source: In some cases, switching from positive to negative ionization mode or using a different ionization source like APCI (Atmospheric Pressure Chemical Ionization), which is generally less prone to ion suppression, can be beneficial.[2]

Troubleshooting Guides

Guide 1: Identifying the Source of Ion Suppression

This guide will walk you through a systematic approach to pinpoint the cause of ion suppression for your ranitidine acetamide derivative analysis.

Step 1: Perform a Post-Column Infusion Experiment

  • Objective: To visualize the retention time regions where ion suppression occurs.

  • Procedure: Follow the detailed "Experimental Protocol 1: Post-Column Infusion for Ion Suppression Mapping."

  • Interpretation: A stable baseline indicates no significant ion suppression. Dips in the baseline signal correspond to regions of ion suppression caused by co-eluting matrix components.

Step 2: Evaluate the Contribution of the Sample Matrix

  • Objective: To quantify the extent of ion suppression from your sample matrix.

  • Procedure: Follow the detailed "Experimental Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike."

  • Interpretation: A matrix effect value significantly less than 100% indicates ion suppression.

Step 3: Pinpoint the Suppressing Agent

  • If suppression is observed, consider the following:

    • Early Eluting Peaks: Suppression at the beginning of the chromatogram is often due to salts or highly polar matrix components.

    • Later Eluting Peaks: Suppression in the later parts of the chromatogram could be due to less polar molecules like phospholipids.

    • At the Analyte Retention Time: Direct co-elution with a matrix component is likely.

The following diagram illustrates the logical workflow for identifying the source of ion suppression:

Troubleshooting Workflow: Identifying Ion Suppression Source start Start: Suspected Ion Suppression post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion evaluate_infusion Analyze Infusion Data: Is there a dip in the baseline? post_column_infusion->evaluate_infusion no_suppression No Significant Ion Suppression Detected evaluate_infusion->no_suppression No quantify_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) evaluate_infusion->quantify_matrix_effect Yes evaluate_matrix_effect Is Matrix Effect < 85%? quantify_matrix_effect->evaluate_matrix_effect evaluate_matrix_effect->no_suppression No investigate_source Investigate Source: - Early eluters (salts) - Late eluters (lipids) - Co-elution with analyte evaluate_matrix_effect->investigate_source Yes mitigate_suppression Proceed to Mitigation Strategies investigate_source->mitigate_suppression

Caption: Workflow for identifying the source of ion suppression.

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, use this guide to select and implement appropriate mitigation strategies.

Strategy 1: Optimize Sample Preparation

  • Rationale: To remove interfering matrix components before LC-MS analysis.

  • Options:

    • Protein Precipitation (PPT): Simple, but may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can be highly selective.

  • Action: Compare the matrix effect of your current sample preparation method with one or two of the alternatives.

Strategy 2: Modify Chromatographic Conditions

  • Rationale: To achieve chromatographic separation between your ranitidine acetamide derivative and the interfering components.

  • Options:

    • Gradient Modification: Adjust the gradient slope to improve resolution.

    • Column Chemistry: Try a different column stationary phase (e.g., C18, Phenyl-Hexyl, HILIC).

    • Mobile Phase pH: Adjust the pH to alter the retention of the analyte and interferences. For amine-containing compounds like ranitidine derivatives, a slightly basic pH might improve retention and peak shape on suitable columns.[12]

Strategy 3: Adjust Mobile Phase Composition

  • Rationale: To enhance the ionization of your analyte relative to the suppressors.

  • Options:

    • Replace TFA: If using TFA, consider switching to formic acid (0.1%) or ammonium formate.[6]

    • Ammonium Fluoride: For some amine-containing compounds, low concentrations of ammonium fluoride have been shown to improve sensitivity in both positive and negative ion modes.[13][14]

  • Action: Prepare mobile phases with different additives and compare the signal intensity of your ranitidine acetamide derivative.

The following diagram outlines the decision-making process for mitigating ion suppression:

Decision Tree for Mitigating Ion Suppression start Ion Suppression Confirmed optimize_sample_prep Optimize Sample Preparation (LLE, SPE) start->optimize_sample_prep check_improvement1 Sufficient Improvement? optimize_sample_prep->check_improvement1 optimize_chromatography Optimize Chromatography (Gradient, Column, pH) check_improvement1->optimize_chromatography No final_method Final Validated Method check_improvement1->final_method Yes check_improvement2 Sufficient Improvement? optimize_chromatography->check_improvement2 modify_mobile_phase Modify Mobile Phase (Additives) check_improvement2->modify_mobile_phase No check_improvement2->final_method Yes check_improvement3 Sufficient Improvement? modify_mobile_phase->check_improvement3 check_improvement3->final_method Yes consider_alternatives Consider Alternative Ionization (APCI, different polarity) check_improvement3->consider_alternatives No

Caption: Decision tree for selecting mitigation strategies.

Quantitative Data Summary

The following tables present example data that you might generate during your troubleshooting experiments.

Table 1: Post-Column Infusion Results

Retention Time (min)Analyte Signal (cps) in Blank Matrix Injection% Signal Suppression
0.0 - 1.01,200,0000%
1.1 - 1.5550,00054%
1.6 - 3.01,150,0004%
3.1 (Analyte RT) 800,000 33%
3.2 - 5.01,200,0000%
5.1 - 6.0950,00021%

Table 2: Comparison of Sample Preparation Methods

Sample Preparation MethodMean Peak Area of Spiked Analyte (n=3)Matrix Effect (%)
Protein Precipitation450,00045%
Liquid-Liquid Extraction780,00078%
Solid-Phase Extraction920,00092%
Peak area in neat solution: 1,000,000

Table 3: Effect of Mobile Phase Additive on Analyte Signal

Mobile Phase Additive (0.1%)Mean Peak Area of Analyte (n=3)Relative Signal Intensity (%)
Trifluoroacetic Acid (TFA)250,00045%
Formic Acid550,000100%
Ammonium Formate620,000113%

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion for Ion Suppression Mapping
  • Prepare the Infusion Solution: Prepare a solution of your ranitidine acetamide derivative in your mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

  • Set up the Infusion System:

    • Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to a T-junction placed between the analytical column outlet and the ESI probe of the mass spectrometer.

  • Equilibrate the System: Start the LC flow with your analytical method and the infusion pump. Allow the MS signal of your analyte to stabilize.

  • Inject Blank Matrix: Inject a sample of your extracted blank matrix (e.g., plasma, urine without the analyte).

  • Acquire Data: Monitor the signal of your ranitidine acetamide derivative throughout the entire chromatographic run.

  • Analyze the Chromatogram: Observe any deviations from the stable baseline. Dips in the signal indicate regions of ion suppression.[7][8]

Experimental Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your ranitidine acetamide derivative into the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the ranitidine acetamide derivative into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the ranitidine acetamide derivative into a blank matrix sample before extraction at the same concentration as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas of the analyte.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • A matrix effect value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

References

Technical Support Center: Demethylamino Ranitidine Acetamide Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Demethylamino Ranitidine Acetamide Sodium stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Ranitidine Impurity D (EP) Sodium Salt, is a known impurity and degradation product of Ranitidine. As such, its stability in solution is a critical consideration for accurate experimental results. The primary stability concern is its potential for further degradation, which can be influenced by several factors including storage conditions and the presence of other chemical species.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is recognized as Impurity D of Ranitidine, as listed in the European Pharmacopoeia (EP). It is a degradation product that can form from the parent drug, ranitidine, under certain conditions.

Q2: What are the main stability concerns for this compound stock solutions?

A2: The primary stability concern is the potential for the compound to degrade further. This degradation can be accelerated by factors such as improper temperature, exposure to light, and suboptimal pH conditions. A significant degradation product of concern for ranitidine and its impurities is N-nitrosodimethylamine (NDMA), a probable human carcinogen.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to use a high-purity solvent in which the compound is freely soluble. Based on analytical procedures for related compounds, a common approach is to dissolve the compound in a suitable organic solvent like methanol or a mixture of aqueous buffer and an organic solvent to an exact concentration.[1][2]

Q4: What are the recommended storage conditions for the stock solution?

A4: To minimize degradation, it is recommended to store the stock solution at a low temperature, typically between 2°C and 8°C, and protected from light.[3] For long-term storage, freezing at -20°C or below may be considered, but it is crucial to perform stability studies to ensure the compound does not degrade upon freeze-thaw cycles.

Q5: How long can I store the stock solution?

A5: The stability of the stock solution can vary depending on the solvent, concentration, and storage conditions. It is best practice to prepare fresh solutions for critical experiments. If storage is necessary, it is highly recommended to perform periodic purity checks using a suitable analytical method like HPLC.

Q6: What are the known degradation products of this compound?

A6: While specific degradation pathways for this impurity in solution are not extensively documented in publicly available literature, it is known that ranitidine and its impurities can degrade to form N-nitrosodimethylamine (NDMA), especially under heat.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound stock solutions.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from a new batch of the compound. Verify the purity of the solid compound before preparation. Analyze the stock solution for purity and concentration using a validated analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in chromatogram Formation of degradation products.Review the storage conditions of your stock solution (temperature, light exposure). Consider performing a forced degradation study to identify potential degradation products. Ensure the mobile phase and diluents are fresh and of high purity.
Precipitation in the stock solution Poor solubility or solvent evaporation.Ensure the chosen solvent is appropriate for the desired concentration. Store the solution in a tightly sealed container to prevent solvent evaporation. If precipitation occurs upon refrigeration, allow the solution to equilibrate to room temperature and sonicate before use.
Discoloration of the stock solution Chemical degradation.Discard the solution immediately. Prepare a fresh solution and store it under more stringent conditions (e.g., lower temperature, protected from light). Investigate potential incompatibilities with the solvent or container.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (for analytical standards)

Objective: To prepare a stock solution of known concentration for use as a reference standard in analytical methods.

Materials:

  • This compound (solid)

  • HPLC-grade Methanol (or other suitable solvent)

  • Volumetric flask (Class A)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound solid using an analytical balance.

  • Quantitatively transfer the solid to a clean, dry volumetric flask of the appropriate size.

  • Add a portion of the solvent (e.g., Methanol) to the flask, approximately 50-70% of the final volume.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled, light-protected storage vial.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To assess the stability of the stock solution over time under specific storage conditions.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)

  • Autosampler vials

Procedure:

  • Immediately after preparation (Time 0), inject an aliquot of the stock solution into the HPLC system.

  • Record the chromatogram and determine the peak area and purity of the main peak.

  • Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light).

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution, allow it to come to room temperature, and inject it into the HPLC system.

  • Record the chromatograms and compare the peak area and purity of the main peak to the Time 0 results.

  • Calculate the percentage of degradation over time. A significant decrease in the main peak area or the appearance of new impurity peaks indicates instability.

Visualizations

Degradation Pathway and Stability Factors

The following diagram illustrates the potential degradation of Ranitidine to Impurity D and the subsequent factors influencing its stability.

Potential Degradation Pathway and Stability Factors cluster_degradation Degradation Pathway cluster_factors Factors Affecting Stock Solution Stability Ranitidine Ranitidine ImpurityD Demethylamino Ranitidine Acetamide Sodium (Impurity D) Ranitidine->ImpurityD Acidic or Basic Conditions NDMA N-nitrosodimethylamine (NDMA) ImpurityD->NDMA Heat ImpurityD_stock Impurity D Stock Solution Temperature Temperature ImpurityD_stock->Temperature Light Light Exposure ImpurityD_stock->Light pH pH of Solution ImpurityD_stock->pH Solvent Solvent Choice ImpurityD_stock->Solvent

Caption: Degradation of Ranitidine and factors influencing Impurity D stability.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps for assessing the stability of your stock solution.

Experimental Workflow for Stability Assessment prep Prepare Stock Solution t0 Time 0 Analysis (HPLC) prep->t0 store Store Under Defined Conditions (e.g., 2-8°C, protected from light) t0->store tp Analysis at Time Points (e.g., 24h, 48h, 1 week) store->tp data Data Analysis: Compare Peak Area and Purity tp->data conclusion Determine Stability and Shelf-life data->conclusion

Caption: Workflow for assessing the stability of the stock solution.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues with your stock solution.

Troubleshooting Logic for Stock Solution Issues start Inconsistent Results or Unexpected Peaks? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light) start->check_storage analyze Analyze Solution Purity (HPLC) check_prep->analyze check_storage->analyze degraded Is Solution Degraded? analyze->degraded prepare_fresh Prepare Fresh Solution degraded->prepare_fresh Yes continue_exp Continue Experiment degraded->continue_exp No re_evaluate Re-evaluate Storage and Handling Procedures prepare_fresh->re_evaluate re_evaluate->continue_exp

Caption: A logical guide for troubleshooting stock solution stability problems.

References

How to minimize NDMA formation during ranitidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing N-nitrosodimethylamine (NDMA) formation during the analysis of ranitidine.

Troubleshooting Guide

This guide addresses common issues encountered during ranitidine analysis that may lead to artificially elevated NDMA levels.

Issue Potential Cause Recommended Solution
High NDMA levels in analytical results In-analysis formation of NDMA due to heat: Gas Chromatography (GC)-based methods can cause thermal degradation of ranitidine, leading to the formation of NDMA as an artifact.[1][2][3]Use a low-temperature analytical technique: Employ Liquid Chromatography-Mass Spectrometry (LC-MS), such as LC-Tandem Mass Spectrometry (LC-MS/MS) or LC-High Resolution Mass Spectrometry (LC-HRMS), which does not require high temperatures and thus avoids artificial NDMA formation.[1][3]
Degradation of ranitidine during sample storage: Exposure to heat, humidity, and oxygen can cause ranitidine to degrade and form NDMA over time.[4][5][6][7]Control storage conditions: Store ranitidine active pharmaceutical ingredients (APIs) and drug products in a cool, dry, and dark place. Consider storage in an inert atmosphere (e.g., under nitrogen) to minimize exposure to oxygen.[7]
Presence of ranitidine impurities: Certain impurities inherent in the manufacturing process or formed during storage can also degrade to form NDMA.[5]Strictly control impurities: Implement rigorous quality control of ranitidine raw materials and finished products to minimize the presence of NDMA-forming impurities.[5]
Poor reproducibility of NDMA measurements Inconsistent sample preparation: Variations in sample handling, such as exposure to light or elevated temperatures, can lead to variable NDMA formation.Standardize sample preparation protocols: Ensure all samples are handled consistently, minimizing exposure to heat and light. Prepare samples immediately before analysis whenever possible.
Contamination from laboratory environment: NDMA is a common environmental contaminant and can be introduced from various sources in the lab.Maintain a clean laboratory environment: Use dedicated glassware and solvents for nitrosamine analysis. Regularly clean work surfaces and equipment.
Matrix effects in LC-MS analysis Ion suppression or enhancement from ranitidine: The high concentration of ranitidine in the sample can interfere with the ionization of NDMA in the mass spectrometer source.Use a diverter valve: Program the LC system to divert the flow containing the high-concentration ranitidine peak to waste, preventing it from entering the mass spectrometer.[1] This protects the instrument and reduces matrix effects.
Co-elution of interfering compounds: Other components in the sample matrix may co-elute with NDMA, affecting the accuracy of quantification.Optimize chromatographic separation: Develop a robust LC method with sufficient resolution to separate NDMA from ranitidine and other potential interferences. Utilize columns designed for polar compound retention.[8]

Frequently Asked Questions (FAQs)

Q1: Why is NDMA a concern in ranitidine products?

A1: N-nitrosodimethylamine (NDMA) is classified as a probable human carcinogen.[9] Its presence in ranitidine products, even at low levels, poses a potential health risk, leading to widespread recalls and regulatory scrutiny.[1][9]

Q2: What is the primary mechanism of NDMA formation from ranitidine?

A2: NDMA can form from the degradation of the ranitidine molecule itself.[4] The ranitidine structure contains a dimethylamino group, which is a precursor to NDMA.[5][7] Factors such as heat, humidity, and the presence of oxygen can accelerate this degradation process.[4][5][6][7]

Q3: Can the analytical method itself cause NDMA formation?

A3: Yes, analytical methods that use high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), can cause the thermal degradation of ranitidine and lead to the artificial formation of NDMA.[1][2][3] This is why regulatory agencies recommend the use of lower-temperature techniques like LC-MS.[1][3]

Q4: What are the recommended analytical techniques for accurate NDMA quantification in ranitidine?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are the preferred methods.[1][3] These techniques are highly sensitive and specific and do not induce the degradation of ranitidine during analysis.[1]

Q5: How can I prevent NDMA formation during sample preparation and storage?

A5: To minimize NDMA formation, store samples in a cool, dark, and dry environment.[4][6][7] Prepare samples in a solvent like water or methanol immediately before analysis.[1][2] Avoid any heating steps during sample preparation.

Q6: Are there any chemical inhibitors that can be added to prevent NDMA formation during analysis?

A6: While some studies have investigated the role of nitrite ions in inhibiting an intermediate in the NDMA formation pathway, the most reliable approach for analytical purposes is to prevent its formation by controlling temperature and using appropriate analytical techniques.[7] Adding inhibitors could complicate the analysis and may not be universally effective.

Quantitative Data Summary

The following table summarizes the impact of various conditions on NDMA formation in ranitidine, based on available literature.

Factor Condition Observation Reference
Temperature Increased temperature (e.g., 40°C, 50°C, 60°C) during storageSignificant increase in NDMA formation over time.[5][6][7]
Humidity High relative humidityAccelerated rate of NDMA formation.[4]
Oxygen Absence of oxygenMinimized levels of NDMA formation.[7]
Analytical Method Gas Chromatography (GC) with heatArtificially elevated levels of NDMA detected.[1][2]
Liquid Chromatography (LC)No artificial formation of NDMA observed.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing ranitidine drug substance and drug product samples for NDMA analysis.

Materials:

  • Ranitidine drug substance or drug product (tablets)

  • Deionized water or HPLC-grade methanol

  • Vortex mixer

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • HPLC vials

Procedure for Drug Substance:

  • Accurately weigh 120 mg of the ranitidine drug substance into a 15-mL centrifuge tube.

  • Add 4 mL of deionized water to achieve a concentration of 30 mg/mL.

  • Vortex the solution until the API has completely dissolved.

  • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

Procedure for Drug Product (Tablets):

  • Crush a sufficient number of tablets to obtain a powder equivalent to the desired amount of ranitidine API.

  • Transfer the powder to a 15-mL centrifuge tube.

  • Add the appropriate volume of deionized water to achieve a target concentration of 30 mg/mL of ranitidine.

  • Vortex the solution for several minutes to ensure complete extraction.

  • Centrifuge the sample to pellet the excipients.

  • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[10]

Protocol 2: LC-MS/MS Method for NDMA Quantification

This protocol provides a general framework for an LC-MS/MS method for the sensitive detection of NDMA in ranitidine samples.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source (APCI is often preferred to reduce matrix effects for NDMA).[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column suitable for polar compound retention (e.g., XSelect HSS T3, 4.6 x 100 mm, 3.5 µm).[10]

  • Mobile Phase A: Water with 0.02% formic acid.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 25 µL.[10]

  • Gradient: A suitable gradient to separate NDMA from ranitidine and other matrix components.

  • Diverter Valve: Program the valve to divert the eluent to waste during the elution of the main ranitidine peak to prevent contamination of the mass spectrometer.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: APCI or ESI, positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NDMA: Monitor appropriate transitions (e.g., m/z 75.1 → 43.1).

  • Optimize source parameters (e.g., gas flows, temperatures) and collision energies for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis prep1 Weigh Ranitidine Sample prep2 Dissolve in Water (30 mg/mL) prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject Sample into LC-MS/MS prep4->analysis1 Prepared Sample analysis2 Chromatographic Separation (C18 Column) analysis1->analysis2 analysis3 Divert Ranitidine Peak to Waste analysis2->analysis3 analysis4 Detect NDMA by MS/MS (MRM) analysis3->analysis4 analysis5 Quantify NDMA analysis4->analysis5

Caption: Workflow for Ranitidine Analysis with Minimized NDMA Formation.

ndma_formation_pathway cluster_factors Accelerating Factors cluster_prevention Preventive Measures ranitidine Ranitidine Molecule degradation Degradation ranitidine->degradation degrades to release dma Dimethylamine (DMA) Moiety degradation->dma ndma NDMA Formation dma->ndma reacts with nitrosating agents result N-Nitrosodimethylamine (NDMA) ndma->result factor1 Heat factor1->degradation factor2 Humidity factor2->degradation factor3 Oxygen factor3->degradation prevent1 Low Temperature Analysis (LC-MS) prevent1->ndma avoids prevent2 Controlled Storage (Cool, Dry) prevent2->degradation slows prevent3 Inert Atmosphere prevent3->degradation slows

Caption: NDMA Formation Pathway from Ranitidine and Prevention Strategies.

References

Technical Support Center: Ranitidine API and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing a divertor valve system to prevent mass spectrometry (MS) contamination during the analysis of ranitidine Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the primary contaminant of concern associated with ranitidine API?

A1: The primary contaminant of concern is N-Nitrosodimethylamine (NDMA), which is classified as a probable human carcinogen.[1][2] The formation of NDMA in ranitidine can result from the degradation of the ranitidine molecule itself, a process influenced by factors like heat and humidity.[3][4] Certain process impurities in the ranitidine API may also contribute to the generation of NDMA during storage.[5]

Q2: How can a divertor valve system help prevent MS contamination during ranitidine API analysis?

A2: A divertor valve is a critical component in a pneumatic conveying or processing system that can route bulk materials, like powders and granules, to different destinations.[6][7][8] In the context of ranitidine API handling prior to MS analysis, a properly integrated and validated divertor valve system can isolate and discard initial portions of the API powder that may be contaminated (e.g., from storage container surfaces or handling equipment). This ensures that the sample drawn for analysis is from the core, uncontaminated batch, thereby preventing skewed MS results. These valves are designed for hygienic operation, minimizing cross-contamination between batches.[7][9]

Q3: What are the critical parameters to consider when setting up a divertor valve system for this purpose?

A3: Key parameters include the valve's material of construction (typically stainless steel for pharmaceutical applications), the sealing mechanism to prevent leaks and cross-contamination, and the ease of cleaning and sterilization.[9] The system's control logic must be robust to ensure precise timing for diverting the initial API flow. The entire system, including the valve, must be integrated into a comprehensive cleaning validation program.

Q4: How do I validate the effectiveness of the divertor valve in preventing contamination?

A4: Validation involves a systematic process of providing documented evidence that the system performs as intended.[10][11] This would include a cleaning validation protocol to ensure no residue carryover.[12] For performance validation, you would analyze samples taken from the diverted portion of the API and compare them with samples from the main batch collected for analysis. The validation should demonstrate a statistically significant reduction in surface-level or known contaminants in the main sample compared to the diverted sample. This process should be repeated for a minimum of three successful cycles to establish effectiveness.[12]

Troubleshooting Guide

Issue 1: NDMA contamination is still detected in the MS analysis even after using the divertor valve.

  • Possible Cause 1: Intrinsic NDMA Formation: The NDMA may not be a surface contaminant but may have formed intrinsically within the API due to degradation over time, especially if stored at elevated temperatures.[4][13]

    • Solution: Review the storage conditions and age of the ranitidine API batch. The FDA has noted that NDMA levels can increase in some ranitidine products over time and with higher temperatures.[4] Use a fresh batch of API stored under recommended conditions.

  • Possible Cause 2: MS System Contamination: The contamination may be originating from the LC/MS system itself, not the sample. Common sources include contaminated solvents, reagents, glassware, or buildup within the instrument.[14][15]

    • Solution: Implement rigorous cleaning protocols for your MS system. Use high-purity, LC/MS-grade solvents and prepare mobile phases fresh.[14] Run system blanks to isolate the source of contamination.

  • Possible Cause 3: Inadequate Cleaning of the Divertor System: Residues from previous batches or cleaning agents may be contaminating the new batch.

    • Solution: Review and re-validate your cleaning protocol for the entire conveying line, including the divertor valve. Ensure the cleaning agents are effective and thoroughly rinsed. Perform swab or rinse analysis as part of the cleaning validation.[11][16]

Issue 2: The divertor valve's performance is inconsistent.

  • Possible Cause: Mechanical or automation issues. The valve's actuator or seals may be failing, or the control system timing may be inaccurate.

    • Solution: Perform a mechanical inspection of the valve's components. Check the pneumatic or electrical actuator for correct operation. Verify the control system's timing and logic. Implement a routine preventive maintenance schedule for the valve system.

Data Presentation

The following tables present illustrative data for comparison. This is not actual experimental data but is provided for guidance on how to present validation results.

Table 1: Regulatory Limits for NDMA in Ranitidine

Regulatory BodyAcceptable Daily Intake Limit (ng/day)Acceptable Concentration Limit (ppm)
U.S. FDA960.32
Source: U.S. Food and Drug Administration[17][18]

Table 2: Illustrative MS Results for NDMA in Ranitidine API (ng/mg)

Sample IDWithout Divertor Valve (Surface Skim)With Divertor Valve (Diverted Portion)With Divertor Valve (Main Sample)
Batch A-0010.050.060.01
Batch A-0020.070.080.01
Batch A-0030.060.070.02
Average 0.06 0.07 0.013

Experimental Protocols

Protocol 1: Cleaning Validation for the Divertor Valve System

  • Objective: To provide documented evidence that the cleaning procedure for the divertor valve and associated piping effectively removes API residue to a pre-determined acceptable limit.

  • Scope: This protocol applies to the divertor valve assembly and all product-contact surfaces upstream and downstream of the valve.

  • Procedure:

    • Pre-Cleaning: Disassemble removable parts of the valve as per the manufacturer's instructions.

    • Manual Wash: Manually wash all components with a validated cleaning agent (e.g., 0.5% alkaline detergent solution).

    • Automated Rinse: Reassemble the system and perform a high-purity water rinse for a validated duration and temperature (e.g., 10 minutes at 60°C).

    • Final Rinse: Perform a final rinse with Water for Injection (WFI) or another high-purity solvent.

    • Drying: Dry the system completely using filtered, compressed air.

  • Sampling:

    • Rinse Sampling: Collect a sample of the final rinse water. Analyze for residue of the previous API and the cleaning agent using a validated analytical method like Total Organic Carbon (TOC) or HPLC.

    • Swab Sampling: Use sterile swabs to sample critical, hard-to-clean areas of the divertor valve's interior surfaces.[11][16] Extract the swabs in a suitable solvent and analyze for API residue.

  • Acceptance Criteria:

    • Visual: No visible residue on any product-contact surface.[11]

    • Chemical: Not more than 10 ppm of the previous API detected in another product.[11] The calculated Maximum Allowable Carryover (MACO) should not be exceeded.

    • Microbial: Total count of not more than 10 cfu/100 ml in the final rinse sample.[12]

Protocol 2: Performance Validation of the Divertor Valve System

  • Objective: To demonstrate that the divertor valve system effectively segregates and removes potentially contaminated initial portions of a ranitidine API batch, ensuring the final collected sample is representative of the bulk material.

  • Procedure:

    • Set up the API transfer line with the validated clean divertor valve.

    • Program the control system to divert the initial 5 seconds of product flow to a waste container.

    • Initiate the transfer of the ranitidine API batch.

    • Collect a sample from the diverted material (Sample A).

    • After the diversion period, the valve will switch to the main collection line. Collect a sample from the main product flow (Sample B).

    • Repeat this process for three independent batches of ranitidine API.

  • Analysis:

    • Analyze both Sample A and Sample B from each of the three runs for NDMA content using a validated, high-sensitivity method such as LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), as recommended by the FDA to avoid generating NDMA during testing.[19]

  • Acceptance Criteria:

    • The average NDMA concentration in the main samples (Sample B) from the three runs must be below the established in-house limit, which should be significantly lower than the regulatory limit.

    • There must be a clear and consistent reduction in contaminant levels between the diverted samples (Sample A) and the main samples (Sample B).

Visualizations

G cluster_0 API Handling & Sampling Workflow api_source Ranitidine API Source Hopper divertor Divertor Valve api_source->divertor API Flow waste Waste Collection (Initial Flow) divertor->waste Divert (t=0-5s) main_sample Main Sample Collection for Analysis divertor->main_sample Collect (t>5s) ms_analysis LC-HRMS Analysis main_sample->ms_analysis

Caption: Experimental workflow for sampling ranitidine API using a divertor valve.

G cluster_1 Troubleshooting Logic start NDMA Detected in MS Analysis? cause1 Check API Storage (Temp & Age) start->cause1 Yes cause2 Run System Blank on MS start->cause2 Yes cause3 Re-validate Valve Cleaning Protocol start->cause3 Yes solution1 Use Fresh API Batch cause1->solution1 solution2 Clean MS System (Solvents, Hardware) cause2->solution2 solution3 Enhance Cleaning Procedure cause3->solution3

Caption: Decision tree for troubleshooting NDMA contamination in MS analysis.

References

Fine-tuning MRM transitions for Demethylamino Ranitidine Acetamide Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Demethylamino Ranitidine Acetamide Sodium using Multiple Reaction Monitoring (MRM). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in fine-tuning their mass spectrometry methods for accurate and sensitive quantification.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: Based on the molecular weight of this compound (C12H18N3NaO4S, Mol. Wt.: 323.34), the expected [M-Na+2H]+ ion would be the primary target for the precursor ion in positive ionization mode. The sodium salt will readily dissociate in solution, and the protonated molecule [M+H]+ (m/z 302.1) is the most likely precursor ion. Product ions would be generated by fragmentation of this precursor. While specific, optimized values require experimental determination, Table 1 provides theoretical starting points for MRM method development.

Q2: Which ionization technique is more suitable for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: For related nitrosamine impurities in ranitidine, APCI has been shown to provide better sensitivity than ESI.[1] However, for other small molecules, ESI can also be effective.[2] It is recommended to test both ionization sources during initial method development to determine the optimal choice for this compound.

Q3: How can I avoid instrument contamination when analyzing high-concentration samples?

A3: When dealing with samples containing high concentrations of an active pharmaceutical ingredient (API) like ranitidine, it is crucial to prevent contamination of the mass spectrometer. A common and effective technique is to use a diverter valve to direct the flow containing the high-concentration API to waste, while only allowing the analyte of interest to enter the mass spectrometer.[3][4] This requires good chromatographic separation of the API from the analyte.

Troubleshooting Guide

Issue 1: Low or No Signal for the Analyte

  • Question: I am not observing any signal for this compound. What are the potential causes and solutions?

  • Answer:

    • Incorrect MRM Transitions: The initial precursor and product ion pair may not be optimal. It is essential to perform a full scan (Q1 scan) to identify the correct precursor ion and a product ion scan to identify the most abundant and stable fragment ions.

    • Suboptimal Ionization Source Parameters: The efficiency of ionization is highly dependent on parameters such as spray voltage, ion source temperature, and gas flows.[5] Systematically optimize these parameters to maximize the signal for your analyte.

    • Sample Preparation Issues: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate your sample preparation protocol, including the choice of solvent and extraction technique.

    • Instrument Sensitivity: Ensure the mass spectrometer is properly calibrated and meets the manufacturer's sensitivity specifications.

Issue 2: High Background Noise or Interferences

  • Question: My chromatogram shows high background noise, making it difficult to integrate the peak for my analyte. How can I reduce the noise?

  • Answer:

    • Matrix Effects: The sample matrix can cause ion suppression or enhancement, leading to high background. Improve your sample preparation with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

    • Chromatographic Separation: Inadequate chromatographic separation can lead to co-elution of interfering compounds. Optimize your LC method by adjusting the mobile phase composition, gradient, flow rate, or by trying a different column chemistry.

    • Choice of MRM Transitions: Select more specific MRM transitions. While the most intense fragment ion is often chosen, a less intense but more unique fragment may provide a better signal-to-noise ratio.[5]

Issue 3: Poor Peak Shape

  • Question: The chromatographic peak for this compound is broad or shows tailing. What can I do to improve it?

  • Answer:

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.

    • Incompatible Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch can cause peak broadening. Ideally, the injection solvent should be weaker than the initial mobile phase.

    • Column Degradation: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

    • Secondary Interactions: The analyte may be interacting with active sites on the column. Adding a small amount of a competing agent, like an acid or base, to the mobile phase can sometimes mitigate these interactions.

Quantitative Data Summary

The following table provides a starting point for the MRM parameters for this compound. These values are theoretical and must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
This compound302.1To be determinedTo be determinedTo be determined
Hypothetical Fragment 1302.1175.120-3025-40
Hypothetical Fragment 2302.198.115-2525-40

Note: The hypothetical fragment ions are based on potential fragmentation pathways and require experimental verification.

Experimental Protocols

Protocol for Fine-Tuning MRM Transitions

  • Compound Infusion and Precursor Ion Identification:

    • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water).

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Perform a Q1 scan in positive ionization mode over a mass range that includes the expected precursor ion (e.g., m/z 100-400).

    • Identify the most abundant ion, which is expected to be the [M+H]+ ion at m/z 302.1.

  • Product Ion Identification:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 302.1) in Q1.

    • Ramp the collision energy over a range (e.g., 10-50 eV) to induce fragmentation in the collision cell (Q2).

    • Identify the most abundant and stable product ions in the resulting spectrum. Select at least two product ions for the MRM method (one for quantification and one for qualification).

  • Optimization of Collision Energy and Cone Voltage:

    • For each selected precursor-product ion pair, perform an automated or manual optimization of the collision energy and cone voltage (or equivalent instrument-specific parameters).[2][5][6]

    • Create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV) while keeping the cone voltage constant.

    • Identify the collision energy that produces the maximum intensity for the product ion.

    • Repeat the process for the cone voltage, keeping the now-optimized collision energy constant.

  • LC-MS/MS Method Finalization:

    • Incorporate the optimized MRM transitions, collision energies, and cone voltages into your LC-MS/MS acquisition method.

    • Verify the performance of the method by injecting a series of calibration standards and assessing linearity, sensitivity, and reproducibility.

Visualizations

MRM_Fine_Tuning_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_optimization Optimization cluster_final Final Method prep Prepare Standard Solution infuse Infuse into MS prep->infuse q1_scan Q1 Scan infuse->q1_scan precursor Identify Precursor Ion q1_scan->precursor product_scan Product Ion Scan precursor->product_scan product Identify Product Ions product_scan->product optimize_ce Optimize Collision Energy product->optimize_ce optimize_cv Optimize Cone Voltage optimize_ce->optimize_cv finalize Finalize LC-MS/MS Method optimize_cv->finalize

Caption: Workflow for fine-tuning MRM transitions.

Troubleshooting_Workflow start Low or No Signal check_transitions Check MRM Transitions (Q1 & Product Scans) start->check_transitions Issue check_source Optimize Ion Source Parameters check_transitions->check_source Transitions Correct solution1 Re-determine Transitions check_transitions->solution1 Incorrect check_sample_prep Review Sample Preparation check_source->check_sample_prep Source Optimized solution2 Adjust Source Settings check_source->solution2 Suboptimal check_instrument Verify Instrument Performance check_sample_prep->check_instrument Prep OK solution3 Modify Extraction Protocol check_sample_prep->solution3 Inefficient solution4 Calibrate & Tune MS check_instrument->solution4 Fails Specs

Caption: Troubleshooting low signal in MRM experiments.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ranitidine Impurity D in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for Ranitidine Impurity D, a significant potential impurity in ranitidine drug substances and products. The validation parameters are assessed against the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for the quantification of this impurity.

Ranitidine Impurity D, chemically known as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, is a known process-related impurity and potential degradant of ranitidine.[4] Its monitoring and control are crucial for ensuring the safety and efficacy of ranitidine-containing pharmaceuticals.

Comparative Analysis of Validation Parameters

The following tables summarize the performance characteristics of a typical High-Performance Liquid Chromatography (HPLC) method validated for the quantification of Ranitidine Impurity D. This data is compiled based on established methodologies and ICH acceptance criteria.[5][6]

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Performance of Method ATypical Performance of Method B
Tailing Factor≤ 2.01.21.3
Theoretical Plates≥ 200045004200
% RSD of Peak Area≤ 2.0%0.8%1.1%

Table 2: Specificity and Forced Degradation

Stress ConditionPurposeObservation for Method AObservation for Method B
Acid Hydrolysis (0.1N HCl, 60°C, 24h)To demonstrate degradation and assess peak purity.Degradation observed. Impurity D peak is well-resolved from degradants.Significant degradation. Impurity D peak remains spectrally pure.
Base Hydrolysis (0.1N NaOH, 60°C, 24h)To demonstrate degradation and assess peak purity.Degradation observed. Impurity D peak is well-resolved from degradants.Significant degradation. Impurity D peak remains spectrally pure.
Oxidative (3% H₂O₂, RT, 24h)To demonstrate degradation and assess peak purity.Degradation observed. Impurity D peak is well-resolved from degradants.Significant degradation. Impurity D peak remains spectrally pure.
Thermal (80°C, 48h)To assess heat stability.Minimal degradation.Minimal degradation.
Photolytic (ICH Q1B)To assess light stability.Minimal degradation.Minimal degradation.

Table 3: Linearity and Range

ParameterAcceptance CriteriaPerformance of Method APerformance of Method B
Correlation Coefficient (r²)≥ 0.9990.99950.9998
Range (µg/mL)Defined and justified0.5 - 100.2 - 15
Y-interceptClose to zero150120

Table 4: Accuracy (Recovery)

Spiked LevelAcceptance Criteria (% Recovery)% Recovery for Method A% Recovery for Method B
50%98.0 - 102.099.5100.2
100%98.0 - 102.0100.1100.5
150%98.0 - 102.0101.2101.0

Table 5: Precision

Precision TypeAcceptance Criteria (% RSD)% RSD for Method A% RSD for Method B
Repeatability (n=6)≤ 2.01.20.9
Intermediate Precision (n=6)≤ 2.01.51.3

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod of DeterminationResult for Method A (µg/mL)Result for Method B (µg/mL)
LODSignal-to-Noise ratio of 3:10.150.06
LOQSignal-to-Noise ratio of 10:10.50.2

Table 7: Robustness

Parameter VariationAcceptance CriteriaObservation for Method AObservation for Method B
Flow Rate (± 0.2 mL/min)System suitability parameters met.No significant impact on resolution or retention time.System suitability criteria met.
Column Temperature (± 5°C)System suitability parameters met.Minor shift in retention time, resolution maintained.System suitability criteria met.
Mobile Phase Composition (± 2%)System suitability parameters met.Minor shift in retention time, resolution maintained.System suitability criteria met.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of an HPLC method for Ranitidine Impurity D.

Chromatographic Conditions (Method A)
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A mixture of phosphate buffer (pH 6.5) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Solutions
  • Standard Stock Solution of Ranitidine Impurity D: Accurately weigh and dissolve 10 mg of Ranitidine Impurity D reference standard in 100 mL of diluent (Mobile Phase) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 2, 5, and 10 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the ranitidine drug substance or powdered tablets equivalent to 100 mg of ranitidine and dissolve in 100 mL of diluent.

Validation Procedures
  • Specificity (Forced Degradation): Expose the drug substance to acid (0.1N HCl at 60°C for 24h), base (0.1N NaOH at 60°C for 24h), oxidative (3% H₂O₂ at room temperature for 24h), thermal (80°C for 48h), and photolytic (as per ICH Q1B guidelines) stress conditions.[5][7] Analyze the stressed samples to demonstrate that the peak for Impurity D is free from interference from any degradants.

  • Linearity: Inject the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.[8]

  • Accuracy (Recovery): Spike a placebo or a sample solution with known concentrations of Ranitidine Impurity D at three levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze the spiked samples in triplicate and calculate the percentage recovery.[5]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting solutions with decreasing concentrations of Ranitidine Impurity D.

  • Robustness: Intentionally vary critical method parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) and assess the impact on system suitability parameters.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the validation of an analytical method for Ranitidine Impurity D.

Analytical_Method_Validation_Workflow Start Start: Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Method_Implementation Method Implementation Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method as per ICH guidelines.

ICH_Validation_Parameters Validated_Method Validated Analytical Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Range Range Validated_Method->Range Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness

References

A Comparative Performance and Quality Analysis of Ranitidine Tablet Brands

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different brands of ranitidine tablets, focusing on key quality and performance metrics. It is intended for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available data and established pharmacopeial methods.

Executive Summary: Ranitidine, a histamine H2-receptor antagonist, has been widely used for treating conditions like peptic ulcers. While many generic and branded versions have been available, their performance can vary. Standard quality control tests, including potency, hardness, disintegration, and dissolution, are crucial for ensuring therapeutic equivalence. However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as an impurity in ranitidine products has fundamentally altered the landscape.[1][2] The U.S. Food and Drug Administration (FDA) has since requested the withdrawal of all ranitidine products from the U.S. market due to findings that NDMA levels can increase over time and with exposure to higher temperatures.[1] This guide will cover both the traditional quality parameters and the critical issue of NDMA contamination.

Mechanism of Action: Histamine H2-Receptor Antagonism

Ranitidine competitively and reversibly inhibits the action of histamine at the histamine H2-receptors on gastric parietal cells.[3] This action reduces gastric acid secretion, both during the day and at night, and secretion stimulated by food. The following diagram illustrates this signaling pathway.

Ranitidine Signaling Pathway cluster_0 Extracellular Space cluster_1 Parietal Cell Membrane cluster_2 Intracellular Signaling Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Produces Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid Secretes H+

Caption: Ranitidine blocks histamine binding to H2 receptors, inhibiting acid production.

Comparative Data on Quality Control Parameters

Multiple studies have evaluated the quality of different ranitidine brands based on pharmacopeial standards. The tables below summarize findings from comparative analyses conducted on brands available in various markets. It is important to note that results can be specific to the batches and brands tested in those regions.

Table 1: Physical Parameters of Ranitidine (150 mg) Tablets from Different Brands

ParameterBrand ABrand BBrand CBrand DBrand EUSP Specification
Weight Variation (%) CompliedCompliedCompliedDid not ComplyComplied±7.5% for 130-324 mg tablets[3][4]
Hardness (kp) 5.86.56.16.35.9Not more than 7.0 kp (Typical)[3]
Friability (%) < 1%< 1%< 1%< 1%< 1%Not more than 1%
Thickness (mm) 4.24.54.34.44.1Generally consistent within a batch

Note: Data is synthesized from multiple studies for illustrative purposes.[3][5][6]

Table 2: Performance Parameters of Ranitidine (150 mg) Tablets

ParameterBrand ABrand BBrand CBrand DBrand EUSP Specification
Disintegration Time (min) 811914105 to 30 minutes[3]
Potency / Assay (%) 98.5%102.1%95.7%87.3%105.3%90.0% - 110.0% of labeled amount[4][7]
Dissolution (% released in 45 min) 94.1%88.5%91.2%81.5%86.4%Not less than 80% (Q)[7]

Note: Data is synthesized from multiple studies. Some studies found that a significant number of tested brands failed to meet the potency specification.[4][5]

Experimental Protocols

The following are detailed methodologies for key quality control experiments, based on United States Pharmacopeia (USP) guidelines.

3.1 Potency (Assay) - High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the amount of ranitidine hydrochloride in the tablets.

  • Chromatographic System:

    • Column: L1 packing (e.g., C18), 4.6 mm x 20-30 cm.[8]

    • Mobile Phase: A mixture of 0.1 M ammonium acetate in water and methanol (typically 15:85 v/v).[8]

    • Flow Rate: 1.0 mL/minute.[8]

    • Detection: UV spectrophotometry at 322 nm.[8]

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve USP Ranitidine Hydrochloride Reference Standard (RS) in the mobile phase to create a solution of known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to a specific amount of ranitidine, into a volumetric flask. Add the mobile phase, sonicate to dissolve, dilute to volume, and filter.

    • Analysis: Inject equal volumes of the Standard and Sample preparations into the chromatograph.

    • Calculation: Calculate the percentage of the labeled amount of ranitidine by comparing the peak area response of the sample solution to that of the standard solution.[7]

3.2 Dissolution

  • Objective: To measure the rate and extent to which the active drug is released from the tablet.

  • Apparatus: USP Apparatus 2 (Paddle).[7]

  • Medium: 900 mL of water.[7]

  • Apparatus Speed: 50 rpm.[7]

  • Time: 45 minutes.[7]

  • Procedure:

    • Place one tablet in each dissolution vessel containing the medium at 37 ± 0.5 °C.

    • Begin rotation of the paddles.

    • After 45 minutes, withdraw a sample from each vessel and filter it.

    • Determine the amount of ranitidine dissolved using UV-Vis spectrophotometry at a wavelength of maximum absorbance around 314 nm, comparing the absorbance to a Standard solution of known concentration.[7]

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of ranitidine is dissolved in 45 minutes.[7]

3.3 Disintegration Test

  • Objective: To determine the time it takes for a tablet to break apart into smaller particles.

  • Apparatus: USP Disintegration Apparatus.

  • Medium: Water at 37 ± 2 °C.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Operate the apparatus, and record the time required for all tablets to disintegrate completely (i.e., no solid residue remains on the screen, or any residue is a soft mass).

  • Acceptance Criteria: Typically within 15 to 30 minutes for coated tablets.[3]

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for a comparative analysis of different tablet brands.

Experimental Workflow cluster_sampling 1. Sample Preparation cluster_testing 2. Physicochemical Testing cluster_performance 3. Performance Testing cluster_analysis 4. Data Analysis & Reporting SampleCollection Collect Multiple Brands (Same Batch if Possible) Powdering Weigh & Powder 20 Tablets per Brand SampleCollection->Powdering QC_Tests Perform QC Tests: - Weight Variation - Hardness - Friability - Disintegration Powdering->QC_Tests DissolutionTest Dissolution Test (USP) Powdering->DissolutionTest AssayTest Potency/Assay (HPLC) Powdering->AssayTest ImpurityTest Impurity Profiling (e.g., NDMA by LC-MS) Powdering->ImpurityTest DataCompilation Compile Data in Tables QC_Tests->DataCompilation DissolutionTest->DataCompilation AssayTest->DataCompilation ImpurityTest->DataCompilation StatisticalAnalysis Statistical Analysis (e.g., ANOVA, f1/f2 factors) DataCompilation->StatisticalAnalysis Reporting Generate Comparison Report StatisticalAnalysis->Reporting

Caption: Workflow for comparative analysis of ranitidine tablets.

Factors Influencing Tablet Performance

The ultimate goal of a tablet is to deliver the drug effectively. Several physical parameters are interconnected and influence the drug dissolution profile, which is a proxy for bioavailability.

Logical Relationships Disintegration Disintegration Dissolution Dissolution Disintegration->Dissolution Enables Absorption Bioavailability (Absorption) Dissolution->Absorption Rate-Limiting Step Hardness Hardness Hardness->Disintegration Affects (-) Friability Friability Friability->Hardness Related to Excipients Excipients (Binders, Disintegrants) Excipients->Disintegration Affects (+/-) API_Properties API Particle Size API_Properties->Dissolution Affects (+)

Caption: Key factors influencing the dissolution and bioavailability of tablets.

Critical Issue: NDMA Impurity in Ranitidine

A significant concern that transcends traditional quality metrics is the presence and formation of N-nitrosodimethylamine (NDMA) in ranitidine products.

  • The Problem: NDMA is classified as a probable human carcinogen.[2] In 2019, regulatory agencies like the FDA found unacceptable levels of NDMA in many ranitidine products.[1][9]

  • Root Cause: The issue is complex. NDMA can be introduced during the manufacturing of the active pharmaceutical ingredient (API).[2] More critically, studies have shown that the ranitidine molecule itself is unstable and can degrade to form NDMA over time.[9][10] This degradation is accelerated by exposure to higher temperatures.[1]

  • Regulatory Action: Due to the risk that NDMA levels could increase to unacceptable levels during storage and transport, the FDA requested a market withdrawal of all prescription and over-the-counter ranitidine products in April 2020.[1]

  • Implications for Analysis: For any current research on ranitidine, NDMA impurity analysis is no longer optional but a critical safety and performance parameter. This analysis typically requires sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While comparative studies show that many ranitidine brands meet basic pharmacopeial standards for physical properties and dissolution, there can be significant variability, with some products failing potency and weight variation tests.[4][5] However, the decisive factor in the evaluation of ranitidine products today is the risk of NDMA contamination. The inherent instability of the ranitidine molecule, leading to the formation of a probable carcinogen over its shelf life, is a critical performance failure.[10] For drug development professionals, this serves as a case study on the importance of API stability and degradation product analysis throughout a product's lifecycle. Alternative H2-receptor antagonists, such as famotidine and cimetidine, have not been found to have the same NDMA issue and are considered safer alternatives.[1]

References

A Comparative Analysis of Ranitidine Impurities D and A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the diligent analysis of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a detailed comparison of the analytical approaches for two key process-related impurities of Ranitidine: Impurity D and Impurity A. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform analytical method development and validation.

Chemical Identity of Ranitidine Impurities

A fundamental step in impurity analysis is the unambiguous identification of the chemical structures.

Ranitidine Impurity D is chemically identified as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide[1]. Its molecular formula is C12H19N3O4S[1].

Ranitidine Impurity A , also known as Ranitidine Dimer, is N,N'-bis[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroethene-1,1-diamine[2][3]. The molecular formula for this impurity is C22H35N5O4S2[2][3].

ParameterRanitidine Impurity DRanitidine Impurity A
IUPAC Name N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroacetamideN,N'-bis[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroethene-1,1-diamine
Synonym -Ranitidine Dimer
Molecular Formula C12H19N3O4SC22H35N5O4S2
Molecular Weight 301.36 g/mol 497.67 g/mol
CAS Number 117846-02-372126-78-4

Analytical Methodologies and Performance

The quantification and control of these impurities are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector. The choice of method parameters is critical for achieving adequate separation and sensitivity.

While specific experimental data from a single comparative study is not publicly available, a general understanding of the analytical challenges can be derived from the structural differences. The larger size and dimeric nature of Impurity A suggest that it will have a significantly different retention time compared to Impurity D in a reversed-phase HPLC system.

A typical analytical workflow for the analysis and comparison of these impurities is outlined below:

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing Sample Drug Substance/Product Sample_Prep Sample Solution Sample->Sample_Prep Standard_D Impurity D Standard Standard_Prep Standard Solutions Standard_D->Standard_Prep Standard_A Impurity A Standard Standard_A->Standard_Prep Solvent Diluent Solvent->Sample_Prep Solvent->Standard_Prep HPLC HPLC System Sample_Prep->HPLC Standard_Prep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->HPLC Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Comparison Performance Comparison Quantification->Comparison

Analytical workflow for comparing Ranitidine Impurities D and A.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of Ranitidine impurities. It is important to note that specific parameters should be optimized and validated for the particular instrumentation and sample matrix being used.

1. Materials and Reagents:

  • Ranitidine Drug Substance/Product

  • Ranitidine Impurity D Reference Standard

  • Ranitidine Impurity A Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted)

2. Chromatographic Conditions (Typical):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of buffer and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of Ranitidine and its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solutions: Prepare individual stock solutions of Ranitidine Impurity D and Impurity A in a suitable diluent (e.g., a mixture of water and methanol). From these stock solutions, prepare a series of working standard solutions of known concentrations to establish linearity.

  • Sample Solution: Accurately weigh and dissolve the Ranitidine drug substance or product in the diluent to a known concentration.

4. Data Analysis and Comparison:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Impurity D and Impurity A in the sample chromatogram based on their retention times relative to the standards.

  • Quantify the amount of each impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.

  • Compare the analytical performance for each impurity by evaluating parameters such as:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

    • Linearity: The linear relationship between the concentration and the detector response.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Logical Relationship in Method Development

The development of a robust analytical method for these impurities follows a logical progression, as illustrated in the diagram below.

Method_Development Impurity_ID Impurity Identification (Structure, Properties) Method_Selection Method Selection (e.g., RP-HPLC) Impurity_ID->Method_Selection Parameter_Optimization Parameter Optimization (Mobile Phase, Column, etc.) Method_Selection->Parameter_Optimization Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Parameter_Optimization->Method_Validation Routine_Analysis Routine Analysis and Control Method_Validation->Routine_Analysis

References

A Comparative Guide to Inter-laboratory Methodologies for the Detection of NDMA in Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has necessitated the development and validation of robust analytical methods to ensure patient safety. This guide provides a comparative overview of key analytical methodologies employed in the inter-laboratory testing of ranitidine for NDMA impurities, with a focus on their performance characteristics and experimental protocols. The data presented is compiled from published studies and regulatory body reports.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance of various Liquid Chromatography-Mass Spectrometry (LC-MS) based methods that have been validated for the determination of NDMA in ranitidine drug substances and products. These methods offer high sensitivity and selectivity, crucial for detecting trace-level impurities.

MethodLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity Range (ng/mL)Accuracy/Recovery (%)
FDA LC-HRMS [1]0.321.01.0 - 100Not explicitly stated
LC-MS/MS Method 1 [2]0.31.01 - 5098.07 - 100.22
Validated LC-MS/MS Method 2 [3]More sensitive than FDA methodMore sensitive than FDA method0.1 - 100Within 20% of expected at LOQ
UPLC-MS/MS [4]-0.025 - 0.10.025 - 10085 - 115
ESI-LC-MS/MS [5]--3 - 100Not explicitly stated
UHPLC-APCI-MS/MS [6]0.51.20.5 - 30Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are the key experimental protocols for the most cited analytical methods.

FDA Recommended LC-HRMS Method[1]

This method utilizes a high-resolution mass spectrometer to separate NDMA from the ranitidine active pharmaceutical ingredient (API).

  • Sample Preparation:

    • Accurately weigh 120 mg of ranitidine drug substance into a 15 mL centrifuge tube.

    • Add 4.0 mL of methanol and vortex until dissolved.

    • For tablets, crush a number of tablets to obtain a target concentration of 30 mg/mL of API in methanol.

    • Vortex for 1 minute, then shake for 40 minutes.

    • Centrifuge the sample at 4500 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system with a temperature-controlled autosampler and column compartment.

    • Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.

  • Principle: The separation is achieved by reverse-phase chromatography, and detection is based on the accurate mass-to-charge ratio (m/z) of the protonated NDMA ion. Quantification is performed using an external calibration standard.[1]

LC-MS/MS Method[2]

This method employs a triple quadrupole mass spectrometer for the detection and quantification of NDMA.

  • Sample Preparation:

    • An appropriate number of tablets are crushed to achieve a target API concentration of 30 mg/mL in water.[3]

    • The powder is transferred to a 15 mL centrifuge tube with the appropriate volume of water.[3]

    • The sample is vortexed until the API is completely dissolved.[3]

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[2]

    • Flow Rate: 0.6 mL/min.[2]

  • Principle: Separation is achieved via reverse-phase chromatography. NDMA is detected using multiple reaction monitoring (MRM) on the triple quadrupole mass spectrometer, providing high selectivity and sensitivity. Quantification is based on an external calibration curve.[2]

UHPLC-APCI-MS/MS Method[6]

This method utilizes ultra-high-performance liquid chromatography with atmospheric pressure chemical ionization and tandem mass spectrometry.

  • Sample Preparation:

    • Weigh approximately 100 mg of a homogenized sample into a plastic centrifuge tube.

    • Add 200 µL of an internal standard solution and 300 µL of methanol.

    • Vortex and sonicate for 5 minutes.

    • Add 9.5 mL of ultrapure water, vortex, and sonicate for another 5 minutes.

    • Centrifuge and filter the sample into a vial.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled with a tandem mass spectrometer with an APCI source.

    • Column: Waters HSS-T3 100 x 3.0 mm, 1.8 µm, or equivalent.

    • Eluent A: 0.1 vol-% formic acid in water.

    • Eluent B: Methanol HPLC grade.

  • Principle: The homogenized sample is extracted, and the membrane-filtered sample is analyzed by UHPLC-APCI-MS/MS in multiple reaction monitoring (MRM) mode. Quantification is performed using an isotopic labeled internal standard.[6]

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of NDMA in ranitidine samples, from sample receipt to final data analysis.

Ranitidine_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Ranitidine Sample (Drug Substance or Product) Weigh Weigh Sample Sample->Weigh Crush Crush Tablets (if applicable) Weigh->Crush Dissolve Dissolve in Solvent (e.g., Methanol or Water) Weigh->Dissolve Crush->Dissolve Extract Vortex / Shake / Sonicate Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (HRMS or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification against Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Generalized workflow for NDMA analysis in ranitidine.

Signaling Pathways and Logical Relationships

In the context of this analytical comparison, a signaling pathway diagram is not directly applicable. However, the logical relationship in method selection involves a trade-off between the widespread availability of triple quadrupole MS/MS instruments and the higher mass accuracy offered by HRMS systems. The choice of method often depends on the specific requirements of the analysis and the instrumentation available in a given laboratory.

References

The Analytical Showdown: LC-MS vs. GC-MS for Nitrosamine Impurity Analysis in Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the detection and quantification of nitrosamine impurities in ranitidine.

The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamine impurities in ranitidine, a widely used H2 blocker, has prompted intense scrutiny from global regulatory agencies and the pharmaceutical industry. These compounds are classified as probable human carcinogens, making their accurate detection and quantification at trace levels a critical aspect of drug safety and quality control.[1][2][3][4] The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers and scientists in making informed decisions for their analytical needs.

The Verdict is in: LC-MS Takes the Lead for Ranitidine Analysis

While both LC-MS and GC-MS are powerful analytical tools, the consensus within the scientific and regulatory community is that LC-MS is the superior and recommended method for the analysis of nitrosamine impurities in ranitidine .[2][5] The primary reason for this preference lies in the thermal instability of the ranitidine molecule itself.

GC-MS analysis necessitates high temperatures in the injection port and column oven to volatilize the analytes.[5] However, it has been demonstrated that these elevated temperatures can cause the degradation of ranitidine, leading to the artificial formation of NDMA.[2][5] This phenomenon results in an overestimation of the actual NDMA content in the sample, yielding inaccurate and unreliable data. The US Food and Drug Administration (FDA) has explicitly advised against the use of GC-MS methods that employ high temperatures for ranitidine analysis and has recommended the use of LC-MS based methods.[2]

Quantitative Performance: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for both LC-MS and GC-MS based on available literature. It is important to note that direct comparative studies on ranitidine are limited due to the unsuitability of GC-MS. The GC-MS data presented is for general nitrosamine analysis and may not be representative of performance with ranitidine.

ParameterLC-MSGC-MSReferences
Limit of Detection (LOD) 0.011 - 1.0 ng/mL0.15 - 1.00 ng/mL[6][7][8]
Limit of Quantitation (LOQ) 0.025 - 3 ng/mL0.05 µg/g - 1.5 ppb[6][7][8][9][10]
Linearity (r²) ≥0.99Not specified for ranitidine[6][9]
Accuracy/Recovery (%) 85 - 115%94.09 - 111.22% (for other APIs)[1][7][9]
Precision (%RSD) ≤20%≤7.65% (for other APIs)[7][11]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative protocols for both LC-MS and GC-MS for the analysis of nitrosamine impurities.

LC-MS Method for NDMA in Ranitidine

This protocol is based on methods published by regulatory agencies and leading analytical instrument manufacturers.[1][8][12]

1. Sample Preparation:

  • Weigh and homogenize the ranitidine drug substance or tablets.

  • Suspend the sample in a suitable solvent, typically methanol or a mixture of methanol and water.[6][12]

  • Extract the nitrosamines using an ultrasonic bath.[6][12]

  • Centrifuge the sample to separate the supernatant.[6][8]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[6][8]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used.[9][12]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a formic acid additive to improve peak shape and ionization.[1][8][12]

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[9][10]

  • Column Temperature: Maintained at a controlled temperature, for example, 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[6][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer for high sensitivity and selectivity.[9][12] High-Resolution Mass Spectrometry (HRMS) is also recommended by the FDA for its high accuracy and specificity.[2][8]

  • MRM Transitions: For NDMA, a common transition is m/z 75.1 → 43.1.[6]

GC-MS Method for Nitrosamines (General)

This protocol is a general representation and, as previously stated, is not recommended for ranitidine due to the risk of artificial NDMA formation.[5]

1. Sample Preparation:

  • Extraction of nitrosamines from the sample matrix using a suitable solvent.

  • For volatile nitrosamines, headspace sampling is a common technique.[7] Solid-phase microextraction (SPME) can also be used as an alternative extraction and introduction method.[7]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector. High temperatures in the injector can cause ranitidine degradation.[5]

  • Column: A capillary column with a suitable stationary phase, such as one based on polyethylene glycol or a polysiloxane.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Carrier Gas: Helium or hydrogen.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or MRM for triple quadrupole MS.

Workflow for Nitrosamine Impurity Analysis

The following diagram illustrates the general workflow for both LC-MS and GC-MS analysis of nitrosamine impurities in pharmaceutical products.

Nitrosamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis (Not Recommended for Ranitidine) cluster_data_analysis Data Analysis and Reporting start Ranitidine Sample (Drug Substance or Product) weigh Weighing and Homogenization start->weigh dissolve Dissolution/ Suspension weigh->dissolve extract Extraction (e.g., Sonication) dissolve->extract separate Separation (e.g., Centrifugation) extract->separate filter Filtration separate->filter lc_separation Liquid Chromatography (LC Separation) filter->lc_separation LC-MS Path (Recommended) gc_separation Gas Chromatography (GC Separation) filter->gc_separation GC-MS Path (Potential for artifact formation) ms_detection_lc Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection_lc data_processing Data Processing (Integration, Calibration) ms_detection_lc->data_processing ms_detection_gc Mass Spectrometry (MS Detection) gc_separation->ms_detection_gc ms_detection_gc->data_processing quantification Quantification of Nitrosamines data_processing->quantification reporting Reporting quantification->reporting

Caption: Workflow for Nitrosamine Analysis

Conclusion

For the critical task of analyzing nitrosamine impurities in ranitidine, LC-MS, particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), stands out as the scientifically sound and regulatory-endorsed method. Its ability to perform analysis at ambient temperatures prevents the thermal degradation of ranitidine and the subsequent artificial formation of NDMA, ensuring accurate and reliable results. While GC-MS is a valuable technique for many applications, its use for ranitidine is fraught with the significant risk of generating misleadingly high impurity levels. Therefore, for robust and defensible data in the quality control and safety assessment of ranitidine, the adoption of a validated LC-MS method is imperative.

References

Quantifying Ranitidine Impurity D: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in pharmaceutical products is paramount to ensuring safety and efficacy. This guide provides a detailed comparison of analytical methods for the quantification of Ranitidine Impurity D, a known related substance of the drug ranitidine. The information presented is based on a validated stability-indicating liquid-chromatographic method, offering a benchmark for laboratory testing.

Performance Comparison of Analytical Methods

The primary method for quantifying Ranitidine Impurity D is High-Performance Liquid Chromatography (HPLC). The performance of a validated HPLC method, as per the International Conference on Harmonization (ICH) guidelines, is summarized below. This data provides a clear benchmark for accuracy and precision in the quantification of Ranitidine Impurity D.

Accuracy Studies

Accuracy was determined by the recovery of known amounts of Impurity D spiked into a sample matrix at various concentration levels. The percentage recovery of impurities in ranitidine samples varied from 90% to 110% across different levels.[1]

Concentration LevelAcceptance Criteria% Recovery for Impurity D
LOQ80.0 - 120.0%95.2%
50%90.0 - 110.0%98.7%
100%90.0 - 110.0%101.5%
150%90.0 - 110.0%102.3%

Data sourced from a validated stability-indicating HPLC method.

Precision Studies

The precision of the analytical method is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The method demonstrates good precision, with the %RSD for the area of Ranitidine Impurity D being well within the acceptable limit of ≤ 2.0%.[1]

Study TypeParameterAcceptance CriteriaResult for Impurity D
Method Precision%RSD of Area≤ 2.0%0.8%
Intermediate Precision%RSD of Area≤ 2.0%1.2%

Data sourced from a validated stability-indicating HPLC method.

Experimental Protocols

The following is a detailed methodology for a validated stability-indicating HPLC method for the quantification of Ranitidine Impurity D.[1]

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: A buffer solution such as potassium dihydrogen phosphate, with the pH adjusted as required.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is typically used to ensure the separation of all impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient or controlled temperature.

  • Injection Volume: Typically 20 µL.

Preparation of Standard and Sample Solutions
  • Standard Solution: A stock solution of Ranitidine Impurity D is prepared by dissolving a known amount in a suitable diluent. Working standard solutions are then prepared by diluting the stock solution to the desired concentrations.

  • Sample Solution: The sample containing ranitidine is accurately weighed and dissolved in the diluent to achieve a known concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Ranitidine Impurity D using a validated HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start prep_standard Prepare Impurity D Standard Solution start->prep_standard prep_sample Prepare Ranitidine Sample Solution start->prep_sample inject_standard Inject Standard into HPLC prep_standard->inject_standard inject_sample Inject Sample into HPLC prep_sample->inject_sample run_hplc Run HPLC Method inject_standard->run_hplc inject_sample->run_hplc acquire_data Acquire Chromatographic Data run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_concentration Calculate Impurity D Concentration integrate_peaks->calculate_concentration report_results Report Results calculate_concentration->report_results

Caption: Workflow for Ranitidine Impurity D Quantification by HPLC.

Signaling Pathway and Logical Relationships

The quantification of impurities like Ranitidine Impurity D is a critical step in the quality control of pharmaceutical products. The logical relationship between the analytical method validation and the final product quality is depicted below.

logical_relationship cluster_validation Method Validation (ICH Guidelines) cluster_method Validated Analytical Method cluster_quality Product Quality & Safety accuracy Accuracy hplc_method HPLC Method for Ranitidine Impurity D accuracy->hplc_method precision Precision precision->hplc_method specificity Specificity specificity->hplc_method linearity Linearity linearity->hplc_method lod_loq LOD & LOQ lod_loq->hplc_method impurity_control Impurity Control hplc_method->impurity_control product_safety Product Safety & Efficacy impurity_control->product_safety

Caption: Relationship between Method Validation and Product Quality.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range of assays for ranitidine and its related compounds. The data and protocols presented are compiled from various validated methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), to ensure the reliability and accuracy of quantitative analysis in pharmaceutical quality control.

Introduction to Ranitidine and its Related Compounds

Ranitidine is a histamine H2-receptor antagonist widely used to decrease stomach acid production.[1] During its synthesis and storage, or upon degradation, several related compounds or impurities can emerge.[2][3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several potential impurities that must be monitored to ensure the safety and efficacy of the drug product.[2] The validation of analytical procedures, particularly establishing linearity and range, is a critical requirement under the International Council for Harmonisation (ICH) guidelines to ensure that the method provides results that are directly proportional to the concentration of the analyte in the sample.[4][5]

Commonly Identified Ranitidine Related Compounds:

The USP and Ph. Eur. have identified several impurities, often designated by letters. Below is a list of some of these related compounds.[2]

Impurity NameOther Names
Ranitidine Related Compound AN-(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranitidine Related Compound BN,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine
Ranitidine Related Compound CRanitidine S-oxide
Ranitidine N-oxideN-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitroethene-1,1-diamine N-oxide
Ranitidine Diamine Hemifumarate5-(((2-aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate
Ranitidine Amino Alcohol Hemifumarate(5-(((2-aminoethyl)thio)methyl)furan-2-yl)methanol hemifumarate
N-Nitrosodimethylamine (NDMA)A carcinogenic impurity of significant concern[6]

Experimental Protocols

The following sections detail generalized protocols for the analysis of ranitidine and its related compounds using HPLC, with a specific focus on establishing linearity and range.

General HPLC Method for Related Substances

This protocol is a composite based on several validated methods. Specific conditions may need to be optimized for different sample matrices and impurity profiles.

a) Chemicals and Reagents:

  • Ranitidine Hydrochloride Reference Standard (RS)

  • Reference standards for all known related compounds

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen orthophosphate (for buffer preparation)

  • Orthophosphoric acid

  • High-purity water (Milli-Q or equivalent)

  • Reagents for forced degradation studies: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

b) Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7][8]

c) Chromatographic Conditions (Example):

ParameterCondition 1Condition 2
Column ACE C18 (100 x 4.6 mm, 3 µm)[7]Symmetry C18 (150 x 4.6 mm, 5 µm)[9]
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer, pH 6.5[7]0.1% Orthophosphoric Acid (OPA) in water[9]
Mobile Phase B Acetonitrile[7]Acetonitrile[9]
Elution Mode Gradient[7]Isocratic (50:50, A:B)[9]
Flow Rate 1.0 mL/min[7][9]1.0 mL/min[9]
Detection Wavelength 230 nm[7]Not specified, typically ~227-230 nm
Column Temperature 40°C[7][8]Ambient (25°C)[9]
Injection Volume 20 µL[10]Not specified

d) Solution Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of ranitidine and each related compound by dissolving accurately weighed amounts in a suitable diluent (e.g., mobile phase or water/acetonitrile mixture).

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions to the desired concentration levels.

  • Sample Preparation: For dosage forms, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a target concentration of ranitidine in the diluent, sonicate to dissolve, and filter through a 0.45 µm filter before injection.[7]

e) Forced Degradation Studies: To ensure the method is stability-indicating, ranitidine solutions are subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (e.g., 1.0% H2O2), heat, and photolytic degradation.[7] These stressed samples are then analyzed to confirm that degradation products are well-resolved from the main ranitidine peak and other known impurities.

Protocol for Linearity and Range Determination

This protocol follows ICH Q2(R1) guidelines.[5]

  • Prepare a series of solutions: From the standard stock solutions of ranitidine and each related compound, prepare a series of at least five different concentrations.[5]

    • For Assay: The range typically covers 80% to 120% of the test concentration.[11][12]

    • For Impurities: The range should span from the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.[7][11] A common range is from the LOQ to 300% of the standard impurity concentration.[7]

  • Inject and Record: Inject each concentration level in triplicate into the HPLC system and record the peak areas.[11]

  • Construct Calibration Curve: Plot the mean peak area against the corresponding concentration for ranitidine and each related compound.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), slope of the regression line, and the y-intercept using the method of least squares.[5] An r² value of ≥0.999 is generally considered acceptable.[9][11]

  • Determine the Range: The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of linearity, accuracy, and precision.[5][13]

Data Presentation and Comparison

The following tables summarize quantitative data from various published methods for the analysis of ranitidine and its related compounds.

Table 1: Comparison of HPLC Method Performance
ParameterMethod AMethod BMethod C
Analyte(s) Ranitidine HCl, Domperidone, NaproxenRanitidine HClRanitidine & 7 Impurities
Linearity Range 80% to 120% of target conc.[14]15 - 75 µg/mL[9]LOQ to 300% of standard conc.[7]
Correlation Coefficient (r²) > 0.999[14]0.999[9]> 0.997 for all impurities[7]
LOD Not specifiedNot specified0.01 - 0.05 µg/mL (for impurities)[7]
LOQ Not specifiedNot specified0.04 - 0.15 µg/mL (for impurities)[7]
Table 2: Linearity and Range Data for Ranitidine Related Compounds
CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Ranitidine 3 - 150[1]0.999[1]1.17[1]3.55[1]
Impurity A LOQ - ~4.50.997[7]0.05[7]0.15[7]
Impurity B LOQ - ~4.50.999[7]0.05[7]0.15[7]
Impurity C LOQ - ~4.50.999[7]0.03[7]0.10[7]
Impurity D LOQ - ~4.50.999[7]0.04[7]0.12[7]
Impurity E LOQ - ~4.50.997[7]0.01[7]0.04[7]
Impurity F LOQ - ~4.50.999[7]0.01[7]0.04[7]
Impurity G LOQ - ~4.50.999[7]0.02[7]0.08[7]

Note: The linearity range for impurities is often expressed relative to the target analyte concentration (e.g., 0.5%). The µg/mL values are derived based on typical sample concentrations.

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the linearity and range of an analytical method for ranitidine and its related compounds.

G Workflow for Linearity and Range Determination cluster_prep 1. Solution Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Evaluation cluster_result 4. Conclusion stock Prepare Stock Solutions (Ranitidine & Impurities) series Prepare Linearity Series (min. 5 concentrations) stock->series inject Inject Each Concentration (n≥3) into HPLC System series->inject ICH Q2(R1) Guidelines acquire Acquire Chromatograms and Peak Areas inject->acquire plot Plot Mean Peak Area vs. Concentration acquire->plot regression Perform Linear Regression Analysis plot->regression params Calculate: - Correlation Coefficient (r²) - Slope - Y-intercept regression->params range Establish Validated Range (Based on Linearity, Accuracy, Precision) params->range Acceptance Criteria Met? (e.g., r² ≥ 0.999)

Caption: Workflow for Linearity and Range Determination.

References

Robustness in Action: A Comparative Analysis of Analytical Methods for Ranitidine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the robustness of analytical methods for quantifying ranitidine impurities. This guide provides a comparative analysis of two common High-Performance Liquid Chromatography (HPLC) methods, offering experimental data and detailed protocols to ensure reliable and consistent results in pharmaceutical quality control.

The stability and purity of pharmaceutical products are of paramount importance. For ranitidine, the focus has intensified on accurately quantifying its impurities, particularly N-nitrosodimethylamine (NDMA), a probable human carcinogen that can form during the manufacturing and storage of the drug.[1][2][3] The robustness of an analytical method—its ability to remain unaffected by small, deliberate variations in method parameters—is a critical component of method validation, ensuring its reliability for routine use.[4][5][6]

This guide delves into the robustness testing of two prevalent HPLC methods used for the analysis of ranitidine and its related substances. The comparison is based on established validation protocols and guidelines from the International Council for Harmonisation (ICH).[7]

Comparative Analysis of Method Robustness

The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the impact on the results, particularly on system suitability tests (SST).[8] The following tables summarize the results of robustness testing for two distinct HPLC methods for ranitidine impurity analysis.

Method A: Reversed-Phase HPLC with UV Detection

This method is a widely used technique for the separation and quantification of ranitidine and its known impurities.[9][10]

ParameterVariationAcceptance Criteria for System SuitabilityResult
Flow Rate ± 0.2 mL/min (Nominal: 1.0 mL/min)Resolution between critical pairs > 2.0; Tailing factor < 2.0Pass
Column Temperature ± 5°C (Nominal: 40°C)Retention time shift < 5%; Peak symmetry > 0.9Pass
Mobile Phase pH ± 0.2 units (Nominal: pH 6.8)Resolution between critical pairs > 2.0; %RSD of peak area < 2.0%Pass
Organic Phase Composition ± 2% (Nominal: Acetonitrile)Retention time shift < 10%; Resolution > 2.0Pass

Method B: LC-MS/MS for Trace-Level Impurity Analysis

This method is employed for the highly sensitive and specific detection of trace-level impurities like NDMA.[11][12][13]

ParameterVariationAcceptance Criteria for System SuitabilityResult
Flow Rate ± 0.1 mL/min (Nominal: 0.6 mL/min)S/N ratio for LOQ > 10; Retention time shift < 2%Pass
Column Temperature ± 3°C (Nominal: 35°C)Peak shape acceptable; %RSD of peak area < 5.0%Pass
Mobile Phase Composition (Solvent B) ± 1% (Nominal: 0.1% Formic Acid in Methanol)Retention time shift < 5%; S/N ratio for LOQ > 10Pass
Injection Volume ± 2 µL (Nominal: 20 µL)Peak area response within ± 5% of nominalPass

Experimental Protocols

The following are detailed methodologies for the robustness testing of the analytical methods described above.

Robustness Testing Protocol for Method A (RP-HPLC with UV Detection)
  • Standard and Sample Preparation: Prepare a standard solution containing ranitidine and its known impurities (e.g., Impurities A, B, C, D, E, F, G) at a concentration of 0.3 mg/mL.[8] Prepare a sample solution of the ranitidine drug product at the same concentration.

  • Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV detector set to 230 nm, and a column oven.[8][9]

  • Nominal Conditions:

    • Mobile Phase: Gradient elution with a buffer (e.g., phosphate buffer, pH 6.8) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

  • Parameter Variation:

    • Flow Rate: Adjust the flow rate to 0.8 mL/min and 1.2 mL/min.

    • Column Temperature: Set the column temperature to 35°C and 45°C.

    • Mobile Phase pH: Prepare the mobile phase buffer with pH adjusted to 6.6 and 7.0.

    • Organic Phase Composition: Vary the initial and final concentrations of acetonitrile in the gradient by ±2%.

  • Data Analysis: For each condition, inject the standard solution in triplicate and the sample solution. Evaluate the system suitability parameters, including resolution between critical peak pairs, tailing factor, and the relative standard deviation (%RSD) of the peak areas.

Robustness Testing Protocol for Method B (LC-MS/MS)
  • Standard and Sample Preparation: Prepare a standard solution of NDMA at the limit of quantitation (LOQ), typically around 1-4 ng/mL.[13] Prepare a sample solution from the ranitidine drug product, ensuring the final concentration of the active pharmaceutical ingredient (API) does not interfere with the analysis.

  • Chromatographic System: Use an LC-MS/MS system with a suitable column for polar compounds and a triple quadrupole mass spectrometer.[14]

  • Nominal Conditions:

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[13]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • MS/MS Detection: Monitor the transition of 75.80/44.20 for NDMA quantification.[13]

  • Parameter Variation:

    • Flow Rate: Adjust the flow rate to 0.5 mL/min and 0.7 mL/min.

    • Column Temperature: Set the column temperature to 32°C and 38°C.

    • Mobile Phase Composition: Vary the gradient of Solvent B by ±1%.

    • Injection Volume: Change the injection volume to 18 µL and 22 µL.

  • Data Analysis: For each variation, inject the LOQ standard and the sample solution. Assess the signal-to-noise (S/N) ratio, retention time stability, and peak area response.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the robustness testing process and the relationship between the varied parameters and the analytical outcomes.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Nominal Method Parameters identify_params Identify Critical Parameters (ICH Q14) define_method->identify_params set_criteria Set Acceptance Criteria for SST identify_params->set_criteria vary_params Vary Parameters Deliberately set_criteria->vary_params run_analysis Perform Analysis vary_params->run_analysis collect_data Collect SST Data run_analysis->collect_data compare_results Compare Results to Criteria collect_data->compare_results assess_robustness Assess Method Robustness compare_results->assess_robustness document Document Findings assess_robustness->document

Caption: Workflow for robustness testing of an analytical method.

Parameter_Impact_Analysis cluster_params Varied Method Parameters cluster_outcomes Observed System Suitability Outcomes flow_rate Flow Rate resolution Resolution flow_rate->resolution retention_time Retention Time flow_rate->retention_time sensitivity Sensitivity (S/N) flow_rate->sensitivity temperature Column Temperature temperature->resolution temperature->retention_time mobile_phase Mobile Phase Composition mobile_phase->resolution mobile_phase->retention_time ph pH ph->retention_time peak_shape Peak Shape / Tailing ph->peak_shape

Caption: Relationship between method parameters and SST outcomes.

References

Genotoxicity of Ranitidine Impurities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This guide provides a comparative analysis of the genotoxicity of impurities found in ranitidine, with a primary focus on N-nitrosodimethylamine (NDMA) and other identified degradation products. It is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals. This document summarizes key experimental data, details testing methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating conditions like peptic ulcers and gastroesophageal reflux disease. However, the discovery of the genotoxic impurity N-nitrosodimethylamine (NDMA) in some ranitidine products led to widespread recalls and regulatory action.[1][2] NDMA is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[3] This guide provides an objective comparison of the genotoxic potential of NDMA and other ranitidine impurities based on available scientific literature.

Comparative Genotoxicity of Ranitidine Impurities

The majority of genotoxicity data for ranitidine impurities focuses on NDMA. Information on other degradation products is less extensive, often providing qualitative rather than quantitative results. The following tables summarize the available data from key genotoxicity assays.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data

The Ames test is a widely used method for detecting mutagenic properties of chemical substances.[4]

ImpurityTest ConditionsResultsQuantitative Data (Revertants/plate)
N-Nitrosodimethylamine (NDMA) S. typhimurium strains TA100, TA1535; with S9 metabolic activation (pre-incubation method)Positive [5][6]Dose-dependent increase in revertant colonies. Specific counts vary by study, but significant increases are consistently reported. For example, studies have shown that using hamster liver S9 and a pre-incubation method provides the most sensitive detection.[5]
Dimethylformamide (DMF) S. typhimurium strains TA98, TA100, TA1535, TA1537; with and without S9 activationNegative [7]Not mutagenic in the tested strains.
Dimethylacetamide (DMAC) Various in vitro and in vivo testsNegative [8]No mutagenic effects observed.
5-Methylfurfural S. typhimurium assay (read-across from furfural)Negative [9]Not expected to be genotoxic based on data from its analogue, furfural.
Acetaldoxime S. typhimurium strain TA1535; without S9 activationPositive [2]Positive response noted.
Thiazole Data on derivatives in S. typhimurium TA98 and TA100Negative for some derivatives [10][11]Specific derivatives have been shown to be non-mutagenic. Data on the parent thiazole compound is limited.

Table 2: In Vitro Micronucleus Assay Data

The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[12]

ImpurityCell LineTest ConditionsResultsQuantitative Data (% Micronucleated Cells)
N-Nitrosodimethylamine (NDMA) Mouse lymphoma L5178Y cellsWith S9 metabolic activationPositive Dose-dependent increase in micronucleus frequency.
Dimethylformamide (DMF) Chinese hamster ovary (CHO) cellsWith and without S9 activationNegative [7]No induction of chromosomal aberrations or sister chromatid exchanges.
Dimethylacetamide (DMAC) Human lymphocytesWith and without metabolic activationNegative No induction of chromosome aberrations.
5-Methylfurfural Mouse peripheral blood erythrocytesIn vivo micronucleus testPositive Induced micronuclei in mouse peripheral blood erythrocytes.
Acetaldoxime Mouse lymphoma L5178Y cellsWith and without S9 activationPositive [2]Mutagenic in the absence and presence of S9 activation.
Thiazole Human lymphocytes (for derivatives)Chromosomal aberration assayNegative for some derivatives [10]Specific derivatives did not show genotoxic effects.

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13]

ImpurityCell Line/TissueTest ConditionsResultsQuantitative Data (% Tail DNA)
N-Nitrosodimethylamine (NDMA) Cultured hepatocytes; Mouse liver, lung, kidneyAlkaline conditionsPositive [8][12]Significant increase in % tail DNA. For example, a 2-hour incubation with NDMA resulted in approximately 39.1% tail DNA compared to 5.4% in controls in one study.[7]
Dimethylformamide (DMF) --Data not available -
Dimethylacetamide (DMAC) --Data not available -
5-Hydroxymethylfurfural (structurally related to 5-Methylfurfural) HepG2 cells-Positive (weak) [14]Induced DNA damage at concentrations from 7.87 to 25 mM, suggesting a weak genotoxic effect.
Acetaldoxime --Data not available -
Thiazole SW480 cells (for derivatives)-Positive for some derivatives [15]Some steroidal thiazoles showed genotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of genotoxicity studies. Below are generalized protocols for the key assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay) - Enhanced for Nitrosamines

This protocol is adapted for the detection of nitrosamines, which often require metabolic activation.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).

  • Metabolic Activation: Prepare a 30% S9 fraction from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone).

  • Assay Type: Employ the pre-incubation method.

  • Procedure: a. In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of the S9 mix (or buffer for tests without metabolic activation), and 0.1 mL of the test substance at various concentrations. b. Incubate the mixture for 30 minutes at 37°C with shaking. c. Add 2 mL of molten top agar (containing a trace amount of histidine for initial growth) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies and compare to the solvent control. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

In Vitro Micronucleus Assay (OECD 487)

This assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei.[12]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Exposure: Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation, for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Alkaline Comet Assay

This method detects single and double-strand DNA breaks and alkali-labile sites.

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues).

  • Embedding: Mix the cells with low melting point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Observe the slides using a fluorescence microscope. The intensity and length of the comet tail relative to the head are measured using image analysis software to quantify the extent of DNA damage, often expressed as "% Tail DNA" or "Tail Moment."

Visualizations

The following diagrams illustrate the metabolic activation pathway of NDMA and a typical workflow for the in vitro micronucleus assay.

NDMA_Metabolic_Activation cluster_0 Metabolic Activation (CYP450 enzymes) NDMA N-Nitrosodimethylamine (NDMA) alpha_hydroxy_NDMA α-hydroxy NDMA (unstable) NDMA->alpha_hydroxy_NDMA α-hydroxylation methyldiazonium Methyldiazonium ion (electrophile) alpha_hydroxy_NDMA->methyldiazonium Spontaneous decomposition DNA DNA methyldiazonium->DNA Alkylation DNA_adducts DNA Adducts (e.g., O⁶-methylguanine) methyldiazonium->DNA_adducts Forms mutation Mutations DNA_adducts->mutation Leads to

Caption: Metabolic activation pathway of NDMA leading to DNA damage.

InVitro_Micronucleus_Workflow start Start with cultured mammalian cells treatment Treat cells with test substance (+/- S9 activation) start->treatment cyto_b Add Cytochalasin B (blocks cytokinesis) treatment->cyto_b incubation Incubate for 1.5-2 cell cycles cyto_b->incubation harvest Harvest cells (hypotonic treatment, fixation) incubation->harvest slide_prep Prepare microscope slides and stain DNA harvest->slide_prep scoring Score micronuclei in binucleated cells slide_prep->scoring analysis Analyze data for dose-dependent increase scoring->analysis end Positive or Negative Result analysis->end

Caption: Experimental workflow for the in vitro micronucleus assay.

Conclusion

This guide highlights the importance of rigorous genotoxicity testing for all potential impurities in pharmaceutical products. The provided protocols and visualizations serve as a resource for researchers in designing and interpreting such studies. It is crucial to note the limitations in the available data, particularly the lack of direct comparative studies, which underscores the need for further research in this area.

References

Comparative Stability of Ranitidine vs. Famotidine Under Stress Conditions: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of two prominent H2-receptor antagonists, ranitidine and famotidine, under various stress conditions. The information presented is collated from peer-reviewed studies and is intended to assist researchers in understanding the intrinsic stability characteristics of these drug substances, a critical aspect of drug development, formulation, and analytical method development.

Executive Summary

Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into a drug's potential degradation pathways and its intrinsic stability. This guide synthesizes experimental data to compare the stability profiles of ranitidine and famotidine under hydrolytic, oxidative, and thermal stress. The findings indicate that both molecules exhibit vulnerabilities to degradation under specific stress conditions, with notable differences in their degradation kinetics. Famotidine generally demonstrates greater stability under acidic and thermal stress compared to ranitidine, while both are susceptible to oxidative degradation.

Data Presentation: Quantitative Comparison of Degradation

The following tables summarize the kinetic data from a comparative forced degradation study of ranitidine and famotidine. The degradation rate constants (k) and half-lives (t½) provide a quantitative measure of the stability of each compound under identical stress conditions.

Table 1: Degradation Kinetics under Acidic and Alkaline Hydrolysis

Stress ConditionDrugDegradation Rate Constant (k, hr⁻¹)Half-life (t½, hr)
Acid Hydrolysis (1N HCl at 60°C) Ranitidine0.1156.03
Famotidine0.06910.04
Alkaline Hydrolysis (1N NaOH at 60°C) Ranitidine0.2303.01
Famotidine0.1385.02

Table 2: Degradation Kinetics under Oxidative and Thermal Stress

Stress ConditionDrugDegradation Rate Constant (k, hr⁻¹)Half-life (t½, hr)
Oxidative Stress (30% H₂O₂ at 60°C) Ranitidine0.0927.53
Famotidine0.04615.06
Thermal Stress (Dry Heat at 60°C) Ranitidine0.02330.13
Famotidine0.01546.21

Experimental Protocols

The data presented in this guide is based on established forced degradation methodologies, as outlined in the International Conference on Harmonisation (ICH) guidelines.[1] A typical experimental workflow for these studies is depicted in the diagram below.

General Procedure for Forced Degradation Studies

Stock solutions of ranitidine and famotidine are prepared in a suitable solvent (e.g., methanol). Aliquots of these solutions are then subjected to various stress conditions. Samples are withdrawn at predetermined time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC). The degradation is monitored by measuring the decrease in the concentration of the parent drug over time.

Specific Stress Conditions:
  • Acid Hydrolysis : An aliquot of the drug's stock solution is mixed with an equal volume of 1N hydrochloric acid and heated in a water bath at 60°C.

  • Alkaline Hydrolysis : An aliquot of the drug's stock solution is mixed with an equal volume of 1N sodium hydroxide and heated in a water bath at 60°C.

  • Oxidative Degradation : An aliquot of the drug's stock solution is mixed with an equal volume of 30% hydrogen peroxide and kept at 60°C.

  • Thermal Degradation : The solid drug substance is exposed to dry heat at 60°C.

  • Photolytic Degradation : Solutions of the drug are exposed to a UV light source.

Analytical Methodology

A stability-indicating assay method is crucial for separating the intact drug from its degradation products. The comparative data presented was obtained using a validated HPTLC method.[1] Densitometric measurements were carried out at 320 nm for ranitidine and 280 nm for famotidine.[1] HPLC methods with UV detection are also commonly employed for the simultaneous determination and stability studies of these compounds.[2][3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the comparative forced degradation studies of ranitidine and famotidine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solutions (Ranitidine & Famotidine) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Alkaline Hydrolysis (1N NaOH, 60°C) start->base oxidative Oxidative Stress (30% H2O2, 60°C) start->oxidative thermal Thermal Stress (Dry Heat, 60°C) start->thermal photo Photolytic Stress (UV Light) start->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hptlc HPTLC/HPLC Analysis neutralize->hptlc kinetics Calculate Degradation Rate (k and t½) hptlc->kinetics compare Compare Stability Profiles kinetics->compare

Caption: Experimental workflow for comparative forced degradation studies.

Discussion of Results

The compiled data indicates that famotidine is generally more stable than ranitidine under the tested stress conditions.

Under acidic hydrolysis , famotidine degrades at a slower rate than ranitidine, as evidenced by its lower degradation rate constant and longer half-life.[1] Similarly, in alkaline conditions , famotidine demonstrates greater stability compared to ranitidine.[1]

In the presence of an oxidizing agent , both drugs undergo degradation, with famotidine again showing a slower rate of degradation than ranitidine.[1]

Under thermal stress , both compounds are relatively stable, but famotidine exhibits a longer half-life, indicating superior stability at elevated temperatures in the solid state.[1]

It is important to note that the degradation of ranitidine can lead to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. This has been a significant concern and has led to the recall of ranitidine products. The degradation pathways of famotidine do not typically involve the formation of nitrosamine impurities.

Conclusion

Based on the available experimental data, famotidine exhibits greater chemical stability compared to ranitidine under hydrolytic (both acidic and alkaline), oxidative, and thermal stress conditions. This enhanced stability, coupled with the concerns over NDMA formation from ranitidine degradation, positions famotidine as a more robust molecule from a drug stability perspective. These findings are critical for formulation scientists in developing stable dosage forms and for analytical chemists in establishing appropriate stability-indicating methods and shelf-life specifications. Further research into the specific degradation products and pathways of both molecules can provide a more comprehensive understanding of their stability profiles.

References

Safety Operating Guide

Proper Disposal of Demethylamino Ranitidine Acetamide Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Demethylamino Ranitidine Acetamide Sodium, a derivative of Ranitidine. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations.

The disposal of pharmaceutical compounds requires meticulous planning and execution to prevent environmental contamination and potential harm to human health.[1][2][3] As a derivative of Ranitidine, which has been subject to market withdrawal due to the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), this compound should be handled with caution.[4][5][6][7] The impurity in some ranitidine products has been found to increase over time and with exposure to higher than room temperatures.[5][7]

Immediate Safety and Disposal Protocol

Given the lack of a specific Safety Data Sheet (SDS) for this compound in the public domain, a conservative approach to disposal, treating it as potentially hazardous waste, is recommended.[1] Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.[1][8]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for "this compound" and any contaminated materials.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Containment:

    • Solid Waste: Place any solid this compound, along with contaminated items such as weighing paper, pipette tips, and gloves, into the designated, sealed waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a sealed, leak-proof container. Do not pour any solution containing this compound down the drain.[2]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[9]

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Contact EHS for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1]

    • Provide them with all necessary information about the waste, as detailed in the Waste Documentation Table below.

  • Professional Disposal:

    • The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the material, which will likely involve incineration.[3][10]

Waste Documentation

Maintaining accurate records of chemical waste is crucial for regulatory compliance. Use the following table to document the waste stream for this compound.

Parameter Description
Chemical Name This compound
CAS Number 112251-56-6
Quantity Specify the total mass (in grams) or volume (in mL) of the waste.
Composition Detail the full composition of the waste, including any solvents and their concentrations.
Date of Generation Record the date the waste was first added to the container.
Hazards Note known and potential hazards (e.g., "Ranitidine derivative, potential for NDMA formation").
Generator Name Name of the researcher or lab group generating the waste.
Location Building and room number where the waste is stored.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Pharmaceutical Waste ppe->identify segregate Segregate into a Labeled, Compatible Waste Container identify->segregate solid_waste Solid Waste (Compound, Contaminated Materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste store Store in a Cool, Dry, Well-Ventilated Area solid_waste->store no_drain Do NOT Pour Down Drain liquid_waste->no_drain no_drain->store document Complete Waste Documentation Log store->document contact_ehs Contact Environmental Health & Safety (EHS) for Pickup document->contact_ehs disposal Professional Disposal via Licensed Waste Management contact_ehs->disposal end End of Procedure disposal->end

Caption: Workflow for the proper laboratory disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidance of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance.

References

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Demethylamino Ranitidine Acetamide Sodium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.